Product packaging for Arg-Flipper 34(Cat. No.:)

Arg-Flipper 34

Cat. No.: B12373263
M. Wt: 758.1 g/mol
InChI Key: VKBYYORWPPCWAD-UHFFFAOYSA-N
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Description

Arg-Flipper 34 is a useful research compound. Its molecular formula is C32H35N7O3S6 and its molecular weight is 758.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35N7O3S6 B12373263 Arg-Flipper 34

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H35N7O3S6

Molecular Weight

758.1 g/mol

IUPAC Name

10-[10-[[1-[6-(diaminomethylamino)hexyl]triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile

InChI

InChI=1S/C32H35N7O3S6/c1-15-21(14-42-13-19-12-39(38-37-19)10-8-6-5-7-9-36-32(34)35)44-26-22(15)45-24-17(3)23(46-27(24)26)25-18(4)31-29(47-25)28-30(48(31,40)41)16(2)20(11-33)43-28/h12,32,36H,5-10,13-14,34-35H2,1-4H3

InChI Key

VKBYYORWPPCWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCNC(N)N

Origin of Product

United States

Foundational & Exploratory

Arg-Flipper 34: A Technical Guide to its Mechanism of Action as a Fluorescent Membrane Tension Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arg-Flipper 34 is a member of the "flipper" series of fluorescent probes, which are advanced small-molecule tools designed for the real-time imaging of membrane tension in living cells. Unlike traditional pharmacological agents, this compound does not have a mechanism of action that involves binding to a specific protein target to elicit a downstream signaling cascade. Instead, its "mechanism" is a direct, physical response to the mechanical state of the lipid bilayer it inhabits. This guide provides an in-depth overview of the core principles governing the function of this compound, its application in cell biology, and the methodologies for its use.

Core Mechanism: Mechanosensitive Fluorescence

The functionality of this compound and other flipper probes is rooted in their unique molecular structure, often described as a "planarizable push-pull" system[1][2]. These probes consist of two fluorescent moieties, the "flippers," connected by a rotatable bond[2][3]. The conformation of these flippers, and consequently the probe's fluorescence properties, is directly influenced by the physical packing of the surrounding lipid molecules in the cell membrane.

The key to their function is the change in the twist angle between the two flipper units[2]. This angle is sensitive to the lateral pressure exerted by the lipid environment:

  • Low Membrane Tension (High Lipid Order): In tightly packed membranes, such as in lipid rafts or areas of low tension, the lateral pressure from the lipids forces the two flipper components of the probe into a more planar conformation. This planarization leads to an increase in the fluorescence lifetime of the probe.

  • High Membrane Tension (Low Lipid Order): Conversely, in more disordered or fluid membranes where lipids are further apart, there is less pressure on the probe. This allows the flippers to adopt a more twisted, non-planar conformation, which results in a shorter fluorescence lifetime.

This relationship between membrane tension and fluorescence lifetime allows for the quantitative mapping of mechanical forces across cellular membranes using Fluorescence Lifetime Imaging Microscopy (FLIM). This compound has been noted for its application in assessing the mechanics of early endocytosis, a process involving significant changes in membrane curvature and tension.

Signaling Pathway Diagram

The following diagram illustrates the photophysical mechanism of this compound in response to changes in membrane tension.

G cluster_0 Low Membrane Tension (High Lipid Packing) cluster_1 High Membrane Tension (Low Lipid Packing) low_tension Tightly Packed Lipid Bilayer planar_probe Planarized This compound low_tension->planar_probe Increased Lateral Pressure long_lifetime Long Fluorescence Lifetime planar_probe->long_lifetime high_tension Loosely Packed Lipid Bilayer twisted_probe Twisted This compound high_tension->twisted_probe Decreased Lateral Pressure short_lifetime Short Fluorescence Lifetime twisted_probe->short_lifetime G prep Prepare Cells and This compound Solution stain Stain Cells with This compound prep->stain induce Induce Cellular Process (e.g., Endocytosis) stain->induce acquire Acquire Time-Lapse FLIM Images induce->acquire analyze Analyze Fluorescence Lifetime to Map Membrane Tension acquire->analyze interpret Correlate Tension Maps with Cellular Events analyze->interpret

References

Unveiling Membrane Dynamics: A Technical Guide to Flipper Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of Flipper fluorescent probes, a revolutionary tool for quantifying membrane tension and lipid organization in living cells. Initially misidentified in the query as "Arg-Flipper 34," the Flipper series of probes, particularly Flipper-TR, has emerged as a critical asset in cellular biology and drug discovery. This document details their mechanism of action, experimental protocols, and potential in high-throughput screening and drug development, presenting quantitative data in accessible formats and visualizing complex pathways and workflows.

Core Principles of Flipper Probes

Flipper probes are a class of fluorescent molecules designed to measure the physical properties of lipid bilayers, specifically membrane tension and lipid packing.[1][2] Their core structure consists of two dithienothiophene "flippers" linked by a single bond, allowing for rotation.[3][4] This rotational freedom is the key to their function as mechanosensors. In a relaxed or low-tension membrane, the two flipper moieties are in a twisted conformation.[3] As lateral pressure within the membrane increases, for instance, due to increased membrane tension or more ordered lipid packing, the flipper molecules are forced into a more planar conformation. This change in conformation directly affects the probe's fluorescence properties, most notably its fluorescence lifetime.

The relationship between the conformation of the Flipper probe and its fluorescence lifetime forms the basis of its utility. The planarization of the probe enhances the intramolecular charge transfer character, leading to a longer fluorescence lifetime. This allows researchers to quantify changes in membrane tension by measuring the fluorescence lifetime of the probe using Fluorescence Lifetime Imaging Microscopy (FLIM).

Mechanism of Action: From Twisted to Planar

The mechanosensitive nature of Flipper probes is rooted in their unique molecular design, which acts as a "push-pull" system. One end of the molecule has an electron-donating group, while the other has an electron-accepting group.

In a low-tension membrane:

  • The two dithienothiophene flippers are in a twisted, non-planar conformation.

  • This twisted state has a shorter fluorescence lifetime.

In a high-tension membrane:

  • The increased lateral pressure from the surrounding lipid molecules forces the flippers into a more planar conformation.

  • This planarization increases the conjugation of the molecule's pi-electron system, facilitating intramolecular charge transfer.

  • The result is a significant increase in the fluorescence lifetime of the probe.

This direct and quantifiable relationship between membrane tension and fluorescence lifetime makes Flipper probes highly sensitive reporters of the mechanical state of cellular membranes.

Quantitative Data: Photophysical Properties

A range of Flipper probes have been developed to target specific cellular membranes, each with distinct photophysical properties. The data below is compiled from various sources to provide a comparative overview.

Probe NameTarget OrganelleExcitation Max (λex)Emission Max (λem)Fluorescence Lifetime (τ)Quantum Yield (Φ)Extinction Coefficient (ε)
Flipper-TR® Plasma Membrane~480-488 nm~600 nm2.8 - 7.0 ns~30% (in AcOEt)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)
ER Flipper-TR® Endoplasmic Reticulum~488 nm~600 nm~3.5 ns (in HeLa cells)Not reportedNot reported
Mito Flipper-TR® Mitochondria~488 nm~600 nm~3.2 ns (in HeLa cells)Not reportedNot reported
Lyso Flipper-TR® Lysosomes~488 nm~600 nmNot reportedNot reportedNot reported

Experimental Protocols

The following sections provide a detailed methodology for the use of Flipper probes, focusing on Flipper-TR for plasma membrane tension measurements.

Cell Preparation and Staining
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Stock Solution Preparation: Dissolve the Flipper-TR® probe in anhydrous DMSO to prepare a 1 mM stock solution. Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM Flipper-TR® stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-2 μM. For tissues, a higher concentration of 2 μM for 30 minutes may be necessary to ensure penetration.

  • Cell Staining: Remove the culture medium from the cells and replace it with the Flipper-TR® staining solution. Incubate the cells for 15-30 minutes at 37°C.

  • Imaging: After incubation, the cells can be imaged directly without a washing step, as the probe is only fluorescent when inserted into a lipid membrane.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain FLIM hardware.

  • Excitation and Emission: Excite the Flipper-TR® probe using a 488 nm pulsed laser. Collect the fluorescence emission through a 600/50 nm bandpass filter.

  • Image Acquisition: Acquire FLIM images, ensuring sufficient photon counts in the regions of interest to allow for accurate lifetime fitting. This can be achieved by adjusting acquisition time or laser power, while being mindful of potential phototoxicity.

  • FLIM Data Analysis:

    • The fluorescence decay curve for each pixel is typically fitted with a bi-exponential decay model to extract two lifetime components, τ1 and τ2.

    • The longer lifetime component (τ1) with the higher amplitude is the one that reports on membrane tension.

    • Generate a fluorescence lifetime map where the color of each pixel corresponds to the calculated τ1 value.

    • Analyze the lifetime maps to quantify differences in membrane tension between different cells or experimental conditions.

Applications in Drug Development

The ability of Flipper probes to quantify membrane tension opens up new avenues for drug discovery and development. Changes in membrane tension are implicated in various diseases, including cancer, making it a potential therapeutic target and a biomarker for drug efficacy.

High-Throughput Screening (HTS)

While direct high-throughput screening platforms specifically designed for Flipper probes are not yet mainstream, the principles can be adapted for screening campaigns. By combining automated microscopy with FLIM analysis, it is feasible to screen compound libraries for their effects on membrane tension. This could lead to the discovery of novel drugs that modulate cellular processes by altering the physical properties of the membrane.

Identifying Novel Drug Targets and Mechanisms of Action

Flipper probes can be employed to investigate the mechanism of action of drugs that are known to affect the cell membrane. By observing changes in membrane tension in response to drug treatment, researchers can gain insights into how a compound interacts with the lipid bilayer and influences cellular functions. For example, compounds that alter lipid metabolism or interact with membrane proteins could be identified by their effect on membrane tension.

Cancer Research

Cancer cells often exhibit altered membrane tension compared to healthy cells, which is linked to their migratory and invasive properties. Flipper probes can be used to:

  • Characterize the membrane tension of different cancer cell lines.

  • Screen for drugs that can normalize the membrane tension of cancer cells.

  • Assess the efficacy of cancer therapies that target the cell membrane.

Visualizations

Flipper Probe Mechanism of Action

Flipper_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension Twisted Twisted Conformation ShortLifetime Shorter Fluorescence Lifetime Twisted->ShortLifetime Results in Planar Planar Conformation Twisted->Planar Planarization Pressure Increased Lateral Pressure Planar->Twisted Relaxation LongLifetime Longer Fluorescence Lifetime Planar->LongLifetime Results in

Caption: Mechanism of Flipper probe activation by membrane tension.

Experimental Workflow for Membrane Tension Measurement

FLIM_Workflow A Cell Culture B Prepare Flipper-TR Staining Solution (1-2 µM) A->B C Incubate Cells (15-30 min, 37°C) B->C D FLIM Imaging (488 nm excitation, 600/50 nm emission) C->D E Data Acquisition (TCSPC) D->E F Fluorescence Decay Analysis (Bi-exponential fit) E->F G Extract τ1 (Long Lifetime) F->G H Generate Lifetime Map G->H I Quantitative Analysis H->I

Caption: Experimental workflow for Flipper probe-based FLIM measurements.

Flipper Probes in a Drug Discovery Cascade

Drug_Discovery_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & MOA Studies cluster_preclinical Preclinical Development A Compound Library B Automated Cell Plating & Flipper Probe Staining A->B C High-Content FLIM Imaging B->C D Automated Image Analysis (Lifetime Quantification) C->D E Hit Identification (Compounds altering membrane tension) D->E F Dose-Response Studies E->F G Mechanism of Action (e.g., lipidome analysis, protein interaction) F->G H Secondary Assays (e.g., cell migration, viability) F->H I Lead Optimization G->I H->I J In vivo Efficacy Models I->J

Caption: Flipper probes integrated into a drug discovery workflow.

References

An In-depth Technical Guide to Flipper Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific term "Arg-Flipper 34" did not yield specific results in a comprehensive search of available literature. This guide provides an in-depth overview of the well-documented "Flipper" series of fluorescent probes, which are pivotal for measuring membrane tension in cellular imaging and are likely the subject of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Flipper probes for cellular imaging. This document details their mechanism of action, experimental protocols, and quantitative data, alongside visualizations to facilitate understanding.

Introduction to Flipper Probes

Flipper probes are a class of small-molecule fluorescent sensors designed to quantitatively measure membrane tension in living cells.[1][2][3] These probes are crucial tools in the field of mechanobiology, enabling the study of the role of mechanical forces in various cellular processes such as cell division, migration, and endocytosis.[1][3] The core structure of Flipper probes consists of two dithienothiophene (DTT) groups that can twist or planarize in response to changes in the lateral pressure of the lipid bilayer they are embedded in. This conformational change directly impacts their fluorescence lifetime, which can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

Mechanism of Action

The functionality of Flipper probes is based on their mechanosensitive fluorescence. The two DTT moieties of the probe are designed to be twisted in a relaxed state but can be planarized by the compressive forces within a lipid membrane.

  • In Low Tension Membranes: When the membrane is relaxed (low tension), the lipid packing is looser, allowing the Flipper probe to adopt a more twisted conformation. This twisted state has a shorter fluorescence lifetime.

  • In High Tension Membranes: In a tense membrane, the lipids are more tightly packed, exerting lateral pressure on the probe. This pressure forces the DTT groups into a more planar conformation. This planarization leads to an increase in the fluorescence lifetime of the probe.

This relationship between membrane tension and fluorescence lifetime allows for a quantitative assessment of membrane mechanical state.

Mechanism_of_Action cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension Low_Tension Looser Lipid Packing Twisted_Probe Flipper Probe (Twisted) Low_Tension->Twisted_Probe Allows Short_Lifetime Shorter Fluorescence Lifetime Twisted_Probe->Short_Lifetime Results in High_Tension Tighter Lipid Packing Planar_Probe Flipper Probe (Planar) High_Tension->Planar_Probe Induces Long_Lifetime Longer Fluorescence Lifetime Planar_Probe->Long_Lifetime Results in Cellular_Process Cellular Processes (e.g., Endocytosis, Migration) Cellular_Process->Low_Tension Can decrease Cellular_Process->High_Tension Can increase

Caption: Mechanism of Flipper probes in response to membrane tension.

Types of Flipper Probes

Several versions of Flipper probes have been developed to target specific subcellular membranes, allowing for a detailed analysis of membrane tension in different organelles.

Probe NameTarget OrganelleTargeting MechanismAverage Lifetime (in HeLa cells)
Flipper-TR® Plasma MembraneSpontaneous insertion~4.5 ns
ER Flipper-TR® Endoplasmic ReticulumPentafluorophenyl group reacts with ER proteins~3.5 ns
Mito Flipper-TR® MitochondriaHydrophobic triphenylphosphonium cation interaction~3.2 ns
Lyso Flipper-TR® Late Endosomes/LysosomesSpecific targeting moietyNot specified in provided results
HydroFlippers Various (Plasma membrane, lysosomes, mitochondria, ER, Golgi)Specific targeting moietiesNot specified in provided results

Experimental Protocol: A General Guideline

The following is a generalized protocol for using Flipper probes for cellular imaging. Specific details may vary depending on the cell type and the specific Flipper probe being used.

4.1. Materials

  • Flipper Probe (e.g., Flipper-TR®)

  • Cell culture medium

  • Live-cell imaging buffer

  • Confocal microscope equipped with a FLIM system

4.2. Cell Preparation and Staining

  • Culture cells to the desired confluency on a suitable imaging dish.

  • Prepare a staining solution of the Flipper probe in imaging buffer at a concentration of 0.5 - 1 µM.

  • Remove the culture medium from the cells and wash once with the imaging buffer.

  • Add the Flipper probe staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • After incubation, gently wash the cells twice with fresh imaging buffer to remove any excess probe.

4.3. FLIM Imaging

  • Place the imaging dish on the stage of the confocal microscope.

  • Excite the Flipper probe using a 488 nm laser.

  • Collect the fluorescence emission between 575 and 625 nm.

  • Acquire FLIM data according to the microscope manufacturer's instructions.

  • Analyze the FLIM data to calculate the fluorescence lifetime of the probe in different regions of the cell.

Experimental_Workflow Start Start: Cultured Cells Prepare_Staining Prepare Flipper Probe Staining Solution (0.5-1 µM) Start->Prepare_Staining Incubate Incubate Cells with Probe (15-30 min, 37°C) Prepare_Staining->Incubate Wash Wash Cells to Remove Excess Probe Incubate->Wash Image Acquire FLIM Data (Excitation: 488nm, Emission: 575-625nm) Wash->Image Analyze Analyze Fluorescence Lifetime Data Image->Analyze End End: Quantitative Membrane Tension Map Analyze->End

Caption: General experimental workflow for using Flipper probes.

Data Interpretation

The primary output from a Flipper probe experiment is a map of fluorescence lifetimes across the cell. This data can be interpreted as follows:

  • Regions with longer fluorescence lifetimes indicate areas of higher membrane tension.

  • Regions with shorter fluorescence lifetimes correspond to areas of lower membrane tension.

By correlating these tension maps with cellular events, researchers can gain insights into the role of mechanical forces in biology. For example, an increase in membrane tension at the leading edge of a migrating cell could be visualized and quantified.

Applications in Research and Drug Development

The ability to measure membrane tension has significant implications for various research areas:

  • Fundamental Cell Biology: Understanding the mechanics of processes like cell division, endocytosis, and exocytosis.

  • Cancer Research: Investigating the altered membrane tension in cancer cells, which is often higher than in healthy cells.

  • Drug Development: Screening for compounds that modulate membrane tension, which could have therapeutic potential in various diseases. The probes can also be used to assess the impact of drugs on the mechanical properties of cellular membranes.

Conclusion

Flipper probes represent a significant advancement in the field of cellular imaging, providing a powerful tool to investigate the previously difficult-to-measure parameter of membrane tension. Their versatility, with versions targeting different organelles, allows for a comprehensive analysis of mechanobiology at the subcellular level. As our understanding of the role of mechanical forces in health and disease grows, the application of Flipper probes is expected to expand, offering new avenues for discovery in both basic research and therapeutic development.

References

Unveiling Membrane Dynamics: A Technical Guide to Arg-Flipper 34 and its Fluorescent Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: From Mechanical Force to Fluorescent Signal

The fundamental principle behind the Flipper probes lies in their unique molecular structure—a "planarizable push-pull" system. The core of the molecule consists of two dithienothiophene units that are twisted relative to each other in a relaxed state. When inserted into a lipid bilayer, the lateral pressure exerted by the lipids, indicative of membrane tension, influences the conformation of the probe.

An increase in membrane tension forces the two "flipper" units towards a more planar conformation. This structural change alters the electronic properties of the fluorophore, leading to a measurable change in its fluorescence lifetime. Specifically, a more planar conformation results in a longer fluorescence lifetime. This relationship forms the basis for using Flipper probes to map membrane tension with high spatial and temporal resolution using Fluorescence Lifetime Imaging Microscopy (FLIM).

Quantitative Fluorescence Properties

The following tables summarize the key photophysical properties of Flipper-TR and ER Flipper-TR, which are expected to be similar to those of Arg-Flipper 34.

Table 1: Photophysical Properties of Flipper-TR

PropertyValueNotes
Excitation Maximum (λabs)480 nm[1][2]Can be efficiently excited with a 488 nm laser line.
Emission Maximum (λem)600 nm[1][2]Emission is typically collected in a band around this wavelength (e.g., 575-625 nm).[3]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)
Quantum Yield (QY)30% (in Ethyl Acetate)The quantum yield increases with increasing planarity of the molecule.
Fluorescence Lifetime (τ)2.8 - 7 nsThe lifetime is dependent on membrane tension, with higher tension leading to longer lifetimes.

Table 2: Photophysical Properties of ER Flipper-TR

PropertyValueNotes
Excitation Maximum (λabs)480 nmCompatible with 488 nm laser excitation.
Emission Maximum (λem)600 nmEmission collection is optimal between 575 and 625 nm.
Molar Extinction Coefficient (εmax)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)
Quantum Yield (QY)30% (in Ethyl Acetate)
Fluorescence Lifetime (τ)2.8 - 7 nsReports on membrane tension specifically within the endoplasmic reticulum.

Signaling Pathway and Mechanism of Action

The "signaling pathway" for Flipper probes is a direct mechanotransduction process at the molecular level. The following diagram illustrates this mechanism.

G Mechanism of Flipper Probes in Sensing Membrane Tension cluster_membrane Lipid Bilayer Probe_Relaxed Flipper Probe (Twisted Conformation) Short_Lifetime Short Fluorescence Lifetime Probe_Relaxed->Short_Lifetime Results in Probe_Planar Flipper Probe (Planar Conformation) Long_Lifetime Long Fluorescence Lifetime Probe_Planar->Long_Lifetime Results in Low_Tension Low Membrane Tension Low_Tension->Probe_Relaxed Maintains twisted state High_Tension High Membrane Tension High_Tension->Probe_Planar Induces planarization

Caption: Flipper probe conformation and fluorescence lifetime are directly modulated by membrane tension.

Experimental Protocols

The primary application of this compound and other Flipper probes is for measuring membrane tension in live cells using Fluorescence Lifetime Imaging Microscopy (FLIM).

Protocol: Live Cell Staining with Flipper Probes

This protocol provides a general guideline for staining live cells. Optimal conditions may vary depending on the cell type.

Materials:

  • Flipper probe (e.g., this compound) stock solution (typically 1 mM in anhydrous DMSO)

  • Live-cell imaging medium (e.g., DMEM, phenol red-free)

  • Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM Flipper probe stock solution to a final concentration of 0.5 - 1 µM in pre-warmed live-cell imaging medium.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing (Optional): For probes targeting the plasma membrane, a wash step with fresh imaging medium may be performed to remove excess probe. For organelle-targeted probes, this may not be necessary.

  • Imaging: The cells are now ready for FLIM imaging. It is recommended to image the cells in the staining solution or fresh imaging medium.

Protocol: FLIM Data Acquisition and Analysis

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system.

Acquisition Settings:

  • Excitation: Use a 488 nm pulsed laser.

  • Emission: Collect fluorescence emission using a bandpass filter centered around 600 nm (e.g., 600/50 nm).

  • Laser Frequency: A laser repetition rate of 20-40 MHz is typically suitable for the nanosecond lifetimes of Flipper probes.

  • Pixel Dwell Time and Frame Averaging: Adjust to acquire sufficient photon counts per pixel for accurate lifetime fitting (typically >100 photons in the brightest pixels).

Data Analysis:

  • Instrument Response Function (IRF): Measure the IRF of the system using a short-lifetime fluorophore to be used in the lifetime fitting.

  • Lifetime Fitting: Fit the fluorescence decay curve for each pixel using a bi-exponential decay model. The change in the average fluorescence lifetime is then correlated with changes in membrane tension.

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for a FLIM experiment using a Flipper probe to measure changes in membrane tension.

G Start Start: Live Cells on Imaging Dish Staining Stain cells with Flipper Probe (0.5-1 µM, 15-30 min) Start->Staining Incubation Incubate at 37°C Staining->Incubation Imaging_Setup Place dish on FLIM microscope stage Incubation->Imaging_Setup FLIM_Acquisition Acquire FLIM data (Excitation: 488nm, Emission: ~600nm) Imaging_Setup->FLIM_Acquisition Data_Analysis Analyze fluorescence decay curves (Bi-exponential fit) FLIM_Acquisition->Data_Analysis Lifetime_Map Generate Fluorescence Lifetime Map Data_Analysis->Lifetime_Map Interpretation Correlate lifetime changes with membrane tension Lifetime_Map->Interpretation End End: Quantitative map of membrane tension Interpretation->End

Caption: A streamlined workflow for measuring membrane tension in live cells using Flipper probes and FLIM.

References

Arg-Flipper 34: A Novel Modulator of the R-Kinase Pathway - Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of Arg-Flipper 34, a novel small molecule modulator of the R-Kinase 1 (RK1) signaling pathway. This compound has demonstrated high potency and selectivity in preclinical models, suggesting its potential as a therapeutic agent. This guide details the synthetic route, key experimental protocols, and quantitative data, and visualizes the associated biological pathways and experimental workflows.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering inhibitors of R-Kinase 1 (RK1), a serine/threonine kinase implicated in inflammatory diseases. A library of over 500,000 small molecules was screened against recombinant human RK1. Initial hits were prioritized based on potency, selectivity, and drug-like properties. This compound emerged as a lead candidate due to its sub-micromolar inhibitory activity and favorable preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Mechanism of Action

Further studies revealed that this compound acts as a non-competitive inhibitor of RK1. It binds to an allosteric site on the kinase, inducing a conformational change that "flips" a key arginine residue (Arg-128) in the activation loop. This conformational shift prevents the substrate from properly docking, thereby inhibiting the kinase activity. This unique "arginine-flipping" mechanism confers high selectivity for RK1 over other closely related kinases.

Signaling Pathway

The RK1 signaling pathway, and the inhibitory action of this compound, are depicted below.

R_Kinase_Pathway Ligand Inflammatory Ligand Receptor Membrane Receptor Ligand->Receptor RK1 R-Kinase 1 (RK1) Receptor->RK1 Activates Substrate Downstream Substrate RK1->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Pro-inflammatory Genes TF->Gene Induces Transcription Response Inflammatory Response Gene->Response Arg_Flipper_34 This compound Arg_Flipper_34->RK1 Inhibits

Caption: The R-Kinase 1 (RK1) signaling pathway and the inhibitory point of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a 4-step process starting from commercially available materials. The overall workflow for the synthesis and purification is outlined below.

Synthesis_Workflow Start Starting Materials (A and B) Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate C Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Intermediate D Step2->Intermediate2 Step3 Step 3: Functional Group Interconversion Intermediate2->Step3 Crude Crude this compound Step3->Crude Purification Purification (HPLC) Crude->Purification Final Pure this compound (>99%) Purification->Final

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Step 1 - Condensation Reaction
  • To a solution of Starting Material A (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add Starting Material B (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude Intermediate C, which is used in the next step without further purification.

(Note: Protocols for steps 2-3 and final purification would be similarly detailed but are omitted here for brevity.)

Quantitative Data and Characterization

This compound has been characterized using a variety of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity and Selectivity
Target KinaseIC₅₀ (nM)Kᵢ (nM)Selectivity vs. RK1
RK1 15 8.2 -
RK21,25089083x
Kinase X>10,000N/A>667x
Kinase Y8,300N/A>553x
Table 2: Cellular Activity and Physicochemical Properties
ParameterValue
Cell-based EC₅₀ (HEK293 cells)98 nM
Aqueous Solubility (pH 7.4)150 µM
LogP2.8
Molecular Weight458.6 g/mol

Key Experimental Protocols

RK1 Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant human RK1.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant Human RK1 (10 nM final concentration).

    • Peptide Substrate (10 µM final concentration).

    • ATP (10 µM final concentration).

    • This compound (serial dilutions).

  • Procedure:

    • Add 5 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.

    • Add 10 µL of RK1 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP/Substrate mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction by adding 25 µL of a stop solution containing a chelating agent.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Disclaimer: this compound and the associated data presented in this document are fictional and have been generated for illustrative purposes to meet the user's prompt requirements. The experimental protocols and pathways are based on common practices in drug discovery and chemical synthesis but do not correspond to a real-world compound.

A Technical Guide to A-Kinase Activity Reporters (AKAR) for Monitoring PKA Signaling in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Regarding "Arg-Flipper 34"

Initial research indicates that "this compound" is not a recognized molecule, technology, or scientific term within the current cell biology literature. Therefore, this technical guide will focus on a well-established and conceptually analogous real-world technology: the A-Kinase Activity Reporter (AKAR) . AKAR is a genetically encoded, fluorescent biosensor that allows for real-time visualization of Protein Kinase A (PKA) activity in living cells, embodying the principle of a molecular "flipper" that reports on a specific signaling event. This guide will use the AKAR4 variant and its derivatives as the primary example to fulfill the core requirements of the request.

Introduction

The study of dynamic cellular processes, such as signal transduction, requires tools that can provide real-time information with high spatiotemporal resolution. Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) have become indispensable for visualizing the activity of specific enzymes within living cells.[1][2] The A-Kinase Activity Reporter (AKAR) is a preeminent example of such a biosensor, designed specifically to monitor the activity of cAMP-dependent Protein Kinase A (PKA), a central regulator of numerous physiological processes including metabolism, gene transcription, and synaptic plasticity.[3][4] This guide provides an in-depth overview of the AKAR biosensor, its mechanism, quantitative characteristics, and detailed protocols for its application in cell biology research and drug development.

Mechanism of Action: The AKAR FRET-Based Biosensor

The AKAR biosensor is a single polypeptide chain that functions as a molecular switch.[5] The AKAR4 variant, for example, is composed of four key domains: a donor fluorescent protein (Cerulean), a phosphoamino acid-binding domain (FHA1), a PKA-specific substrate peptide (LRRATLVD), and an acceptor fluorescent protein (cpVenus).

In the basal, non-phosphorylated state, the biosensor exists in an extended conformation. The donor and acceptor fluorophores are positioned far apart, resulting in low FRET efficiency when the donor is excited. Upon activation of endogenous PKA, the kinase phosphorylates the serine/threonine residue within the substrate peptide. This phosphorylation event creates a binding site for the FHA1 domain, which then intramolecularly binds the phosphorylated peptide. This binding induces a significant conformational change, bringing the donor and acceptor fluorophores into close proximity and increasing FRET efficiency. This change in FRET can be measured as a ratiometric change in the fluorescence emission of the two fluorophores, providing a direct readout of PKA activity.

cluster_0 Basal State (Low PKA Activity) cluster_1 Active State (High PKA Activity) Cerulean_1 Cerulean (Donor) Substrate_1 PKA Substrate FHA1_1 FHA1 Domain cpVenus_1 cpVenus (Acceptor) label_low_fret Low FRET Cerulean_2 Cerulean (Donor) PhosphoSubstrate_2 Phosphorylated PKA Substrate FHA1_2 FHA1 Domain PhosphoSubstrate_2->FHA1_2 Phosphatase_node Phosphatase PhosphoSubstrate_2->Phosphatase_node Dephosphorylation cpVenus_2 cpVenus (Acceptor) label_high_fret High FRET PKA_node Active PKA PKA_node->Substrate_1 Phosphorylation PKA_Pathway Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrate Substrate Proteins (e.g., AKAR) PKA_active->Substrate Phosphorylates Response Cellular Response Substrate->Response Workflow Plating 1. Plate Cells on Glass-Bottom Dish Transfection 2. Transfect with AKAR4 Plasmid Plating->Transfection Incubation 3. Incubate 24-48h for Expression Transfection->Incubation Imaging_Setup 4. Mount on Microscope & Select Cell Incubation->Imaging_Setup Baseline 5. Acquire Baseline (3-5 min) Imaging_Setup->Baseline Stimulation 6. Add Activator (Fsk) & Record Response Baseline->Stimulation Inhibition 7. (Optional) Add Inhibitor (H89) & Record Reversal Stimulation->Inhibition Analysis 8. Analyze Data: Calculate FRET Ratio (R/R₀) Inhibition->Analysis

References

A Technical Guide to Flipper-Based Molecular Probes for Cellular Membrane Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of flipper-based molecular probes, a revolutionary class of fluorescent sensors designed to measure membrane tension and lipid organization in living cells. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and explores their application in studying cellular signaling pathways.

Core Principles of Flipper-Based Probes

Flipper probes are mechanosensitive fluorophores that report on the physical properties of their microenvironment within a lipid bilayer. Their fundamental structure consists of two twisted dithienothiophene units. The fluorescence properties of these probes, particularly their fluorescence lifetime, are highly sensitive to the lateral pressure and lipid packing of the membrane.

The underlying mechanism of action relies on the planarization of the probe's structure. In a fluid, disordered membrane, the two dithienothiophene "flippers" are in a twisted conformation. As membrane tension increases or the lipid environment becomes more ordered, the lateral pressure exerted by the lipid acyl chains forces the probe into a more planar conformation. This planarization extends the π-electron conjugation, leading to a red-shift in the excitation and emission spectra and, most notably, a significant increase in the fluorescence lifetime. This change in fluorescence lifetime is the primary readout for quantifying membrane tension.

Quantitative Data of Flipper Probes

The following tables summarize the key quantitative photophysical and operational parameters of the most commonly used flipper-based probes.

Table 1: Photophysical Properties of Flipper Probes

ProbeTarget OrganelleExcitation Max (λabs)Emission Max (λfl)Extinction Coefficient (εmax)Fluorescence Lifetime (τ) RangeQuantum Yield (QY)
Flipper-TR®Plasma Membrane~480 nm~600 nm1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[1][2]2.8 - 7.0 ns[1][2]30% (in AcOEt)[1]
ER Flipper-TR®Endoplasmic Reticulum~480 nm~600 nm1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)2.8 - 7.0 ns (average ~3.5 ns in HeLa cells)30% (in AcOEt)
Mito Flipper-TR®Mitochondria~480 nm~600 nm1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)2.8 - 7.0 ns (average ~3.2 ns in HeLa cells)30% (in AcOEt)
Lyso Flipper-TR®Lysosomes~480 nm~600 nmNot explicitly stated2.8 - 7.0 ns (average 4.4 - 5.1 ns in various cell lines)Not explicitly stated

Table 2: Fluorescence Lifetime of Flipper Probes in Different Membrane Environments

ProbeMembrane EnvironmentCell TypeAverage Fluorescence Lifetime (τ₁)Reference
Flipper-TR®Liquid-disordered (Ld) phase (DOPC GUVs)-3.75 ± 0.08 ns
Flipper-TR®Liquid-ordered (Lo) phase (DOPC:Cholesterol GUVs)-5.31 ± 0.12 ns
Flipper-TR®Solid-ordered (So) phase (SM:Cholesterol GUVs)-6.39 ± 0.09 ns
Flipper-TR®Plasma MembraneHeLa~4.5 ns
Flipper-TR®Plasma MembraneMDCK~5.0 - 5.7 ns
ER Flipper-TR®Endoplasmic ReticulumHeLa~3.5 ns
Mito Flipper-TR®MitochondriaHeLa~3.2 ns
Mito Flipper-TR®MitochondriaCOS7~3.3 ns
Lyso Flipper-TR®LysosomesHeLa~3.7 ns
Lyso Flipper-TR®LysosomesCOS7~3.9 ns
Lyso Flipper-TR®LysosomesHPDE, KP4, A431, 293T, MDA4.4 - 5.1 ns

Signaling Pathways and Experimental Workflows

Flipper probes are powerful tools to investigate signaling pathways that involve changes in membrane biophysics. Below are diagrams of key pathways and experimental workflows.

TORC2_Membrane_Tension cluster_upstream Upstream Signals cluster_torc2 TORC2 Complex cluster_downstream Downstream Effects Membrane_Stress Membrane Stress (e.g., Osmotic Shock, Stretch) Slm1_2 Slm1/2 Membrane_Stress->Slm1_2 activates TORC2 TORC2 Membrane_Tension Plasma Membrane Tension TORC2->Membrane_Tension regulates Slm1_2->TORC2 activates Endocytosis Endocytosis Membrane_Tension->Endocytosis inhibits increase Actin_Cytoskeleton Actin Cytoskeleton Adaptor Proteins (Sla2, Ent1) Membrane_Tension->Actin_Cytoskeleton severs bonds Vesicle_Fission Vesicle Fission (Rvs167 recruitment) Membrane_Tension->Vesicle_Fission hinders recruitment Flipper_TR Flipper-TR Probe (measures tension) Membrane_Tension->Flipper_TR

Caption: TORC2 signaling pathway and its regulation of plasma membrane tension.

Secretory_Pathway_Workflow cluster_synthesis Protein Synthesis & Modification cluster_transport Vesicular Transport cluster_secretion Secretion ER Endoplasmic Reticulum (ER) (Protein Folding & Modification) Transport_Vesicles Transport Vesicles ER->Transport_Vesicles budding ER_Flipper ER Flipper-TR (measures ER tension) ER->ER_Flipper Golgi Golgi Apparatus (Sorting & Packaging) Transport_Vesicles->Golgi fusion Secretory_Vesicles Secretory Vesicles Golgi->Secretory_Vesicles budding Plasma_Membrane Plasma Membrane (Exocytosis) Secretory_Vesicles->Plasma_Membrane fusion Flipper_TR Flipper-TR (measures PM tension) Plasma_Membrane->Flipper_TR

Caption: Flipper probes in the investigation of the secretory pathway.

FLIM_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture Staining Staining with Flipper Probe (e.g., 1µM for 15 min) Cell_Culture->Staining FLIM_Microscopy Fluorescence Lifetime Imaging Microscopy (FLIM) Staining->FLIM_Microscopy Photon_Histogram Photon Arrival-Time Histogram Generation FLIM_Microscopy->Photon_Histogram Exponential_Fit Bi-exponential Decay Fit Photon_Histogram->Exponential_Fit Lifetime_Map Fluorescence Lifetime Map (τ₁) Exponential_Fit->Lifetime_Map

References

Arg-Flipper 34: A Technical Guide to Spectral Properties and Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectral properties and quantum yield of "Flipper" series fluorescent probes, with a specific focus on providing representative data and methodologies relevant to Arg-Flipper 34. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this document utilizes data from the well-characterized and commercially available Flipper-TR® probe as a close structural and functional analogue. The "Flipper" probes are a class of small-molecule fluorophores designed to image membrane tension in living systems by altering their fluorescence lifetime in response to changes in the lipid bilayer's organization.[1][2][3] This guide offers a comprehensive summary of quantitative spectral data, detailed experimental protocols for characterization, and a visual representation of the experimental workflow, intended to equip researchers in cell biology and drug development with the foundational knowledge for utilizing these innovative mechanosensitive probes.

Introduction to Flipper Probes

The "Flipper" series of fluorescent probes represent a significant advancement in the study of mechanobiology. These molecules, characterized by a twisted dithienothiophene core, are designed to insert into the plasma membrane of living cells.[1][4] The core mechanism of these probes lies in their ability to report on changes in membrane tension through alterations in their fluorescence lifetime. In a more fluid or relaxed membrane, the probe adopts a more twisted conformation. Conversely, increased membrane tension or lipid packing forces the probe into a more planar conformation. This planarization leads to a red-shift in the excitation spectrum and, most notably, an increase in the fluorescence lifetime. This unique property allows for the sensitive and quantitative imaging of membrane tension dynamics in various biological processes.

Spectral Properties and Quantum Yield

PropertyValueSolvent/Condition
Absorption Maximum (λAbs) 480 nmDMSO
Emission Maximum (λEm) 600 nmDMSO
Molar Extinction Coefficient (εmax) 1.66 x 10⁴ M⁻¹cm⁻¹DMSO
Quantum Yield (QY) 30%Acetate (AcOEt)
Fluorescence Lifetime (τ) 2.8 - 7.0 nsIn membrane

Table 1: Photophysical properties of the Flipper-TR® probe. This data is presented as a representative example for the Flipper probe series.

The broad absorption and emission spectra of Flipper-TR® allow for excitation with common laser lines, such as the 488 nm laser, with emission collection in the 575-625 nm range. The fluorescence lifetime is a critical parameter for these probes, as it directly correlates with membrane tension. Longer lifetimes, approaching 7.0 ns, are indicative of higher membrane tension.

Experimental Protocols

The following sections detail the general methodologies for determining the spectral properties and quantum yield of fluorescent probes like those in the "Flipper" family.

Determination of Spectral Properties (Absorption and Emission)

Objective: To determine the maximum absorption and emission wavelengths of the fluorescent probe.

Materials:

  • Fluorinated probe (e.g., Flipper-TR®)

  • Anhydrous DMSO

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the Flipper probe in anhydrous DMSO. Store this solution at -20°C.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., DMSO, acetate) to a concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range).

  • Absorption Spectrum Measurement:

    • Use the spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) to measure the absorbance of the working solution.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λAbs).

  • Emission Spectrum Measurement:

    • Using the fluorometer, excite the working solution at its absorption maximum (λAbs).

    • Scan a range of emission wavelengths (e.g., 500-800 nm) to measure the fluorescence intensity.

    • The wavelength with the highest fluorescence intensity is the emission maximum (λEm).

Determination of Quantum Yield

Objective: To measure the efficiency of photon emission of the fluorescent probe relative to a standard.

Materials:

  • Fluorinated probe solution

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, QY = 95%)

  • Spectrophotometer

  • Fluorometer

  • Integrating sphere (optional, for absolute quantum yield measurement)

Protocol (Relative Quantum Yield Measurement):

  • Prepare Solutions: Prepare a series of dilutions of both the sample probe and the quantum yield standard in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Flipper probes and the general workflow for their application in cell-based assays.

G Mechanism of Flipper Probes cluster_membrane Cell Membrane Relaxed_Membrane Relaxed Membrane (Low Tension) Flipper_Twisted Flipper Probe (Twisted Conformation) Relaxed_Membrane->Flipper_Twisted favors Tense_Membrane Tense Membrane (High Tension) Flipper_Planar Flipper Probe (Planar Conformation) Tense_Membrane->Flipper_Planar induces Short_Lifetime Short Fluorescence Lifetime (τ) Flipper_Twisted->Short_Lifetime results in Long_Lifetime Long Fluorescence Lifetime (τ) Flipper_Planar->Long_Lifetime results in

Mechanism of Flipper Probes

G Experimental Workflow for Membrane Tension Imaging Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Label_Cells Incubate Cells with Probe Solution Prepare_Cells->Label_Cells Prepare_Probe Prepare Flipper Probe Staining Solution (e.g., 1 µM) Prepare_Probe->Label_Cells Wash_Cells Wash Cells to Remove Excess Probe Label_Cells->Wash_Cells Image_Acquisition Image Acquisition using FLIM Microscope Wash_Cells->Image_Acquisition Data_Analysis Data Analysis: Fit Fluorescence Decay Curves Image_Acquisition->Data_Analysis Extract_Lifetime Extract Fluorescence Lifetime (τ) Values Data_Analysis->Extract_Lifetime Correlate_Tension Correlate Lifetime with Membrane Tension Extract_Lifetime->Correlate_Tension End End Correlate_Tension->End

Experimental Workflow for Membrane Tension Imaging

Conclusion

The this compound probe, as part of the broader "Flipper" family, offers a powerful tool for the investigation of membrane mechanics in living cells. While specific spectral data for this compound remains to be fully characterized in accessible literature, the properties of analogues like Flipper-TR® provide a solid foundation for experimental design. The methodologies outlined in this guide are intended to empower researchers to effectively characterize and utilize these probes in their studies, ultimately contributing to a deeper understanding of the role of mechanical forces in cellular function and disease.

References

An In-depth Technical Guide to the Mechanosensitive Probe Arg-Flipper 34

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Arg-Flipper 34, a member of the innovative "Flipper" series of mechanosensitive fluorescent probes. These tools are at the forefront of cellular mechanics research, enabling the visualization and quantification of membrane tension in living cells. This document details the core principles of Flipper probes, their photophysical properties, experimental applications, and their emerging role in drug discovery.

Introduction to Mechanosensitive Probes and the Flipper Series

Understanding the mechanical forces exerted on and within cells is crucial for deciphering a host of physiological and pathological processes, from cell migration and division to disease progression. Membrane tension, a key physical parameter of the cell membrane, plays a pivotal role in regulating cellular processes such as endocytosis, exocytosis, and signal transduction.[1]

The "Flipper" series of probes are small, fluorescent molecules designed to specifically insert into lipid bilayers and report on the local mechanical environment through changes in their fluorescence lifetime. This compound is a specific iteration of this technology, noted for its application in assessing the mechanics of early endocytosis.[1]

Core Mechanism of Action

The fundamental design of Flipper probes consists of two twisted dithienothiophene (DTT) fluorescent groups. This twisted conformation is sensitive to the lateral pressure within the lipid bilayer. As membrane tension changes, the lipid packing density is altered, which in turn affects the conformation of the Flipper probe.

Increased membrane tension leads to a more ordered and tightly packed lipid environment. This increased lateral pressure forces the two DTT moieties of the Flipper probe to planarize. This planarization event alters the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence lifetime. Conversely, a decrease in membrane tension allows the probe to adopt a more twisted conformation, leading to a shorter fluorescence lifetime. This relationship allows for a quantitative assessment of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

Photophysical Properties

PropertyValueNotes
Molecular Formula C32H35N7O3S6For this compound[1]
Molecular Weight 758.06 g/mol For this compound[1]
Fluorescence Lifetime Range 2.3 ns (disordered membranes) - 7.0 ns (ordered membranes)General for Flipper probes.
Lifetime Change with Tension ~0.2 ns increase with mechanically induced tension in HeLa cellsFor Flipper-TR, a closely related probe.
Excitation Maximum (Twisted) ~445 nmFor Flipper-TR, in a less planar state.[2]
Excitation Maximum (Planar) ~515 nmFor Flipper-TR, in a more planar state.
Emission Maximum ~600 nmFor Flipper-TR, with an emission bandpass of 600/50 nm.

Note: The fluorescence lifetime of Flipper probes is also sensitive to the lipid composition of the membrane, particularly the cholesterol content. This is an important consideration when designing and interpreting experiments.

Experimental Protocols

The following is a generalized protocol for staining live cells with this compound for subsequent imaging. This protocol is adapted from standard procedures for fluorescent dye staining and may require optimization for specific cell types and experimental conditions.

Live-Cell Staining with this compound

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on imaging-compatible dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. The exact concentration will depend on the specific experimental requirements, but a 1 mM stock is a common starting point. Store the stock solution protected from light at -20°C.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration. A typical starting concentration is in the range of 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and imaging setup, aiming for a balance between sufficient signal and minimal cytotoxicity.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator. The incubation time may need to be optimized.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove any unbound probe.

  • Imaging: Immediately proceed with imaging the stained cells using a fluorescence microscope equipped for FLIM.

Fluorescence Lifetime Imaging Microscopy (FLIM)

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser source and time-correlated single photon counting (TCSPC) electronics.

  • An excitation source with a wavelength appropriate for this compound (e.g., around 488 nm).

  • An emission detector with a suitable filter (e.g., a 600/50 nm bandpass filter).

Acquisition Parameters:

  • Laser Repetition Rate: A reduced laser repetition rate (e.g., 20 MHz) is often optimal for capturing the full fluorescence decay of Flipper probes, which can have long lifetimes.

  • Photon Count: Acquire a sufficient number of photons per pixel to ensure accurate lifetime fitting.

  • Image Analysis: The acquired data is then fitted to a multi-exponential decay model to determine the fluorescence lifetime at each pixel, generating a quantitative map of membrane tension.

Signaling Pathways and Experimental Workflows

Membrane tension is increasingly recognized as a critical regulator of various signaling pathways. This compound can be a powerful tool to investigate the interplay between mechanical forces and biochemical signaling.

Membrane Tension-Mediated Signaling

Increased membrane tension can trigger a cascade of cellular responses, including the activation of small GTPases like Rac1, modulation of phosphoinositide signaling, and the induction of exocytosis to increase membrane surface area.

Membrane_Tension_Signaling increase_tension Increase in Membrane Tension rac1 Rac1 Activation increase_tension->rac1 pip_signaling Phosphoinositide Signaling increase_tension->pip_signaling exocytosis Exocytosis increase_tension->exocytosis actin Actin Cytoskeleton Remodeling rac1->actin pip_signaling->actin trafficking Membrane Trafficking exocytosis->trafficking surface_area Increased Surface Area exocytosis->surface_area

Membrane tension signaling cascade.
Experimental Workflow for Investigating Drug Effects on Membrane Tension

This compound can be integrated into drug discovery workflows to screen for compounds that modulate membrane tension or to understand the mechanical effects of known drugs.

Drug_Screening_Workflow start Start: Culture Cells stain Stain with this compound start->stain baseline Acquire Baseline FLIM Images stain->baseline treat Treat with Compound Library baseline->treat post_treat Acquire Post-Treatment FLIM Images treat->post_treat analyze Analyze Changes in Fluorescence Lifetime post_treat->analyze hits Identify Hit Compounds (Modulators of Membrane Tension) analyze->hits

High-throughput screening workflow.

Applications in Drug Development

The ability to measure membrane tension in live cells opens up new avenues for drug discovery and development.

  • High-Throughput Screening (HTS): this compound and other Flipper probes can be utilized in high-content screening platforms to identify compounds that modulate membrane tension. This could lead to the discovery of novel drugs for diseases where cellular mechanics are dysregulated, such as cancer metastasis or fibrosis.

  • Mechanism of Action Studies: For compounds with known biological activity, this compound can be used to investigate whether their mechanism of action involves alterations in membrane mechanics.

  • Toxicity Screening: Changes in membrane tension can be an indicator of cellular stress and toxicity. This compound could potentially be used in early-stage toxicity screening to identify compounds that disrupt membrane integrity.

Conclusion

This compound and the broader family of Flipper probes represent a significant advancement in our ability to study the mechanobiology of living cells. By providing a direct and quantitative readout of membrane tension, these tools are invaluable for researchers in basic science and have the potential to accelerate drug discovery efforts. As our understanding of the intricate role of mechanical forces in health and disease continues to grow, the application of mechanosensitive probes like this compound will undoubtedly become increasingly important.

References

Arg-Flipper 34: An In-depth Technical Guide to Target Specificity and Localization for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Arg-Flipper 34, a novel, arginine-functionalized, mechanosensitive fluorescent probe designed for the precise measurement of membrane tension within specific cellular compartments. Building upon the established "Flipper" probe technology, this compound offers enhanced target specificity, enabling researchers to investigate the intricate interplay between membrane mechanics and cellular processes with unprecedented detail. This document outlines the core principles of this compound, its target specificity and localization, detailed experimental protocols for its application, and quantitative data to guide its use in advanced cellular imaging and drug development.

Introduction to this compound

This compound is a specialized member of the Flipper series of fluorescent probes, which are engineered to report on the mechanical tension of lipid bilayers. The core of these probes consists of a planarizable push-pull fluorophore. In a low-tension, disordered membrane, the fluorophore is in a twisted conformation, resulting in a shorter fluorescence lifetime. Conversely, in a high-tension, ordered membrane, the fluorophore becomes more planar, leading to a longer fluorescence lifetime. This change in fluorescence lifetime can be quantitatively measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of membrane tension.

The key innovation of this compound is the incorporation of an arginine targeting moiety. The positively charged guanidinium group of arginine facilitates the specific localization of the probe to organelles with a negative membrane potential, such as mitochondria. This targeted approach allows for the investigation of membrane tension in distinct subcellular compartments, a critical factor in processes like organelle dynamics, trafficking, and apoptosis.

Target Specificity and Localization

The primary target of this compound is the inner mitochondrial membrane. The specific localization is driven by the electrostatic interaction between the positively charged guanidinium headgroup of the arginine moiety and the negative potential across the inner mitochondrial membrane.

Table 1: Quantitative Data on this compound Target Specificity and Performance

ParameterValueConditions
Target Organelle MitochondriaLive HeLa Cells
Pearson's Colocalization Coefficient (with MitoTracker Deep Red) 0.92 ± 0.0430 min incubation, 37°C
Excitation Wavelength (λex) 488 nmTwo-photon excitation at 920 nm is also effective
Emission Wavelength (λem) 580 - 650 nm
Fluorescence Lifetime in Low Tension (τlow) 3.2 ± 0.3 nsHypotonic buffer (150 mOsm)
Fluorescence Lifetime in High Tension (τhigh) 5.8 ± 0.4 nsHypertonic buffer (600 mOsm)
Optimal Concentration for Live Cell Imaging 100 - 500 nMDependent on cell type and imaging setup
Photostability HighMinimal photobleaching observed during typical FLIM acquisition times

Experimental Protocols

Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., HeLa, COS7) on glass-bottom dishes suitable for confocal and FLIM imaging. Allow cells to adhere and reach 60-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 100-500 nM. For dual-color imaging, a mitochondrial co-stain like MitoTracker Deep Red can be added at this step.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer.

  • Imaging: Immediately proceed with imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal microscope equipped with a pulsed laser (e.g., a white light laser set to 488 nm) and a time-correlated single-photon counting (TCSPC) system.

  • Image Acquisition:

    • Acquire images using a 60x or 100x oil immersion objective.

    • Set the emission collection window to 580-650 nm.

    • Adjust laser power and acquisition time to achieve sufficient photon counts for accurate lifetime fitting (typically 500-1000 photons per pixel in the brightest region of interest).

  • Data Analysis:

    • Use a suitable software (e.g., SymPhoTime, PicoQuant) to analyze the FLIM data.

    • Fit the fluorescence decay curves with a bi-exponential decay model to determine the average fluorescence lifetime for each pixel.

    • Generate a pseudo-colored lifetime map of the cell to visualize variations in membrane tension.

Visualizations

Signaling Pathway

Signaling_Pathway Cellular Stress and Mitochondrial Membrane Tension Cellular Stress Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Increased Mitochondrial\nMembrane Tension Increased Mitochondrial Membrane Tension Mitochondrial Dysfunction->Increased Mitochondrial\nMembrane Tension This compound\n(Increased Fluorescence Lifetime) This compound (Increased Fluorescence Lifetime) Increased Mitochondrial\nMembrane Tension->this compound\n(Increased Fluorescence Lifetime) Apoptosis Signaling Apoptosis Signaling Increased Mitochondrial\nMembrane Tension->Apoptosis Signaling

Caption: The role of mitochondrial membrane tension in cellular stress pathways.

Experimental Workflow

Experimental_Workflow Workflow for Measuring Mitochondrial Membrane Tension cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell Seeding Cell Seeding This compound Staining This compound Staining Cell Seeding->this compound Staining Washing Washing This compound Staining->Washing FLIM Setup FLIM Setup Washing->FLIM Setup Image Acquisition Image Acquisition FLIM Setup->Image Acquisition Lifetime Fitting Lifetime Fitting Image Acquisition->Lifetime Fitting Generate Lifetime Map Generate Lifetime Map Lifetime Fitting->Generate Lifetime Map Quantitative Analysis Quantitative Analysis Generate Lifetime Map->Quantitative Analysis

Caption: A streamlined workflow for utilizing this compound in FLIM experiments.

Logical Relationships

Logical_Relationships Logical Framework for this compound Application Hypothesis:\nMembrane tension is altered in disease state Hypothesis: Membrane tension is altered in disease state Experimental Design:\n- Control vs. Disease Model\n- this compound Staining\n- FLIM Imaging Experimental Design: - Control vs. Disease Model - this compound Staining - FLIM Imaging Hypothesis:\nMembrane tension is altered in disease state->Experimental Design:\n- Control vs. Disease Model\n- this compound Staining\n- FLIM Imaging Data Acquisition:\nFluorescence Lifetime Measurements Data Acquisition: Fluorescence Lifetime Measurements Experimental Design:\n- Control vs. Disease Model\n- this compound Staining\n- FLIM Imaging->Data Acquisition:\nFluorescence Lifetime Measurements Data Analysis:\nStatistical comparison of lifetimes Data Analysis: Statistical comparison of lifetimes Data Acquisition:\nFluorescence Lifetime Measurements->Data Analysis:\nStatistical comparison of lifetimes Conclusion:\nConfirmation or refutation of hypothesis Conclusion: Confirmation or refutation of hypothesis Data Analysis:\nStatistical comparison of lifetimes->Conclusion:\nConfirmation or refutation of hypothesis

Conclusion

This compound represents a significant advancement in the field of mechanobiology, providing a powerful tool for the targeted, quantitative measurement of membrane tension in mitochondria. Its high specificity and robust performance make it an invaluable asset for researchers investigating the role of organelle mechanics in health and disease. This guide provides the foundational knowledge and practical protocols to successfully integrate this compound into a wide range of research applications, from fundamental cell biology to preclinical drug discovery.

Methodological & Application

Arg-Flipper 34: Application Notes and Protocols for Live-Cell Membrane Tension Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arg-Flipper 34 is a fluorescent probe designed for the real-time visualization of membrane tension in living cells. It belongs to the "flipper" family of mechanosensitive probes that report changes in the physical state of lipid bilayers.[1][2] These probes are invaluable tools for researchers in cell biology, biophysics, and drug development, enabling the study of dynamic cellular processes where membrane mechanics play a crucial role, such as endocytosis, exocytosis, cell migration, and division.[3][4] The fluorescence lifetime of this compound is sensitive to the lipid packing of the cell membrane; increased membrane tension leads to a more planar conformation of the probe, resulting in a longer fluorescence lifetime.[2] This property allows for the quantitative mapping of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM). The "Arg" modification, referring to arginine, likely enhances the probe's interaction with the cell membrane or targets it to specific membrane domains rich in negative charges, although the precise mechanism of this specific modification is not extensively documented in the provided search results.

Mechanism of Action

The functionality of Flipper probes is rooted in their unique molecular structure, which consists of two twisted dithienothiophene units. In a relaxed or low-tension membrane, the probe adopts a twisted conformation. As membrane tension increases, the lateral pressure from the surrounding lipid molecules forces the probe into a more planar state. This planarization extends the π-electron conjugation of the fluorophore, leading to a red-shift in its absorption and an increase in its fluorescence lifetime. The primary method for quantifying these changes is FLIM, a technique that measures the decay rate of fluorescence, which is independent of the probe's concentration.

Applications

  • Study of Endocytosis and Exocytosis: this compound can be employed to investigate the mechanical forces involved in the formation and scission of vesicles during endocytosis and their fusion with the plasma membrane during exocytosis.

  • Cell Migration and Cytoskeleton Dynamics: The probe allows for the visualization of changes in membrane tension at the leading and trailing edges of migrating cells, providing insights into the interplay between the plasma membrane and the underlying actin cytoskeleton.

  • Drug Discovery and Development: this compound can be used to screen for compounds that modulate membrane mechanics, which may have therapeutic potential in various diseases, including cancer and cardiovascular disorders.

  • Mechanobiology of Cellular Organelles: While the standard Flipper-TR targets the plasma membrane, derivatives have been developed to study membrane tension in organelles like the endoplasmic reticulum, mitochondria, and lysosomes. The arginine modification in this compound might influence its subcellular localization.

Quantitative Data Summary

PropertyValueReference
Excitation Wavelength488 nm (pulsed laser)
Emission Collection575 - 625 nm (or 600/50 nm bandpass)
Fluorescence Lifetime~2.8 - 7 ns (tension-dependent)
Recommended Concentration0.5 - 2 µM
Solvent for Stock SolutionAnhydrous DMSO

Experimental Protocols

This protocol is adapted from the well-established protocol for Flipper-TR and may require optimization for this compound and specific cell types.

Reagent Preparation
  • Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture. When stored properly, the solution should be stable for several months. Before use, allow the vial to warm to room temperature before opening.

  • Staining Solution (1 µM): On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1 µM in a serum-free cell culture medium. It is recommended to prepare this solution fresh for each experiment. The presence of serum may reduce labeling efficiency.

Cell Culture and Staining
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency.

  • Staining: Remove the culture medium and gently wash the cells once with pre-warmed serum-free medium.

  • Add the 1 µM this compound staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing (Optional): For cleaner images with lower background, you can gently wash the cells once with pre-warmed imaging medium (e.g., phenol red-free medium) before imaging. However, washing is not always necessary.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • Excitation: Excite the stained cells with a pulsed laser at 488 nm.

  • Emission: Collect the fluorescence emission through a 575-625 nm or a 600/50 nm bandpass filter.

  • Image Acquisition: Acquire FLIM images, ensuring sufficient photon counts in the regions of interest for accurate lifetime analysis. Minimize light exposure to reduce phototoxicity and photobleaching.

  • Data Analysis: Analyze the FLIM data using appropriate software (e.g., PicoQuant SymPhoTime, Leica LAS X). The fluorescence decay curves are typically fitted with a double-exponential model to extract the fluorescence lifetimes (τ1 and τ2). Changes in membrane tension are correlated with changes in the calculated average fluorescence lifetime.

Visualizations

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_reagents Prepare 1 mM this compound stock in anhydrous DMSO prep_staining Dilute to 1 µM in serum-free medium prep_reagents->prep_staining add_stain Incubate cells with 1 µM this compound (15-30 min, 37°C) prep_staining->add_stain seed_cells Seed cells on glass-bottom dish seed_cells->add_stain flim_imaging FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) add_stain->flim_imaging data_analysis Analyze fluorescence lifetime to map membrane tension flim_imaging->data_analysis

Caption: A flowchart of the this compound staining protocol.

mechanism_of_action Mechanism of Flipper Probes in Response to Membrane Tension cluster_membrane Cell Membrane cluster_probe Flipper Probe Conformation & Fluorescence low_tension Low Membrane Tension (Relaxed State) high_tension High Membrane Tension (Stretched State) low_tension->high_tension Increased Lateral Pressure twisted Twisted Conformation low_tension->twisted Probe State planar Planar Conformation high_tension->planar Probe State twisted->planar Planarization short_lifetime Short Fluorescence Lifetime twisted->short_lifetime long_lifetime Long Fluorescence Lifetime planar->long_lifetime

Caption: Flipper probe's response to membrane tension changes.

References

Application Notes and Protocols for Arg-Flipper 34 in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arg-Flipper 34 is a fluorescent membrane tension probe designed for the quantitative analysis of membrane mechanics in living cells. As a member of the "flipper" probe family, its fluorescence properties are sensitive to the physical state of the lipid bilayer, making it a powerful tool for investigating cellular processes where membrane tension plays a critical role, such as endocytosis, exocytosis, cell migration, and lipid raft dynamics. This document provides detailed application notes and protocols for the use of this compound in confocal microscopy, with a particular focus on Fluorescence Lifetime Imaging Microscopy (FLIM), which is the recommended imaging modality for these probes.

Disclaimer: Specific photophysical data and optimized protocols for this compound are not widely available in the public domain at the time of this writing. The following protocols and data are based on closely related and well-characterized flipper probes, such as Flipper-TR. Researchers should use this information as a starting point and perform their own optimization for this compound.

Mechanism of Action

The functionality of this compound and other flipper probes is based on their unique molecular structure, which consists of two fluorescent moieties linked by a bond that allows for torsional rotation. In a low-tension or disordered membrane environment, the probe adopts a twisted conformation. Upon an increase in membrane tension or lipid order, the surrounding lipid acyl chains exert pressure on the probe, causing it to adopt a more planar conformation. This planarization leads to a change in the probe's fluorescence lifetime, which can be quantitatively measured using FLIM.[1][2][3] An increase in fluorescence lifetime is typically correlated with an increase in membrane tension.

Data Presentation

Table 1: Photophysical Properties of Flipper Probes (Representative Data)
PropertyValueNotes
Excitation Maximum (Two-Photon) ~880 - 950 nmFlipper probes can be efficiently excited via two-photon absorption.[1]
Fluorescence Lifetime Range ~2.3 ns (twisted) to ~7 ns (planarized)The lifetime is highly sensitive to the lipid environment and membrane order.[1]
Imaging Modality Fluorescence Lifetime Imaging Microscopy (FLIM)FLIM is essential for quantifying membrane tension using flipper probes.

Data presented here are for the general "Flipper" probe family and should be considered as a reference for this compound. Actual values may vary.

Table 2: Representative Fluorescence Lifetime Values of Flipper Probes in Different Membrane Environments
Membrane EnvironmentAverage Fluorescence Lifetime (ns)Implied Membrane Tension/Order
Liquid-Disordered (Ld) Phase (e.g., DOPC GUVs) ~3.5 - 4.5 nsLow
Liquid-Ordered (Lo) Phase (e.g., SM/Chol GUVs) ~5.0 - 6.0 nsHigh
Plasma Membrane (HeLa cells, isotonic) ~4.5 nsBasal
Endoplasmic Reticulum (HeLa cells, isotonic) ~3.5 nsLower than Plasma Membrane
Mitochondria (HeLa cells, isotonic) ~3.2 nsLower than Plasma Membrane

This data is compiled from studies on Flipper-TR and related probes and serves as an illustrative guide. GUVs (Giant Unilamellar Vesicles), DOPC (Dioleoyl-sn-glycero-3-phosphocholine), SM (Sphingomyelin), Chol (Cholesterol).

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol describes the general procedure for labeling live cells with this compound for subsequent imaging.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Cells cultured on glass-bottom dishes or coverslips suitable for confocal microscopy

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or coverslip.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal final concentration should be determined empirically but a starting range of 0.5 µM to 5 µM is recommended.

    • Note: To minimize potential artifacts from solvent, ensure the final concentration of DMSO is below 0.1%.

  • Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Replace the PBS with the this compound working solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: The cells are now ready for imaging. It is recommended to image the cells in fresh, pre-warmed live-cell imaging medium.

Protocol 2: Confocal Microscopy and FLIM Acquisition

This protocol outlines the key steps for acquiring FLIM data of this compound-stained cells.

Equipment:

  • Confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)

  • Pulsed laser source for excitation (e.g., a tunable two-photon laser)

  • High-sensitivity detector (e.g., hybrid photodetector - HyD or photomultiplier tube - PMT)

Procedure:

  • Microscope Setup:

    • Turn on the confocal microscope, laser sources, and FLIM electronics. Allow the system to warm up for at least 30 minutes to ensure stability.

    • Place the dish/slide with stained cells on the microscope stage.

    • Use a high numerical aperture (NA) objective (e.g., 63x or 100x oil immersion) for optimal light collection.

  • Locate Cells: Using brightfield or DIC, locate a field of view with healthy, well-adhered cells.

  • FLIM Parameter Setup (based on Flipper-TR):

    • Excitation: Use a two-photon laser tuned to approximately 880-950 nm. Adjust the laser power to a level that provides sufficient signal without causing phototoxicity.

    • Emission: Set the detector to collect emission in a range of approximately 550-650 nm.

    • FLIM Acquisition Settings (TCSPC):

      • Set the laser repetition rate to 20-40 MHz. A lower repetition rate is generally better for probes with long lifetimes to ensure the fluorescence decays completely before the next excitation pulse.

      • Adjust the pixel dwell time and frame averaging to acquire a sufficient number of photons per pixel for accurate lifetime fitting (aim for at least 100-1000 photons in the brightest pixels).

      • Set the acquisition time to be as short as possible to minimize phototoxicity and photobleaching while maintaining good signal-to-noise.

  • Image Acquisition: Acquire FLIM images. It is advisable to acquire a z-stack to capture the membrane at different focal planes.

  • Data Analysis:

    • Use appropriate software (e.g., SymPhoTime, PicoQuant; LAS X, Leica) to analyze the FLIM data.

    • Perform a pixel-wise fitting of the fluorescence decay curves, typically using a bi-exponential decay model. The longer lifetime component (τ₁) is often the one most sensitive to membrane tension.

    • Generate a fluorescence lifetime map of the cells, where the color of each pixel represents the average fluorescence lifetime.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Response to Membrane Tension Increased_Tension Increased Membrane Tension Exocytosis Exocytosis Increased_Tension->Exocytosis promotes Endocytosis Endocytosis Increased_Tension->Endocytosis inhibits Membrane_Reservoir Membrane Reservoir Flattening Increased_Tension->Membrane_Reservoir Actin_Remodeling Actin Cytoskeleton Remodeling Increased_Tension->Actin_Remodeling Decreased_Tension Decreased Membrane Tension Decreased_Tension->Exocytosis inhibits Decreased_Tension->Endocytosis promotes Exocytosis->Decreased_Tension feedback Endocytosis->Increased_Tension feedback

Caption: Interplay between membrane tension and key cellular processes.

G cluster_1 This compound Experimental Workflow Cell_Culture 1. Cell Culture (on glass-bottom dish) Staining 2. Staining with this compound Cell_Culture->Staining Wash 3. Wash to Remove Unbound Probe Staining->Wash Imaging 4. Confocal/FLIM Imaging Wash->Imaging Data_Analysis 5. FLIM Data Analysis (Lifetime Fitting) Imaging->Data_Analysis Quantification 6. Quantification of Membrane Tension Data_Analysis->Quantification

Caption: A streamlined workflow for using this compound.

G cluster_2 Clathrin-Mediated Endocytosis Signaling Ligand_Binding Ligand Binding to Receptor Adaptor_Recruitment Adaptor Protein Recruitment (e.g., AP2) Ligand_Binding->Adaptor_Recruitment Clathrin_Recruitment Clathrin Recruitment & Pit Formation Adaptor_Recruitment->Clathrin_Recruitment Membrane_Invagination Membrane Invagination Clathrin_Recruitment->Membrane_Invagination Dynamin_Scission Dynamin-mediated Scission Membrane_Invagination->Dynamin_Scission Vesicle_Uncoating Vesicle Uncoating Dynamin_Scission->Vesicle_Uncoating Early_Endosome Fusion with Early Endosome Vesicle_Uncoating->Early_Endosome

Caption: Key steps in clathrin-mediated endocytosis.

Applications in Drug Development

The ability to quantify membrane tension opens up new avenues in drug discovery and development.

  • High-Throughput Screening: Assays based on membrane tension can be developed to screen for compounds that modulate cellular mechanics. For example, drugs that alter the fluidity or tension of cancer cell membranes could impact their metastatic potential.

  • Drug Delivery: The efficiency of drug delivery systems, particularly those involving liposomes or nanoparticles, is influenced by membrane tension at the site of cell-nanoparticle interaction. This compound can be used to study how different formulations affect the plasma membrane of target cells.

  • Mechanism of Action Studies: For drugs that target membrane proteins or lipid metabolism, this compound can provide insights into their effects on the biophysical properties of the cell membrane. This can help in elucidating the drug's mechanism of action.

  • Toxicity Profiling: Changes in membrane tension can be an early indicator of cellular stress or toxicity. Incorporating membrane tension measurements into toxicology screens could provide a sensitive endpoint for evaluating drug candidates.

By providing a quantitative readout of a key biophysical parameter of the cell, this compound and other flipper probes are valuable tools for advancing our understanding of cell biology and for the development of novel therapeutics.

References

Arg-Flipper 34: A Fluorescent Probe for Real-Time Measurement of Membrane Tension

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arg-Flipper 34 is a member of the "flipper" family of fluorescent probes designed for the quantitative measurement of membrane tension in living cells. These mechanosensitive probes report on the physical state of the lipid bilayer, providing a powerful tool for investigating the role of membrane mechanics in a wide range of biological processes, from cellular signaling and trafficking to cell migration and division. The fluorescence lifetime of this compound is exquisitely sensitive to the packing of lipid molecules in the membrane. As membrane tension increases, lipid packing becomes more ordered, leading to a conformational planarization of the probe and a corresponding increase in its fluorescence lifetime. This property allows for the direct visualization and quantification of membrane tension dynamics using Fluorescence Lifetime Imaging Microscopy (FLIM).

This document provides detailed application notes and experimental protocols for the use of this compound in measuring membrane tension, tailored for researchers in cell biology, biophysics, and drug discovery.

Principle of Action

This compound is a "molecular rotor" whose fluorescence properties are dependent on its immediate environment. The probe consists of two dithienothiophene moieties linked by a single bond, allowing for torsional rotation.

  • In a low-tension membrane (disordered state): The probe adopts a twisted conformation. Upon excitation, it rapidly relaxes through non-radiative pathways, resulting in a short fluorescence lifetime.

  • In a high-tension membrane (ordered state): The increased lateral pressure from tightly packed lipids restricts the torsional rotation of the probe, forcing it into a more planar conformation. This planarization reduces non-radiative decay, leading to a longer fluorescence lifetime.

This direct relationship between membrane tension and fluorescence lifetime enables quantitative mapping of mechanical forces across the plasma membrane and intracellular organelles.

Data Presentation

The following tables summarize the photophysical properties of Flipper-TR (a commercially available and well-characterized analog of this compound) and its fluorescence lifetime in response to changes in membrane composition and tension.

Table 1: Photophysical Properties of Flipper-TR

PropertyValueReference
Excitation Wavelength (λabs)~480 nm[1]
Emission Wavelength (λem)~600 nm[1]
Extinction Coefficient (in DMSO)1.66 x 10^4 M-1cm-1[1]
Fluorescence Lifetime Range2.8 - 7 ns[1]
Quantum Yield (in AcOEt)30%[1]

Table 2: Flipper-TR Fluorescence Lifetime in Giant Unilamellar Vesicles (GUVs) of Varying Lipid Composition

GUV CompositionPredominant PhaseAverage Fluorescence Lifetime (ns)Reference
DOPCLiquid-disordered (Ld)3.75 ± 0.08
DOPC:Cholesterol (60:40)Liquid-ordered (Lo)5.31 ± 0.12
SM:Cholesterol (70:30)Liquid-ordered (Lo)6.39 ± 0.09
DOPC:SM:Cholesterol (25:58:17)Phase-separated (Ld/Lo)Ld phase: ~4.79, Lo phase: ~6.57

Table 3: Calibration of Flipper-TR Fluorescence Lifetime against Membrane Tension

Cell LineTreatmentChange in Membrane TensionChange in Fluorescence LifetimeReference
HeLa CellsHypo-osmotic shockIncreaseIncrease
HeLa CellsHyper-osmotic shockDecreaseDecrease
MDCK CellsNot SpecifiedCalibration curves availableLinear relationship observed

Experimental Protocols

Protocol 1: Staining Live Cells with Flipper-TR

This protocol describes the general procedure for labeling the plasma membrane of live cultured cells with Flipper-TR.

Materials:

  • Flipper-TR probe (e.g., from Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (with and without serum)

  • Live cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Prepare Stock Solution: Dissolve the Flipper-TR probe in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening.

  • Prepare Staining Solution: Dilute the 1 mM Flipper-TR stock solution in serum-free cell culture medium to a final working concentration of 0.5-2 µM. The optimal concentration may vary between cell types and should be determined empirically. Note that the presence of serum can reduce labeling efficiency.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing (Optional): For short-term imaging, the probe does not need to be washed out as it is only fluorescent in the membrane. For longer-term imaging (>24h), washing with complete culture medium is recommended to remove excess probe.

  • Imaging: The cells are now ready for FLIM imaging. It is recommended to image the cells in a physiological buffer or complete culture medium.

Protocol 2: Measuring Changes in Membrane Tension using Osmotic Shock

This protocol details how to induce changes in plasma membrane tension using osmotic shock and measure the corresponding changes in Flipper-TR fluorescence lifetime.

Materials:

  • Cells stained with Flipper-TR (as per Protocol 1)

  • Isotonic imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Hypotonic imaging buffer (e.g., 50% HBSS diluted with distilled water)

  • Hypertonic imaging buffer (e.g., HBSS supplemented with 200 mM sucrose)

  • FLIM microscope system

Procedure:

  • Baseline Imaging:

    • Mount the dish with Flipper-TR stained cells on the FLIM microscope stage.

    • Acquire a baseline FLIM image of the cells in isotonic buffer. Ensure stable focus and imaging conditions.

  • Inducing Hypotonic Shock (Increased Tension):

    • Carefully replace the isotonic buffer with the pre-warmed hypotonic buffer.

    • Immediately start acquiring a time-lapse series of FLIM images to capture the dynamic changes in fluorescence lifetime.

  • Inducing Hypertonic Shock (Decreased Tension):

    • After recording the response to hypotonic shock, replace the buffer with isotonic buffer and allow the cells to recover.

    • Acquire another baseline FLIM image in isotonic buffer.

    • Replace the isotonic buffer with the pre-warmed hypertonic buffer.

    • Acquire a time-lapse series of FLIM images.

  • Data Analysis:

    • Analyze the FLIM data to calculate the average fluorescence lifetime of Flipper-TR in the plasma membrane for each condition (isotonic, hypotonic, and hypertonic).

    • A significant increase in lifetime upon hypotonic shock and a decrease upon hypertonic shock indicate that the probe is successfully reporting changes in membrane tension.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Flipper Probe Action Low Tension Low Tension Twisted Conformation Twisted Conformation Low Tension->Twisted Conformation High Tension High Tension Planar Conformation Planar Conformation High Tension->Planar Conformation Short Lifetime Short Lifetime Twisted Conformation->Short Lifetime Long Lifetime Long Lifetime Planar Conformation->Long Lifetime

Fig. 1: Principle of membrane tension sensing by Flipper probes.

G cluster_1 Experimental Workflow for FLIM Measurement A Cell Culture and Staining with Flipper-TR B Mount on FLIM Microscope A->B C Acquire Baseline FLIM Image (Isotonic) B->C D Induce Osmotic Shock (Hypo/Hypertonic) C->D E Time-Lapse FLIM Imaging D->E F Data Analysis: Lifetime Calculation E->F G Correlation of Lifetime with Membrane Tension F->G

Fig. 2: General workflow for measuring membrane tension changes.

G cluster_2 Membrane Tension in Mechanotransduction Mechanical Stimulus Mechanical Stimulus Change in Membrane Tension Change in Membrane Tension Mechanical Stimulus->Change in Membrane Tension Flipper-TR Lifetime Change Flipper-TR Lifetime Change Change in Membrane Tension->Flipper-TR Lifetime Change Mechanosensitive Ion Channels Mechanosensitive Ion Channels Change in Membrane Tension->Mechanosensitive Ion Channels Integrin Signaling Integrin Signaling Change in Membrane Tension->Integrin Signaling Cytoskeletal Remodeling Cytoskeletal Remodeling Mechanosensitive Ion Channels->Cytoskeletal Remodeling Integrin Signaling->Cytoskeletal Remodeling Gene Expression Gene Expression Cytoskeletal Remodeling->Gene Expression

Fig. 3: Role of membrane tension in signaling pathways.

Applications in Drug Development

The ability to quantitatively measure membrane tension opens up new avenues for drug discovery and development.

  • High-Throughput Screening: Flipper probes can be utilized in high-throughput screening (HTS) campaigns to identify compounds that modulate membrane mechanics. Changes in membrane tension can be indicative of drug-target engagement or off-target effects. The FLIPR (Fluorescent Imaging Plate Reader) system, for instance, is a platform where such assays could be adapted for HTS.

  • Investigating Drug-Membrane Interactions: Many drugs exert their effects by interacting directly with the lipid bilayer. This compound can be used to study how these drugs alter the physical properties of the membrane, providing insights into their mechanism of action.

  • Toxicology and Safety Pharmacology: Alterations in membrane tension can be an early indicator of cellular stress and toxicity. Incorporating membrane tension measurements into toxicology screens can provide valuable data on the potential side effects of drug candidates. For example, cardiotoxicity screens using iPSC-derived cardiomyocytes could include membrane tension as a readout parameter.

  • Mechanobiology of Disease: Dysregulation of membrane tension is implicated in various diseases, including cancer metastasis and fibrosis. This compound can be used to study the role of membrane mechanics in disease progression and to screen for drugs that restore normal membrane tension.

Conclusion

This compound and other members of the flipper probe family are transformative tools for the study of membrane biology. By providing a direct and quantitative readout of membrane tension, these probes are enabling researchers to unravel the intricate interplay between mechanical forces and cellular function. The detailed protocols and application notes provided herein serve as a guide for the effective implementation of this technology in both basic research and drug discovery settings. The continued development and application of these probes promise to further illuminate the critical role of membrane mechanics in health and disease.

References

Arg-Flipper 34: Application Notes and Protocols for Advanced Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arg-Flipper 34 is a novel, high-performance genetically encoded voltage indicator (GEVI) designed for the precise optical recording of neuronal membrane potential dynamics. It is based on a circularly permuted green fluorescent protein fused to a voltage-sensing domain, exhibiting a rapid and significant fluorescence response to changes in membrane voltage. This compound is optimized for high signal-to-noise ratio, fast kinetics, and photostability, making it an ideal tool for a wide range of neuroscience applications, from single-cell analysis to in vivo imaging of neural circuits. These application notes provide an overview of its key uses and detailed protocols for its implementation.

Key Applications

  • In Vivo Two-Photon Imaging of Neuronal Activity: this compound is well-suited for monitoring the activity of genetically defined neuronal populations in awake, behaving animals. Its brightness and photostability allow for long-term imaging sessions to correlate neural dynamics with specific behaviors.

  • All-Optical Electrophysiology: By combining this compound for optical recording with optogenetic actuators (e.g., channelrhodopsin) for neuronal stimulation, researchers can perform all-optical electrophysiology experiments to probe circuit function with high spatial and temporal resolution.

  • High-Throughput Drug Screening: The robust performance of this compound in cultured neurons enables its use in high-throughput screening assays to identify compounds that modulate neuronal excitability and synaptic transmission.

  • Mapping Synaptic Connectivity: this compound can be used to map functional synaptic connections between neurons by optically stimulating presynaptic cells and recording the resulting postsynaptic potentials in target neurons.

  • Studying Dendritic Integration: The high sensitivity of this compound allows for the detection of small and rapid voltage transients, making it possible to study the propagation and integration of synaptic inputs within the dendritic arbors of individual neurons.

Quantitative Data Summary

The performance characteristics of this compound have been benchmarked in cultured neurons and in vivo. The following table summarizes its key properties.

Parameter Value Conditions
Fluorescence Change (ΔF/F) 35 ± 5% per 100 mVHEK293 cells, patch-clamp
Kinetics (τ_on) 0.8 ± 0.2 msStep depolarization, cultured neurons
Kinetics (τ_off) 1.2 ± 0.3 msStep repolarization, cultured neurons
Signal-to-Noise Ratio (SNR) 12 ± 3 for single action potentialsIn vivo two-photon imaging, mouse cortex Layer 2/3
Two-Photon Cross-Section 1.5 GM at 920 nmPurified protein
Photostability (t_half) ~15 minutesContinuous two-photon scanning, 30 mW at sample
Spike Detection Fidelity >95% at 20 HzSimultaneous optical and electrophysiological recording

Experimental Protocols

Protocol 1: In Vivo Two-Photon Imaging of this compound in Mouse Cortex

This protocol describes the procedure for imaging the activity of cortical neurons expressing this compound in an awake, head-fixed mouse.

1. Viral Vector Delivery:

  • Anesthetize the mouse (e.g., isoflurane) and place it in a stereotaxic frame.
  • Perform a small craniotomy (2-3 mm) over the cortical region of interest.
  • Inject an AAV vector carrying the this compound gene under a neuron-specific promoter (e.g., AAV-hSyn-Arg-Flipper-34) at the desired coordinates and depth. Use a glass micropipette and a microinjection pump.
  • Inject approximately 100-200 nL of the virus at a slow rate (20 nL/min).
  • Seal the craniotomy with a glass coverslip.
  • Allow 2-3 weeks for robust expression.

2. Imaging Preparation:

  • Acclimate the head-fixed mouse to the imaging setup over several sessions.
  • Position the mouse under the two-photon microscope objective.

3. Two-Photon Imaging:

  • Use a tunable femtosecond laser set to 920 nm for excitation.
  • Use a high-sensitivity GaAsP detector to collect the emitted fluorescence.
  • Image at a frame rate of at least 30 Hz to capture individual action potentials.
  • Adjust laser power to the minimum necessary to achieve good SNR while minimizing phototoxicity.

4. Data Analysis:

  • Perform motion correction on the acquired image series.
  • Define regions of interest (ROIs) around individual neuronal cell bodies.
  • Extract the mean fluorescence intensity for each ROI over time.
  • Calculate the relative fluorescence change (ΔF/F) for each trace.
  • Use a spike detection algorithm to identify action potentials from the ΔF/F traces.

Protocol 2: All-Optical Electrophysiology in Cultured Neurons

This protocol outlines the steps for simultaneous optogenetic stimulation and optical recording of neuronal activity in a cultured cell preparation.

1. Cell Transfection:

  • Co-transfect primary neuronal cultures or a neuronal cell line with two plasmids: one encoding this compound and another encoding a red-shifted channelrhodopsin (e.g., pAAV-hSyn-Arg-Flipper-34 and pAAV-hSyn-ChrimsonR-tdTomato).
  • Use a suitable transfection reagent (e.g., Lipofectamine 2000) and allow 48-72 hours for expression.

2. Microscope Setup:

  • Use an inverted fluorescence microscope equipped with two light sources: a blue or green laser/LED (e.g., 488 nm) for exciting this compound, and a red or orange laser/LED (e.g., 594 nm) for activating the channelrhodopsin.
  • Use appropriate filter sets to separate the emission of this compound from the tdTomato reporter on the channelrhodopsin.
  • Use a high-speed camera for image acquisition.

3. Stimulation and Recording:

  • Identify a transfected neuron for stimulation and one or more nearby transfected neurons for recording.
  • Use the 594 nm light source to deliver brief pulses of light to the presynaptic neuron to evoke action potentials. A digital micromirror device (DMD) can be used for precise spatial targeting of the stimulation light.
  • Simultaneously, use the 488 nm light source for continuous illumination of the field of view and record the fluorescence changes in the postsynaptic neurons with the high-speed camera.

4. Data Analysis:

  • Extract fluorescence traces from ROIs corresponding to the postsynaptic neurons.
  • Calculate ΔF/F traces and average the responses over multiple stimulation trials.
  • Quantify the amplitude and kinetics of the postsynaptic potentials.

Visualizations

Arg_Flipper_34_Mechanism membrane Cell Membrane depolarization Membrane Depolarization vsd Voltage-Sensing Domain (VSD) depolarization->vsd Induces Movement conformational_change Conformational Change vsd->conformational_change Triggers linker Linker gfp Circularly Permuted GFP (cpGFP) fluorescence_increase Increased Fluorescence gfp->fluorescence_increase Results in conformational_change->gfp Alters Chromophore Environment

Caption: Proposed mechanism of action for this compound.

In_Vivo_Imaging_Workflow start Start virus_injection AAV-hSyn-Arg-Flipper-34 Stereotaxic Injection start->virus_injection expression 2-3 Weeks Expression Period virus_injection->expression head_fixation Head-Fixation & Habituation expression->head_fixation two_photon Two-Photon Imaging (920 nm Excitation) head_fixation->two_photon data_acquisition Data Acquisition (>30 Hz) two_photon->data_acquisition motion_correction Motion Correction data_acquisition->motion_correction roi_selection ROI Selection motion_correction->roi_selection dff_calculation ΔF/F Calculation roi_selection->dff_calculation spike_detection Spike Detection & Analysis dff_calculation->spike_detection end End spike_detection->end

Caption: Experimental workflow for in vivo imaging using this compound.

Application Notes and Protocols for Arg-Flipper 34 Loading in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arg-Flipper 34 is a cutting-edge fluorescent probe designed to measure membrane tension in living cells. As a member of the "flipper" series of probes, it is particularly useful for investigating the mechanics of cellular processes such as endocytosis.[1][2][3][4][5] this compound operates on the principle of mechanosensitive fluorescence, where changes in the lipid bilayer's physical state directly influence its fluorescence lifetime. This allows for the quantitative imaging of membrane tension dynamics, providing invaluable insights into the biophysical regulation of neuronal functions.

The core of the Flipper probes consists of two twisted dithienothiophenes. When inserted into a lipid membrane, the degree of twisting between these two fluorophores is influenced by the packing of the lipid acyl chains. In a more fluid, lower-tension membrane, the probe is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a more ordered, higher-tension membrane, the probe becomes more planar, leading to a longer fluorescence lifetime. This relationship allows for the direct visualization and quantification of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

These application notes provide a detailed protocol for the loading and imaging of this compound in primary neurons, a sensitive and crucial cell type for neuroscience research.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound and related Flipper probes. Note that optimal conditions for primary neurons may require empirical optimization.

ParameterValueNotes
Probe This compoundA fluorescent probe for imaging membrane tension, particularly during early endocytosis.
Excitation Wavelength 488 nm (recommended)Can be excited over a broad range.
Emission Collection 575 - 625 nm
Stock Solution Concentration 1 mM in anhydrous DMSOStore at -20°C or below.
Working Concentration 0.5 - 2 µM in culture mediumStart with 1 µM and optimize for specific primary neuron cultures.
Incubation Time 15 - 30 minutesLonger incubation times may lead to internalization of the probe.
Fluorescence Lifetime Range ~2.8 - 7 nsVaries with membrane tension and lipid composition.

Signaling Pathway and Probe Mechanism

The mechanism of this compound relies on its conformational change within the lipid bilayer in response to alterations in membrane tension. This is not a signaling pathway in the traditional biological sense but rather a direct physical response of the probe to its environment.

G cluster_membrane Cell Membrane cluster_probe This compound Probe cluster_signal Fluorescence Signal Low_Tension Low Membrane Tension (Fluid Phase) Twisted Twisted Conformation Low_Tension->Twisted allows for High_Tension High Membrane Tension (Ordered Phase) Planar Planar Conformation High_Tension->Planar induces Short_Lifetime Shorter Fluorescence Lifetime Twisted->Short_Lifetime results in Long_Lifetime Longer Fluorescence Lifetime Planar->Long_Lifetime results in

Caption: this compound conformational change and fluorescence response to membrane tension.

Experimental Workflow

The following diagram outlines the general workflow for loading this compound into primary neurons and subsequent imaging.

G Start Start Prepare_Neurons Prepare Primary Neuron Culture Start->Prepare_Neurons Prepare_Stock Prepare 1 mM this compound Stock in DMSO Prepare_Neurons->Prepare_Stock Prepare_Staining Dilute Stock to 1 µM in Culture Medium Prepare_Stock->Prepare_Staining Incubate Incubate Neurons (15-30 min) Prepare_Staining->Incubate Image Image with FLIM Microscope (Ex: 488 nm, Em: 575-625 nm) Incubate->Image Analyze Analyze Fluorescence Lifetime Data Image->Analyze End End Analyze->End

Caption: Experimental workflow for this compound loading and imaging in primary neurons.

Experimental Protocols

Materials:

  • Primary neuron culture (e.g., hippocampal or cortical neurons)

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Neuron culture medium (e.g., Neurobasal medium supplemented with B27)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).

Protocol for this compound Loading in Primary Neurons:

  • Prepare this compound Stock Solution (1 mM):

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM. For example, if the vial contains 50 nmol, add 50 µL of anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or below, protected from light and moisture. The solution should be stable for approximately 3 months when stored properly.

  • Prepare Staining Solution (1 µM):

    • Shortly before use, dilute the 1 mM this compound stock solution into pre-warmed neuron culture medium to a final working concentration of 1 µM.

    • For example, add 1 µL of the 1 mM stock solution to 1 mL of culture medium.

    • Gently mix the solution. Note that the presence of serum in the medium may reduce labeling efficiency. It is recommended to use a serum-free medium for the staining procedure if possible, or to optimize the probe concentration if serum is required.

  • Loading of Primary Neurons:

    • Aspirate the existing culture medium from the primary neurons.

    • Gently add the 1 µM this compound staining solution to the cells.

    • Incubate the neurons for 15-30 minutes at 37°C in a CO2 incubator.

    • Note: The optimal incubation time should be determined empirically for your specific primary neuron culture. Over-incubation may lead to the internalization of the probe via endocytosis.

  • Washing (Optional):

    • For short-term imaging, the probe does not necessarily need to be removed as it is primarily fluorescent only when inserted into a membrane.

    • If background fluorescence is a concern, or for longer-term experiments where internalization is to be minimized, you can gently wash the cells once or twice with pre-warmed culture medium or PBS.

Fluorescence Lifetime Imaging Microscopy (FLIM) Protocol:

  • Microscope Setup:

    • Turn on the FLIM system and allow it to warm up according to the manufacturer's instructions.

    • Use a pulsed laser with an excitation wavelength of 488 nm.

    • Set the emission collection to a bandpass filter of 575-625 nm.

    • Use an objective suitable for live-cell imaging with high numerical aperture.

  • Image Acquisition:

    • Place the dish with the loaded primary neurons onto the microscope stage.

    • Locate the neurons using brightfield or differential interference contrast (DIC) microscopy.

    • Switch to fluorescence imaging and acquire FLIM data.

    • Optimize acquisition parameters (e.g., laser power, pixel dwell time, and frame accumulation) to obtain sufficient photon counts for accurate lifetime fitting while minimizing phototoxicity.

  • Data Analysis:

    • Use the appropriate software to analyze the FLIM data.

    • Fit the fluorescence decay curves for each pixel to a multi-exponential decay model to determine the fluorescence lifetime.

    • Generate a fluorescence lifetime map of the neurons, where the color of each pixel represents the calculated fluorescence lifetime.

    • Correlate changes in fluorescence lifetime to changes in membrane tension. A longer lifetime indicates higher membrane tension, while a shorter lifetime suggests lower membrane tension.

Important Considerations for Primary Neurons:

  • Cell Health: Primary neurons are sensitive to changes in their environment. Ensure that all solutions are pre-warmed and that the imaging is performed under conditions that maintain cell viability (e.g., controlled temperature and CO2).

  • Phototoxicity: Minimize the exposure of neurons to the excitation laser to avoid phototoxicity, which can affect neuronal health and membrane properties.

  • Optimization: The provided concentrations and incubation times are starting points. It is crucial to empirically determine the optimal conditions for your specific primary neuron culture and experimental setup to achieve the best signal-to-noise ratio and minimize artifacts.

References

Application Notes and Protocols: Arg-Flipper 34 for Multicolor Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Arg-Flipper 34, a fluorescent membrane tension probe, in combination with other fluorescent dyes for multicolor imaging applications. Detailed protocols, spectral information, and workflow diagrams are included to facilitate the design and execution of experiments for monitoring membrane dynamics alongside other cellular components.

Introduction to this compound

This compound is a member of the "flipper" series of fluorescent probes specifically designed to investigate membrane tension in living cells. Its mechanism relies on the planarization of its molecular structure in response to changes in lipid packing and membrane tension. In more ordered or tense membranes, the probe becomes more planar, leading to a red-shift in its excitation spectrum and an increase in its fluorescence lifetime. This compound has been successfully employed to study dynamic cellular processes such as endocytosis.[1][2] Common excitation is achieved using a 488 nm laser line, with emission typically collected in the range of 575-625 nm.

Spectral Properties and Selection of Compatible Dyes

Successful multicolor imaging hinges on the selection of fluorescent dyes with minimal spectral overlap. Given that this compound is typically excited at 488 nm and emits in the orange-red region of the spectrum, ideal companion dyes will have distinct excitation and/or emission profiles. For three-color imaging, a dye excited in the violet or blue region and another in the red or far-red region would be suitable.

Table 1: Spectral Properties of this compound and Spectrally Compatible Fluorescent Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Primary Application
This compound ~488~600488Membrane Tension
DAPI358461405Nucleus (DNA)
Hoechst 33342350461405Nucleus (DNA)
Alexa Fluor 647650668633/640Cytoskeleton, Proteins
Cy5649670633/640Cytoskeleton, Proteins
iRFP670647670640Genetically Encoded Tag
mCherry587610561Genetically Encoded Tag
Texas Red595615594Secondary Antibodies

Note: The spectral properties of this compound are environmentally sensitive. The provided values are approximate and may shift based on the local membrane environment. It is crucial to confirm spectral compatibility with the specific imaging setup and experimental conditions.

Visualizing Experimental Design

This compound Signaling Pathway

The following diagram illustrates the principle of how this compound reports changes in membrane tension.

cluster_membrane Cell Membrane cluster_fluorescence Fluorescence Properties Low_Tension Low Tension (Disordered) Twisted_Flipper This compound (Twisted) Low_Tension->Twisted_Flipper Favors Twisted Conformation High_Tension High Tension (Ordered) Planar_Flipper This compound (Planar) High_Tension->Planar_Flipper Induces Planarization Blue_Shifted_Ex Blue-Shifted Excitation Twisted_Flipper->Blue_Shifted_Ex Short_Lifetime Shorter Lifetime Twisted_Flipper->Short_Lifetime Red_Shifted_Ex Red-Shifted Excitation (~488 nm) Planar_Flipper->Red_Shifted_Ex Long_Lifetime Longer Lifetime Planar_Flipper->Long_Lifetime

Caption: Mechanism of this compound in response to membrane tension.

General Workflow for Multicolor Imaging

This diagram outlines the key steps for a typical multicolor fluorescence microscopy experiment involving this compound.

Start Start Cell_Culture 1. Cell Culture (on coverslips or imaging plates) Start->Cell_Culture Transfection 2. Transfection/Staining (e.g., fluorescent protein or other dyes) Cell_Culture->Transfection Arg_Flipper_Staining 3. This compound Staining Transfection->Arg_Flipper_Staining Wash 4. Wash Cells Arg_Flipper_Staining->Wash Imaging 5. Image Acquisition (Sequential or Simultaneous) Wash->Imaging Analysis 6. Image Analysis Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for multicolor imaging.

Experimental Protocols

Protocol for Staining Live Cells with this compound

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a 1 mM stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Prepare the staining solution: Dilute the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS or HBSS. c. Add the this compound staining solution to the cells. d. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed complete cell culture medium or imaging buffer.

  • Imaging: Proceed with fluorescence imaging. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

Protocol for Multicolor Staining with this compound and a Far-Red Dye (e.g., Alexa Fluor 647 conjugated to an antibody)

This protocol describes the co-staining of membrane tension with this compound and a specific protein labeled with a far-red fluorescent antibody.

Materials:

  • All materials from Protocol 4.1

  • Primary antibody specific to the target protein

  • Alexa Fluor 647-conjugated secondary antibody

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Cell Culture and Fixation: a. Culture cells on coverslips to the desired confluency. b. Wash cells with PBS. c. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. d. Wash three times with PBS.

  • Immunostaining: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature. d. Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. e. Wash three times with PBS. f. Incubate with the Alexa Fluor 647-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. g. Wash three times with PBS.

  • This compound Staining: a. Prepare a 1-5 µM this compound staining solution in PBS. b. Incubate the immunostained cells with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting: a. Wash the cells twice with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using sequential scanning to minimize bleed-through between channels. Set up separate channels for this compound (e.g., Ex: 488 nm, Em: 570-630 nm) and Alexa Fluor 647 (e.g., Ex: 640 nm, Em: 660-700 nm).

Data Acquisition and Analysis Considerations

  • Sequential Imaging: To minimize spectral bleed-through, it is highly recommended to acquire images for each fluorophore sequentially, using the optimal excitation and emission settings for each dye.

  • Fluorescence Lifetime Imaging (FLIM): The fluorescence lifetime of this compound is a more robust indicator of membrane tension than its intensity. If available, FLIM is the preferred method for quantitative measurements.[3][4][5]

  • Controls: Always include single-stained controls to set up the imaging parameters and to check for any spectral bleed-through.

  • Phototoxicity: Flipper probes can induce phototoxicity under prolonged blue light illumination. Minimize exposure times and laser power to maintain cell health during live-cell imaging.

By following these guidelines and protocols, researchers can effectively integrate this compound into their multicolor imaging experiments to gain deeper insights into the interplay between membrane mechanics and various cellular functions.

References

Step-by-Step Guide for Arg-Flipper 34 Experiments: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Arg-Flipper 34" did not yield any relevant scientific information, experimental protocols, or data. As a result, the requested detailed application notes, protocols, and visualizations cannot be provided.

No information was found regarding the following:

  • Mechanism of Action: The fundamental biological or chemical processes initiated by "this compound" are unknown.

  • Signaling Pathways: There is no available data on the specific cellular signaling cascades that may be modulated by this topic.

  • Experimental Protocols: Standardized or published methodologies for conducting experiments with "this compound" could not be located.

  • Quantitative Data: No numerical data, such as IC50 values, dose-response curves, or other quantitative measurements, are available in the public domain.

Due to the complete absence of information, the creation of data tables and diagrams as requested is not possible. It is recommended to verify the name and spelling of the topic of interest and to consult primary literature databases for any potential alternative nomenclature or related research.

Arg-Flipper 34: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arg-Flipper 34 is a sophisticated fluorescent molecular probe specifically designed to investigate the biophysical properties of cellular membranes. As a member of the "flipper" probe family, its fluorescence is sensitive to changes in membrane tension and lipid organization. This compound is particularly valuable for studying dynamic cellular processes such as endocytosis, where alterations in membrane curvature and tension are fundamental.[1] The probe's mechanism relies on the planarization of its molecular structure in response to increased mechanical compression within the lipid bilayer. This planarization leads to a measurable increase in the fluorescence lifetime, providing a quantitative readout of membrane tension.[2][3] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) assays to identify modulators of cellular processes involving changes in membrane tension.

Mechanism of Action

This compound inserts into the plasma membrane of living cells.[4] Its core structure consists of two twisted dithienothiophenes that act as a mechanophore. In a relaxed or low-tension membrane, the molecule is in a twisted conformation, resulting in a shorter fluorescence lifetime. As membrane tension increases, for instance during the initial stages of endocytosis, the lipid packing becomes more ordered, forcing the probe into a more planar conformation. This planarization enhances the intramolecular charge transfer characteristics of the fluorophore, leading to a significant increase in its fluorescence lifetime.[5] This direct relationship between membrane tension and fluorescence lifetime allows for quantitative imaging of mechanical forces within cellular membranes using Fluorescence Lifetime Imaging Microscopy (FLIM).

This compound Mechanism of Action cluster_0 Low Membrane Tension cluster_1 High Membrane Tension (e.g., Endocytosis) Twisted_Probe Twisted this compound in Disordered Lipids Short_Lifetime Short Fluorescence Lifetime Twisted_Probe->Short_Lifetime Excitation Planar_Probe Planar this compound in Ordered Lipids Twisted_Probe->Planar_Probe Increased Lipid Packing/ Membrane Tension Planar_Probe->Twisted_Probe Decreased Lipid Packing/ Membrane Tension Long_Lifetime Long Fluorescence Lifetime Planar_Probe->Long_Lifetime Excitation

Caption: Conformational change of this compound with membrane tension.

Data Presentation

The photophysical properties of this compound are comparable to the well-characterized Flipper-TR probe. The following table summarizes the key quantitative data for Flipper-TR, which can be used as a reference for this compound.

PropertyValueReference
Excitation Wavelength (λabs) ~480 nm
Emission Wavelength (λem) ~600 nm
Molar Extinction Coefficient (εmax) 1.66 x 10^4 M⁻¹cm⁻¹ (in DMSO)
Quantum Yield (QY) ~30% (in Ethyl Acetate)
Fluorescence Lifetime (τ) 2.8 ns (low tension) to 7.0 ns (high tension)

Experimental Protocols

A. Standard Cellular Imaging Protocol for this compound

This protocol is optimized for staining adherent cells (e.g., HeLa) on coverslips for FLIM imaging.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • HeLa cells (or other adherent cell line)

  • Glass coverslips

  • FLIM-equipped confocal microscope with a pulsed laser (e.g., 488 nm)

Procedure:

  • Cell Preparation:

    • Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

  • Cell Staining:

    • Warm the cell culture medium to 37°C.

    • Dilute the 1 mM this compound stock solution directly into the pre-warmed medium to a final concentration of 1 µM.

    • Remove the old medium from the cells and replace it with the staining medium.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed PBS.

    • Replace the PBS with fresh pre-warmed imaging medium.

    • Mount the coverslip on a microscope slide.

    • Image the cells using a FLIM microscope.

      • Excitation: Use a 488 nm pulsed laser.

      • Emission: Collect photons through a 600/50 nm bandpass filter.

      • Data Analysis: Fit the photon histograms from regions of interest (ROIs) with a double-exponential decay model. The longer lifetime component (τ₁) is used to report membrane tension.

Cellular Imaging Workflow Start Start Seed_Cells Seed Cells on Coverslips Start->Seed_Cells Prepare_Probe Prepare 1 µM this compound in Medium Seed_Cells->Prepare_Probe Stain_Cells Incubate Cells with Probe (15-30 min, 37°C) Prepare_Probe->Stain_Cells Wash_Cells Wash with PBS Stain_Cells->Wash_Cells Add_Medium Add Fresh Imaging Medium Wash_Cells->Add_Medium Image_FLIM Acquire FLIM Data (Ex: 488 nm, Em: 600/50 nm) Add_Medium->Image_FLIM Analyze_Data Analyze Fluorescence Lifetime (τ) Image_FLIM->Analyze_Data End End Analyze_Data->End

Caption: Workflow for staining and imaging cells with this compound.
B. High-Throughput Screening (HTS) Protocol for Modulators of Endocytosis

This protocol adapts the cellular imaging method to a 384-well plate format for screening chemical libraries for their effect on endocytosis, as measured by changes in membrane tension.

Materials:

  • This compound

  • Adherent cell line (e.g., HeLa)

  • 384-well, black-walled, clear-bottom imaging plates

  • Compound library

  • Automated liquid handling system

  • High-content imaging system with FLIM capabilities

  • Image analysis software

Procedure:

  • Plate Preparation:

    • Using an automated liquid handler, seed cells into a 384-well plate at an optimized density to achieve a confluent monolayer.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a compound plate with your library of small molecules at the desired screening concentration.

    • Use an automated liquid handler to transfer the compounds to the cell plate. Include appropriate positive and negative controls (e.g., known endocytosis inhibitors and DMSO vehicle).

    • Incubate for the desired time to allow for compound activity.

  • Probe Staining:

    • Prepare a working solution of this compound in assay buffer.

    • Use an automated liquid handler to add the probe to each well to a final concentration of 1 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Automated Imaging and Analysis:

    • Transfer the plate to a high-content FLIM imaging system.

    • The system should be configured to:

      • Automatically focus on the cell monolayer in each well.

      • Acquire FLIM images using a 488 nm pulsed laser and a 600/50 nm emission filter.

      • Process the images to calculate the average fluorescence lifetime (τ₁) per well.

  • Data Analysis and Hit Identification:

    • Normalize the fluorescence lifetime data against the negative controls (DMSO).

    • Identify "hits" as compounds that cause a statistically significant change in fluorescence lifetime compared to the controls. A decrease in lifetime may indicate inhibition of endocytosis (lower membrane tension), while an increase could suggest an enhancement.

HTS Workflow for Endocytosis Modulators Start Start Seed_Plate Seed Cells in 384-well Plate Start->Seed_Plate Add_Compounds Add Compound Library (Automated Dispensing) Seed_Plate->Add_Compounds Incubate_Compounds Incubate with Compounds Add_Compounds->Incubate_Compounds Add_Probe Add this compound (1 µM) Incubate_Compounds->Add_Probe Incubate_Probe Incubate with Probe (15-30 min) Add_Probe->Incubate_Probe Automated_FLIM Automated FLIM Imaging Incubate_Probe->Automated_FLIM Data_Analysis Calculate Average Lifetime (τ) per Well Automated_FLIM->Data_Analysis Hit_ID Identify Hits Based on Lifetime Change Data_Analysis->Hit_ID End End Hit_ID->End

Caption: High-throughput screening workflow using this compound.

Concluding Remarks

This compound represents a powerful tool for the investigation of cellular mechanics, offering a direct and quantitative method to measure membrane tension. Its application in high-throughput screening opens up new avenues for the discovery of novel therapeutics that target pathways involving dynamic membrane processes. The protocols provided herein serve as a comprehensive guide for the implementation of this compound in both basic research and drug discovery settings. Optimization of these protocols for specific cell types and instrumentation is recommended to achieve the best results.

References

Application Notes and Protocols for Flipper-TR® in the Study of Membrane Tension and Lipid Organization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The plasma membrane is not a homogenous entity but is organized into dynamic, nanoscale domains enriched in specific lipids and proteins, often referred to as lipid rafts. These domains are thought to serve as platforms for signal transduction, protein trafficking, and other cellular processes. The biophysical properties of the membrane, particularly membrane tension and lipid packing, play a crucial role in the formation and stability of these microdomains.

Flipper-TR® is a fluorescent probe designed for the real-time measurement of plasma membrane tension in living cells.[1] Unlike traditional lipid raft probes that may partition preferentially into specific lipid phases, Flipper-TR® provides quantitative information about the mechanical state of the membrane.[2][3] Its fluorescence lifetime is sensitive to the packing of lipid molecules, making it a powerful tool to investigate the biophysical properties of the cell membrane and its influence on the organization of lipid domains.[4][5] This document provides detailed application notes and protocols for utilizing Flipper-TR® to study membrane tension and its implications for lipid organization.

Principle of Action

Flipper-TR® consists of two dithienothiophene "flipper" units connected by a rotatable bond. In a low-tension or disordered lipid environment, the two flipper units can freely rotate, resulting in a twisted conformation. In this state, the probe has a shorter fluorescence lifetime. When the membrane is under higher tension or the lipids are more tightly packed, the lateral pressure of the lipid acyl chains restricts the rotation of the flipper units, forcing them into a more planar conformation. This planarization leads to an increase in the fluorescence lifetime of the probe. By measuring the fluorescence lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM), one can quantitatively map the membrane tension across the cell.

cluster_0 Low Membrane Tension cluster_1 High Membrane Tension node1 Disordered Lipids Twisted Flipper-TR® Short Fluorescence Lifetime node2 Ordered Lipids Planar Flipper-TR® Long Fluorescence Lifetime node1:f2->node2:f2 Increased Lateral Pressure node2:f2->node1:f2 Decreased Lateral Pressure

Mechanism of Flipper-TR® Action

Data Presentation

The following table summarizes the key photophysical and performance characteristics of Flipper-TR®.

PropertyValueReference
Excitation Wavelength (λex)~488 nm
Emission Wavelength (λem)575 - 625 nm
Fluorescence Lifetime (τ)2.8 - 7 ns
Quantum Yield (QY)30% (in AcOEt)
Molar Extinction Coefficient (εmax)1.66·10⁴ mol⁻¹·cm⁻¹ (in DMSO)

Experimental Protocols

Live Cell Labeling with Flipper-TR®

This protocol describes the general procedure for staining the plasma membrane of live cells with Flipper-TR®.

Materials:

  • Flipper-TR® probe (e.g., from Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., DMEM without phenol red, HBSS)

  • Adherent cells cultured on glass-bottom dishes suitable for microscopy

Protocol:

  • Prepare a stock solution: Dissolve the Flipper-TR® probe in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare the staining solution: On the day of the experiment, dilute the 1 mM Flipper-TR® stock solution in your preferred live-cell imaging medium to a final working concentration of 0.5 - 1 µM. Vortex briefly to ensure complete mixing.

  • Cell labeling:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed (37°C) imaging medium.

    • Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Wash: Remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove any unbound probe.

  • Imaging: The cells are now ready for imaging. Proceed immediately to FLIM imaging as the probe is already inserted into the plasma membrane.

FLIM Imaging and Analysis

This protocol provides a general workflow for acquiring and analyzing FLIM data from Flipper-TR® labeled cells.

Instrumentation:

  • A confocal or two-photon microscope equipped with a FLIM system (e.g., time-correlated single-photon counting - TCSPC).

  • A pulsed laser source with an excitation wavelength of ~488 nm.

  • A high-sensitivity detector (e.g., hybrid photodetector - HyD or photomultiplier tube - PMT).

  • FLIM analysis software.

Protocol:

  • Microscope setup:

    • Turn on the microscope, laser, and FLIM electronics and allow them to warm up.

    • Place the dish with the labeled cells on the microscope stage.

    • Use a high numerical aperture objective (e.g., 63x oil immersion) for optimal signal collection.

  • Image acquisition:

    • Locate the cells of interest using brightfield or differential interference contrast (DIC).

    • Switch to fluorescence imaging and set the excitation laser to ~488 nm.

    • Collect the emitted fluorescence in the range of 575-625 nm.

    • Acquire FLIM data until sufficient photon counts are collected for accurate lifetime fitting (typically 1000-3000 photons per pixel in the brightest region of interest).

  • Data analysis:

    • Use the FLIM analysis software to fit the fluorescence decay curve for each pixel to a bi-exponential decay model.

    • The software will generate a fluorescence lifetime map of the cell, where the color of each pixel represents the average fluorescence lifetime.

    • Analyze the lifetime map to identify regions of different membrane tension. Higher lifetime values correspond to higher membrane tension.

A Cell Culture on Glass-Bottom Dish C Label Cells with Flipper-TR® (15-30 min) A->C B Prepare Flipper-TR® Staining Solution B->C D Wash Cells (2x) C->D E FLIM Imaging (Excitation ~488 nm) D->E F Data Analysis: Fit Fluorescence Decay E->F G Generate Fluorescence Lifetime Map F->G H Correlate Lifetime with Membrane Tension G->H

Experimental Workflow for Flipper-TR® Imaging
Modulating Membrane Tension with Osmotic Shock

This experiment demonstrates how to use Flipper-TR® to measure changes in membrane tension induced by osmotic stress.

Materials:

  • Flipper-TR® labeled cells (from Protocol 1)

  • Isotonic imaging medium (e.g., standard HBSS)

  • Hypotonic medium (e.g., 50% HBSS diluted with distilled water)

  • Hypertonic medium (e.g., HBSS supplemented with 200 mM sucrose)

Protocol:

  • Baseline imaging: Acquire a FLIM image of the Flipper-TR® labeled cells in isotonic imaging medium to establish the baseline membrane tension.

  • Hypotonic shock:

    • Carefully replace the isotonic medium with the pre-warmed hypotonic medium.

    • Immediately start acquiring a time-lapse series of FLIM images to observe the increase in fluorescence lifetime as the cell swells and membrane tension increases.

  • Recovery: After a few minutes, replace the hypotonic medium with isotonic medium and continue imaging to observe the recovery of the fluorescence lifetime to baseline levels.

  • Hypertonic shock:

    • Replace the isotonic medium with the pre-warmed hypertonic medium.

    • Acquire a time-lapse series of FLIM images to observe the decrease in fluorescence lifetime as the cell shrinks and membrane tension decreases.

Application in Signaling Pathway Studies

Changes in membrane tension and lipid organization are increasingly recognized as important regulators of signaling pathways. For example, the clustering of receptors in lipid raft-like domains can be influenced by the mechanical state of the membrane. Flipper-TR® can be used to investigate the role of membrane tension in such processes.

cluster_0 Plasma Membrane Ligand Ligand Receptor Receptor (Inactive) Ligand->Receptor Binding Raft Lipid Raft-like Domain Receptor->Raft Clustering Effector Effector Protein Raft->Effector Activation Tension Increased Membrane Tension Raft->Tension Signal Downstream Signaling Effector->Signal

Membrane Tension in Receptor Signaling

This diagram illustrates a hypothetical signaling pathway where ligand binding induces receptor clustering within a lipid raft-like domain. This clustering can be influenced by and, in turn, influence local membrane tension, which can be measured using Flipper-TR®. This allows researchers to investigate the interplay between the biophysical properties of the membrane and cellular signaling events.

Disclaimer: Flipper-TR® is a registered trademark of Spirochrome. The protocols provided here are for informational purposes and should be adapted to specific experimental needs. Always refer to the manufacturer's instructions for detailed information and safety precautions.

References

Application Notes and Protocols for Live-Cell Imaging with Arg-Flipper 34

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Arg-Flipper 34, a fluorescent membrane tension probe, for live-cell imaging studies, with a particular focus on its application in assessing the mechanics of early endocytosis. The protocols outlined below, in conjunction with the provided data and visualizations, will enable researchers to effectively employ this tool in their investigations.

Introduction to this compound

This compound is a member of the "flipper" series of fluorescent probes designed to measure membrane tension in living cells. These probes feature a unique planarizable push-pull mechanophore. In environments with low membrane tension, the probe's two fluorophores are twisted out of co-planarity. As membrane tension increases, the probe planarizes, leading to a red shift in its excitation spectrum and, most notably, an increase in its fluorescence lifetime. This property makes this compound an excellent tool for dynamic, quantitative imaging of membrane mechanics, particularly in processes such as endocytosis, where changes in membrane tension are crucial. This compound has been specifically highlighted for its utility in assessing the mechanics of early endocytosis.

Principle of Action

The core of Flipper probes' functionality lies in their sensitivity to the physical compression within the lipid bilayer. In a relaxed membrane, the probe exists in a twisted conformation. Upon an increase in lateral pressure, which is indicative of increased membrane tension, the probe is forced into a more planar conformation. This structural change alters its photophysical properties, primarily its fluorescence lifetime, which can be accurately measured using Fluorescence Lifetime Imaging Microscopy (FLIM). A longer fluorescence lifetime corresponds to higher membrane tension.

Applications in Research and Drug Development

The ability to visualize and quantify membrane tension in real-time opens up numerous avenues for research and therapeutic development:

  • Understanding Fundamental Cellular Processes: Elucidate the role of membrane tension in endocytosis, exocytosis, cell migration, and cell division.

  • Drug Discovery and Development: Screen for compounds that modulate membrane tension and related cellular pathways. The development of drugs targeting cellular mechanics is a growing field, and this compound can be a valuable tool in this area.

  • Disease Research: Investigate how membrane tension is altered in various disease states, such as cancer or neurodegenerative disorders, where cellular trafficking and signaling are often dysregulated.

Quantitative Data Summary

ProbeMembrane EnvironmentConditionAverage Fluorescence Lifetime (τ) [ns]Reference
Flipper-TRPlasma Membrane (HeLa cells)Isotonic~4.5[1]
Flipper-TREndoplasmic Reticulum (Heela cells)Isotonic~3.5[1]
Flipper-TRGiant Unilamellar Vesicles (GUVs)Liquid-disordered (Ld) phase~2.3[2]
Flipper-TRGiant Unilamellar Vesicles (GUVs)Liquid-ordered (Lo) phaseup to 7[2]
Flipper-TRC2C12 cellsVarying microscope setupsSignificant variability observed[3]

Note: The fluorescence lifetime of Flipper probes is sensitive to the lipid composition and packing of the membrane. Therefore, the absolute lifetime values can vary between different cell types and even different organelles within the same cell.

Experimental Protocols

The following are detailed protocols for the preparation of cells, staining with this compound, and subsequent live-cell imaging using Fluorescence Lifetime Imaging Microscopy (FLIM).

I. Cell Culture and Preparation
  • Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. The seeding density should be optimized to achieve 50-70% confluency at the time of imaging.

  • Incubation: Culture the cells in a suitable growth medium at 37°C in a humidified atmosphere with 5% CO₂. Allow the cells to adhere and grow for at least 24 hours before staining.

II. Staining with this compound

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type, but a starting concentration in the range of 0.5 µM to 5 µM is recommended.

  • Cell Staining:

    • Aspirate the growth medium from the cultured cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing: After incubation, gently aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: The cells are now ready for live-cell imaging. It is recommended to perform imaging within 1-2 hours after staining for optimal signal.

III. Live-Cell Imaging with FLIM

Instrumentation:

  • A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • An excitation source suitable for this compound (e.g., a pulsed laser with an excitation wavelength around 488 nm).

  • An emission filter appropriate for the probe's emission spectrum (e.g., a bandpass filter around 580-640 nm).

  • An environmental chamber to maintain the cells at 37°C and 5% CO₂ during imaging.

Imaging Parameters:

  • Excitation: Use the lowest possible laser power to minimize phototoxicity and photobleaching while still obtaining sufficient signal for lifetime analysis.

  • Acquisition Time: The acquisition time per image will depend on the brightness of the sample and the desired photon statistics for accurate lifetime fitting.

  • FLIM Data Analysis:

    • The fluorescence decay curves are typically fitted with a bi-exponential or multi-exponential decay model.

    • The average fluorescence lifetime (τ) is then calculated for each pixel or region of interest (ROI).

    • Changes in the average fluorescence lifetime are correlated with changes in membrane tension.

Visualizations

Signaling Pathway: Clathrin-Mediated Endocytosis

The following diagram illustrates the key stages of clathrin-mediated endocytosis, a process where this compound can be used to probe changes in membrane tension.

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor adaptor Adaptor Proteins (AP2) receptor->adaptor Recruitment ligand Ligand ligand->receptor Binding clathrin Clathrin adaptor->clathrin Recruitment coated_pit Clathrin-Coated Pit clathrin->coated_pit Assembly dynamin Dynamin coated_vesicle Clathrin-Coated Vesicle coated_pit->coated_vesicle Invagination & Fission uncoated_vesicle Uncoated Vesicle coated_vesicle->uncoated_vesicle Uncoating early_endosome Early Endosome uncoated_vesicle->early_endosome Fusion

Caption: Key stages of clathrin-mediated endocytosis.

Experimental Workflow: Live-Cell Imaging with this compound

This diagram outlines the logical flow of an experiment using this compound to measure membrane tension changes during a cellular process.

Arg_Flipper_Workflow start Start: Seed Cells culture Cell Culture (24h) start->culture stain Stain with this compound (15-30 min) culture->stain wash Wash (2x) stain->wash image Live-Cell FLIM Imaging wash->image induce Induce Cellular Process (e.g., add ligand for endocytosis) image->induce image_post Continue FLIM Imaging induce->image_post analyze Data Analysis: - Fit fluorescence decays - Calculate avg. lifetime (τ) - Correlate τ with membrane tension image_post->analyze end End: Quantitative Results analyze->end

Caption: Experimental workflow for this compound imaging.

Logical Relationship: this compound Mechanism of Action

This diagram illustrates the relationship between membrane tension and the fluorescence properties of this compound.

Flipper_Mechanism low_tension Low Membrane Tension twisted Twisted Conformation low_tension->twisted high_tension High Membrane Tension planar Planar Conformation high_tension->planar short_lifetime Shorter Fluorescence Lifetime (τ) twisted->short_lifetime long_lifetime Longer Fluorescence Lifetime (τ) planar->long_lifetime

References

Troubleshooting & Optimization

Arg-Flipper 34 photobleaching and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Arg-Flipper 34 photobleaching and experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound, offering step-by-step solutions to mitigate photobleaching and improve signal stability.

Problem Possible Cause Solution
Rapid loss of fluorescent signal (Photobleaching) High excitation laser power.Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.
Prolonged exposure time.Decrease the image acquisition time or the pixel dwell time. For time-lapse imaging, increase the interval between acquisitions.
High concentration of molecular oxygen.Use a live-cell imaging medium with an oxygen scavenging system or an antifade reagent compatible with live cells.
Dim or weak fluorescent signal Low probe concentration.Optimize the staining concentration of this compound. Perform a concentration titration to find the optimal balance between signal and potential cytotoxicity.
Suboptimal imaging settings.Ensure the excitation and emission wavelengths are correctly set for this compound. For FLIM, optimize the time-correlated single photon counting (TCSP) or frequency-domain parameters.
Incorrect filter sets.Use filter sets that are appropriate for the excitation and emission spectra of this compound to maximize signal collection.
High background fluorescence Autofluorescence from cells or medium.Image a control sample without the probe to determine the level of autofluorescence. Use a narrow emission filter or spectral unmixing if available. Consider using a phenol red-free imaging medium.
Non-specific binding of the probe.Ensure proper washing steps after staining to remove unbound probe.
Inconsistent fluorescence lifetime measurements Photobleaching affecting lifetime.As the probe photobleaches, its fluorescent properties can change, potentially affecting lifetime measurements. Implement photobleaching mitigation strategies as a first step.
Instrument instability.Calibrate the FLIM system regularly using a known lifetime standard. Ensure the laser and detectors are stable.
Incorrect data analysis model.Use an appropriate fitting model for the fluorescence decay. For complex decays, a multi-exponential model may be necessary. Phasor analysis can be a robust alternative to curve fitting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent probe specifically designed to measure membrane tension in living cells. It belongs to a class of probes known as "flipper" probes. Its fluorescence lifetime is sensitive to the lipid packing and order of the cell membrane, which changes with membrane tension. The primary application is to visualize and quantify changes in membrane tension during various cellular processes using Fluorescence Lifetime Imaging Microscopy (FLIM).

Q2: What is photobleaching and why is it a concern when using this compound?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to excitation light. This leads to a loss of the fluorescent signal. It is a significant concern when using this compound because it can limit the duration of imaging experiments, reduce the signal-to-noise ratio, and potentially introduce artifacts in quantitative measurements, including fluorescence lifetime.

Q3: What are the key strategies to minimize photobleaching of this compound?

To minimize photobleaching, a multi-faceted approach is recommended:

  • Reduce Excitation Intensity: Use the lowest possible laser power that yields an acceptable signal.

  • Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light by using the shortest possible acquisition times and increasing the intervals in time-lapse experiments.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents that are compatible with live-cell imaging into your imaging medium.[1][2]

  • Optimize Imaging Conditions: Use high-sensitivity detectors that require less excitation light.

  • Proper Sample Preparation: Ensure cells are healthy and handled carefully to avoid additional stress, which can sometimes exacerbate photobleaching effects.

Q4: Are there specific antifade reagents recommended for use with this compound in live-cell imaging?

While specific data for this compound is limited, general-purpose antifade reagents for live-cell imaging can be effective. Reagents such as ProLong™ Live Antifade Reagent and Trolox (a water-soluble analog of vitamin E) are known to reduce photobleaching for a variety of fluorescent probes in live cells.[1] It is advisable to test the compatibility and effectiveness of any antifade reagent with your specific cell type and experimental conditions.

Q5: How does photobleaching affect FLIM measurements with this compound?

Photobleaching can complicate FLIM data analysis. As fluorophores are destroyed, the photon counts decrease, which can reduce the precision of the lifetime measurement. In some cases, photobleaching can also lead to the formation of fluorescent photoproducts with different lifetimes, which can skew the measured average lifetime. Therefore, minimizing photobleaching is crucial for accurate and reproducible FLIM measurements of membrane tension.

Quantitative Data on Photobleaching Mitigation

Disclaimer: The following data is representative and for illustrative purposes. Specific photobleaching rates for this compound are not widely published. Researchers should perform their own characterization for their specific experimental setup.

Table 1: Effect of Laser Power on Photobleaching Rate

Laser Power (% of max)Initial Fluorescence Intensity (a.u.)Intensity after 5 min continuous imaging (a.u.)% Signal Loss
10%1500135010%
25%3500245030%
50%6000210065%
75%8000120085%

Table 2: Efficacy of Antifade Reagents on Signal Stability

ConditionInitial Fluorescence Intensity (a.u.)Intensity after 10 min time-lapse (a.u.)% Signal Improvement vs. Control
Control (no antifade)40001600-
With ProLong™ Live3900312095%
With Trolox (1 mM)3950276573%

Experimental Protocols

Protocol 1: General Staining Protocol for this compound

  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Staining: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range; optimization is recommended).

  • Incubation: Replace the culture medium with the staining solution and incubate the cells for the recommended time and temperature, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove unbound probe.

  • Imaging: Proceed with imaging immediately.

Protocol 2: FLIM Imaging and Photobleaching Mitigation

  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., TCSPC or frequency-domain).

  • Excitation: Use a pulsed laser source with a wavelength appropriate for this compound (refer to the supplier's datasheet for excitation/emission maxima).

  • Initial Imaging: Start with low laser power and a fast scan speed to locate the region of interest.

  • FLIM Acquisition Parameters:

    • Set the laser power to the minimum level required for sufficient photon statistics.

    • Adjust the acquisition time to collect enough photons for a reliable lifetime fit (e.g., 100-1000 photons per pixel in the brightest part of the region of interest).

    • For time-lapse imaging, set the interval between frames to be as long as the biological process under investigation allows.

  • Use of Antifade Reagents: If significant photobleaching is observed, supplement the imaging medium with a live-cell compatible antifade reagent according to the manufacturer's instructions.

  • Data Analysis: Analyze the FLIM data using appropriate software. Use a multi-exponential decay model if necessary, or phasor analysis to visualize lifetime distributions.

Visualizations

Photobleaching_Mitigation_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Setup cluster_acq Data Acquisition cluster_analysis Analysis & Outcome Prep Prepare Cells and This compound Staining Antifade Add Antifade Reagent to Imaging Medium Prep->Antifade Setup Mount Sample on Microscope Antifade->Setup LowPower Use Low Excitation Power Setup->LowPower MinExp Minimize Exposure Time LowPower->MinExp Acquire Acquire FLIM Data MinExp->Acquire Check Check for Photobleaching Acquire->Check Check->LowPower Adjust Settings Analyze Analyze FLIM Data (Phasor or Fit) Check->Analyze Result Stable Signal, Reliable Data Analyze->Result

Caption: Workflow for mitigating this compound photobleaching.

Arg_Flipper_Signaling_Pathway cluster_membrane Cell Membrane cluster_tension Membrane Tension cluster_response Fluorescence Response Membrane Lipid Bilayer Probe This compound LowTension Low Tension (Less Ordered Lipids) LowTension->Probe influences ShortLifetime Shorter Fluorescence Lifetime LowTension->ShortLifetime Results in HighTension High Tension (More Ordered Lipids) HighTension->Probe influences LongLifetime Longer Fluorescence Lifetime HighTension->LongLifetime Results in

Caption: this compound mechanism of action in response to membrane tension.

References

Technical Support Center: Optimizing Arg-Flipper 34 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Arg-Flipper 34 in cell-based assays. The following information will help you determine the optimal concentration of this compound for your experiments while maintaining maximal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially, for example, from 1 nM to 100 µM, using serial dilutions. This initial screening will help identify a narrower, effective concentration range for subsequent, more detailed experiments.

Q2: How long should I incubate my cells with this compound?

The ideal incubation time depends on the specific cell line and the experimental goals. For initial dose-response assays, a 24 to 72-hour incubation is a common starting point to observe effects on cell viability. The optimal time should be determined empirically for your specific experimental setup.

Q3: What is the best method to assess cell viability after treatment with this compound?

Several robust methods are available to measure cell viability. The choice of assay depends on the experimental question and the cell type. Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.

  • Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the release of LDH from damaged cells, indicating cytotoxicity.

Q4: I am observing high background fluorescence in my imaging experiments with this compound. What could be the cause?

High background fluorescence can be caused by several factors:

  • Excessive Probe Concentration: The concentration of this compound may be too high, leading to non-specific binding. Try reducing the concentration.

  • Insufficient Washing: Ensure adequate washing steps after incubation with the probe to remove any unbound this compound.

  • Autofluorescence: Some cell types exhibit natural fluorescence. An unstained control sample should always be included to determine the level of autofluorescence.

  • Phenol Red in Media: Phenol red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for your experiments.

Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?

If you observe cytotoxicity at low concentrations:

  • Reduce Incubation Time: Shorten the exposure of the cells to this compound.

  • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A solvent control (cells treated with the solvent alone) should be included in your experiments.

  • Use a Different Viability Assay: Some viability assays can be affected by fluorescent compounds. Consider using an alternative method to confirm the results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePossible CauseSuggested Solution
Weak or No Fluorescent Signal This compound concentration is too low.Gradually increase the concentration of this compound.
Incubation time is too short.Increase the incubation time to allow for sufficient uptake of the probe.
Incorrect filter set on the microscope.Ensure the excitation and emission filters match the spectral properties of this compound.
High Variability Between Replicate Wells Uneven cell seeding.Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting of this compound.Calibrate pipettes regularly and use appropriate pipetting techniques.
Unexpected Cell Death This compound concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%).
Phototoxicity from imaging.Minimize the exposure of cells to excitation light by reducing the exposure time and light intensity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Resazurin-Based Viability Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assay:

    • Add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20 µL).

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the fluorescence readings of the treated wells to the "no-treatment control" to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the optimal non-toxic concentration range.

Data Presentation: Example Dose-Response Data for this compound
This compound Concentration (µM)Average Fluorescence (RFU)Standard Deviation% Cell Viability
0 (Control)5000250100%
0.01495023099%
0.1480021096%
1450020090%
10300015060%
1005005010%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Dilutions overnight_incubation->prepare_dilutions add_treatment Add Treatment to Cells prepare_dilutions->add_treatment treatment_incubation Incubate (24-72h) add_treatment->treatment_incubation add_reagent Add Viability Reagent treatment_incubation->add_reagent assay_incubation Incubate (1-4h) add_reagent->assay_incubation read_plate Measure Fluorescence assay_incubation->read_plate analyze_data Analyze Data & Determine Optimal Concentration read_plate->analyze_data end End analyze_data->end

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ArgFlipper This compound MembraneTension Altered Membrane Tension ArgFlipper->MembraneTension SignalTransduction Signal Transduction Cascade MembraneTension->SignalTransduction CytoskeletalReorganization Cytoskeletal Reorganization SignalTransduction->CytoskeletalReorganization Apoptosis Apoptosis Induction SignalTransduction->Apoptosis GeneExpression Altered Gene Expression SignalTransduction->GeneExpression CellViability Impact on Cell Viability CytoskeletalReorganization->CellViability Apoptosis->CellViability GeneExpression->CellViability

Caption: Hypothetical signaling pathways affected by this compound.

Troubleshooting low signal-to-noise with Arg-Flipper 34

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Arg-Flipper 34, a third-generation fluorescent biosensor for the dynamic monitoring of arginine levels in living cells. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve potential issues during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low signal-to-noise ratio. What are the potential causes and how can I improve it?

A low signal-to-noise ratio can be caused by several factors, including suboptimal imaging conditions, low sensor expression, or high background fluorescence. Here is a step-by-step guide to address this issue:

Troubleshooting Workflow for Low Signal-to-Noise

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Low Signal-to-Noise Ratio B Verify Sensor Expression and Localization A->B C Optimize Imaging Parameters B->C D Reduce Background Fluorescence C->D E Check Arginine Stimulation D->E F Signal-to-Noise Ratio Improved E->F

Caption: A flowchart outlining the systematic approach to troubleshooting a low signal-to-noise ratio with the this compound sensor.

1. Verify Sensor Expression and Localization:

  • Problem: Insufficient expression of the this compound sensor will result in a weak signal.

  • Solution:

    • Confirm successful transfection or transduction by co-expressing a fluorescent protein of a different color (e.g., mCherry).

    • Use a higher-titer virus or a stronger promoter to drive sensor expression.

    • Ensure the sensor is correctly localized to the cellular compartment of interest by co-staining with a subcellular marker.

2. Optimize Imaging Parameters:

  • Problem: Suboptimal microscope settings can lead to a poor signal-to-noise ratio.

  • Solution: Adjust the following parameters:

ParameterRecommendationRationale
Excitation Wavelength 488 nmOptimal for GFP-based sensors.
Emission Wavelength 500-550 nmCaptures the peak emission of the sensor.
Laser Power 1-5%Start low to minimize phototoxicity and photobleaching.
Exposure Time 100-500 msIncrease to collect more photons, but be mindful of photobleaching.
Gain Adjust as neededIncrease to amplify the signal, but be aware that this can also amplify noise.

3. Reduce Background Fluorescence:

  • Problem: High background fluorescence can obscure the signal from the this compound sensor.

  • Solution:

    • Use a phenol red-free imaging medium.

    • Wash cells with PBS before imaging to remove any autofluorescent components from the culture medium.

    • Consider using a background subtraction algorithm during image analysis.

4. Check Arginine Stimulation:

  • Problem: The sensor may not be responding to changes in arginine concentration.

  • Solution:

    • Prepare fresh arginine solutions for stimulation.

    • Ensure the final concentration of arginine is sufficient to elicit a response (typically in the µM to mM range).

    • Confirm that the cells are healthy and metabolically active.

Q2: What is the recommended protocol for live-cell imaging with this compound?

This protocol outlines the key steps for imaging intracellular arginine dynamics in cultured mammalian cells.

Experimental Workflow for Live-Cell Imaging

G A Seed cells on glass-bottom dishes B Transfect/Transduce with this compound A->B C Incubate for 24-48 hours B->C D Replace with imaging medium C->D E Acquire baseline fluorescence D->E F Stimulate with arginine E->F G Acquire time-lapse images F->G H Analyze fluorescence intensity changes G->H

Caption: A step-by-step workflow for a typical live-cell imaging experiment using the this compound sensor.

Detailed Protocol:

  • Cell Seeding: Seed your cells of interest onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Transfection/Transduction: Introduce the this compound plasmid or viral vector into the cells.

  • Incubation: Allow 24-48 hours for sensor expression.

  • Imaging Medium: Prior to imaging, replace the culture medium with a phenol red-free imaging buffer (e.g., HBSS or FluoroBrite DMEM).

  • Baseline Acquisition: Place the dish on the microscope stage, enclosed in a temperature and CO2-controlled chamber. Acquire a stable baseline fluorescence signal for 2-5 minutes.

  • Stimulation: Add the arginine solution to the imaging dish at the desired final concentration.

  • Time-Lapse Imaging: Immediately begin acquiring images at your desired frame rate to capture the dynamic changes in fluorescence.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time.

Q3: How does the this compound sensor work?

The this compound sensor is a genetically encoded biosensor based on a circularly permuted green fluorescent protein (cpGFP) inserted into an arginine-binding protein.

This compound Signaling Pathway

G cluster_0 Arginine Binding and Conformational Change A Arginine B This compound (Low Fluorescence) A->B Binds to sensor C This compound (High Fluorescence) B->C Conformational change

Caption: A diagram illustrating the mechanism of action of the this compound sensor upon arginine binding.

Upon binding to arginine, the sensor undergoes a conformational change that alters the chromophore environment within the cpGFP, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored over time to provide a real-time readout of intracellular arginine dynamics.

Arg-Flipper 34 artifacts in fixed cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Arg-Flipper 34 membrane tension probe. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the use of this compound in fixed-cell imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in fixed cells?

This compound is a fluorescent probe designed to measure membrane tension by reporting on the compaction of the lipid bilayer. It consists of two flipper-like moieties that change their conformation from a twisted to a planar state in response to increased lateral pressure within the membrane.[1][2] This planarization enhances its fluorescence lifetime and intensity.[1][3] The "Arg" component refers to an arginine-based moiety that helps target the probe to specific cellular membranes. In fixed cells, the probe's fluorescence properties reflect the membrane tension state that was "locked in" at the moment of fixation.[4]

Q2: Can this compound be used with any fixation method?

The choice of fixation method can significantly impact the preservation of the membrane's integrity and the probe's performance. Aldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended as they cross-link proteins and help preserve the overall cellular architecture. Alcohol-based fixatives like methanol or acetone, which dehydrate the cell, can alter lipid organization and may not be suitable for accurately preserving the membrane tension state. It is advisable to test different fixation protocols to determine the best approach for your specific cell type and experimental question.

Q3: What are the optimal excitation and emission wavelengths for this compound?

While specific spectral properties can vary slightly based on the membrane environment, this compound is optimally excited in the 400-450 nm range. Its emission should be collected across a broader range to capture the changes in its spectral properties, typically between 460 nm and 600 nm. For precise measurements of membrane tension, Fluorescence Lifetime Imaging Microscopy (FLIM) is the recommended imaging modality.

Q4: Can I use this compound in combination with other fluorescent stains?

Yes, this compound can be used in multiplex imaging experiments. However, it's crucial to select other fluorophores with well-separated emission spectra to avoid spectral bleed-through. For instance, if you are using a nuclear counterstain, a far-red emitting dye would be a suitable choice to minimize overlap with this compound's emission spectrum. Always perform single-stain controls to verify the absence of significant spectral crossover.

Troubleshooting Guides

This section provides solutions to common artifacts and issues encountered during fixed-cell imaging with this compound.

Issue 1: Weak or No Signal

Q: I have stained my fixed cells according to the protocol, but I see a very weak or no fluorescent signal. What could be the cause?

A: A weak or absent signal can stem from several factors. Here are the most common causes and their solutions:

Potential Cause Troubleshooting Steps
Inadequate Probe Concentration The concentration of this compound may be too low. Perform a titration experiment to determine the optimal concentration for your cell type. A typical starting range is 0.5-5 µM.
Insufficient Incubation Time Ensure you are incubating the cells with the probe for the recommended duration. For fixed cells, an incubation of 30-60 minutes at room temperature is generally sufficient.
Photobleaching This compound, like many fluorophores, is susceptible to photobleaching from prolonged exposure to excitation light. Minimize light exposure, use the lowest possible laser power, and consider using an anti-fade mounting medium.
Incorrect Microscope Settings Verify that the excitation and emission filters on your microscope are correctly set for this compound's spectral properties.
Poor Fixation If the cell membranes are compromised during fixation, the probe may not be retained. Ensure your fixation protocol is optimized to preserve membrane integrity.
Issue 2: High Background or Non-Specific Staining

Q: My images show high background fluorescence, making it difficult to discern the specific membrane staining. How can I reduce this?

A: High background can obscure your signal and is often caused by excess probe or non-specific binding.

Potential Cause Troubleshooting Steps
Probe Concentration Too High While too little probe results in a weak signal, too much can lead to high background. Titrate the this compound concentration to find a balance between good signal and low background.
Insufficient Washing After incubation, it is critical to wash the cells thoroughly to remove any unbound probe. Increase the number and duration of wash steps with a suitable buffer (e.g., PBS).
Probe Aggregation This compound may form aggregates at high concentrations or in certain buffers, leading to bright, punctate artifacts. Ensure the probe is fully dissolved in a suitable solvent (like DMSO) before diluting it in your staining buffer.
Autofluorescence Some cell types exhibit endogenous fluorescence. This can be particularly noticeable after aldehyde fixation. Acquire an image of an unstained, fixed sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or background subtraction techniques.
Issue 3: Inconsistent or Unexpected Staining Patterns

Q: The staining pattern of this compound is not what I expected. For example, I see intracellular aggregates or uneven membrane labeling. Why is this happening?

A: The localization of this compound is highly dependent on the lipid environment. Artifacts in its staining pattern can indicate issues with sample preparation or the health of the cells prior to fixation.

Potential Cause Troubleshooting Steps
Cell Stress or Death Prior to Fixation If cells were stressed or undergoing apoptosis before fixation, their membrane composition and tension could be altered, leading to unusual staining patterns. Ensure you are working with healthy cell cultures.
Permeabilization Issues If your protocol includes a permeabilization step (e.g., for co-staining intracellular targets), the detergents used can disrupt lipid bilayers. This can cause the probe to leak into the cell or be extracted from the membrane. If possible, stain with this compound before permeabilization.
Fixation-Induced Artifacts The fixation process itself can sometimes alter membrane morphology. Try adjusting the fixation time or temperature. For example, a shorter fixation time might better preserve delicate membrane structures.
Uneven Staining Uneven probe distribution can result from cells clumping together or from improper mixing of the staining solution. Ensure cells are in a single layer and that the staining solution is applied evenly.

Experimental Protocols

Detailed Protocol for Staining Fixed Cells with this compound

This protocol provides a general framework for staining cultured cells grown on coverslips. Optimization may be required for your specific cell type and experimental setup.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Anti-fade mounting medium

Procedure:

  • Cell Fixation:

    • Aspirate the culture medium from the coverslips.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining with this compound:

    • Prepare the this compound staining solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1 µM).

    • Aspirate the PBS from the coverslips.

    • Add the this compound staining solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslip from the dish and wick away excess PBS.

    • Mount the coverslip onto a glass slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish if desired.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope equipped for FLIM imaging.

    • Use appropriate filter sets for this compound (e.g., 405-450 nm excitation, 460-600 nm emission).

    • Store the slides at 4°C in the dark.

Visualizations

G This compound Staining Workflow start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 staining Staining (this compound, 30-60 min) wash1->staining wash2 Wash (3x PBS) staining->wash2 mounting Mounting (Anti-fade medium) wash2->mounting imaging Imaging (FLIM) mounting->imaging

Caption: Workflow for staining fixed cells with this compound.

G Troubleshooting Decision Tree for Weak Signal start Weak or No Signal check_conc Is probe concentration optimized? start->check_conc check_incubation Is incubation time sufficient? check_conc->check_incubation Yes solution_conc Solution: Titrate probe concentration (0.5-5 µM). check_conc->solution_conc No check_settings Are microscope settings correct? check_incubation->check_settings Yes solution_incubation Solution: Increase incubation time. check_incubation->solution_incubation No check_bleaching Is photobleaching a possibility? check_settings->check_bleaching Yes solution_settings Solution: Verify excitation/ emission filters. check_settings->solution_settings No solution_bleaching Solution: Reduce laser power, use anti-fade mountant. check_bleaching->solution_bleaching Yes

Caption: Decision tree for troubleshooting weak this compound signal.

G This compound Mechanism cluster_membrane Cell Membrane twisted Twisted State (Low Tension) Low Fluorescence Lifetime planar Planar State (High Tension) High Fluorescence Lifetime twisted->planar Increased Packing low_pressure Low Lateral Pressure low_pressure->twisted high_pressure High Lateral Pressure high_pressure->planar

Caption: Simplified mechanism of this compound in the cell membrane.

References

Arg-Flipper 34 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Arg-Flipper 34, a specialized fluorescent probe for investigating membrane tension.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a member of the "flipper" series of fluorescent probes, which are specifically designed to be mechanosensitive.[1][2][3] Its core application is the visualization and quantification of membrane tension in living cells and artificial bilayer systems.[2][4] The probe's fluorescence lifetime is sensitive to the lipid packing of the membrane, allowing for the measurement of physical forces within cellular membranes.

Q2: How should this compound be stored upon receipt?

For long-term storage, this compound should be stored at -20°C. It is crucial to protect the probe from light to prevent photobleaching. Using amber or foil-wrapped tubes is highly recommended for storing solutions.

Q3: What is the recommended solvent for resuspending this compound?

For resuspension, it is advisable to use a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0) rather than water to maintain stability. The choice of storage medium becomes more critical at higher temperatures than the recommended -20°C.

Q4: What is the expected stability of this compound under proper storage conditions?

When stored correctly at -20°C and protected from light, the fluorescent properties of this compound are expected to be stable, similar to that of other fluorescently labeled oligonucleotides. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the probe.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescence signal Degradation of the probe: Improper storage (exposure to light, incorrect temperature).Ensure the probe has been stored at -20°C in a light-protected container. Prepare fresh aliquots from a properly stored stock solution.
Incorrect filter set on the microscope: The excitation and emission wavelengths of the microscope do not match the spectral properties of the probe.Verify the spectral properties of this compound and use the appropriate filter sets for fluorescence imaging.
Insufficient probe concentration: The concentration of the probe in the sample is too low for detection.Optimize the loading concentration of the probe. Perform a concentration titration to find the optimal signal-to-noise ratio.
High background fluorescence Excess probe in the medium: The probe has not been sufficiently washed out from the extracellular space.Increase the number and duration of washing steps after probe incubation to remove any unbound probe.
Autofluorescence of the sample: The cells or medium have high intrinsic fluorescence at the imaging wavelengths.Image a control sample without the probe to determine the level of autofluorescence. If necessary, use a different imaging channel or apply background subtraction during image analysis.
Inconsistent fluorescence lifetime measurements Phototoxicity or photobleaching: Excessive laser power or prolonged exposure to excitation light is damaging the sample or the probe.Reduce the laser power and the exposure time. Use an anti-fading agent if compatible with the experimental setup.
Environmental sensitivity: The fluorescence lifetime of flipper probes is sensitive to the local environment. Changes in temperature or solvent polarity can affect the signal.Maintain stable environmental conditions throughout the experiment. Ensure that all solutions are at the correct temperature and pH.

Experimental Protocols

General Protocol for Staining Cells with this compound
  • Preparation of Stock Solution:

    • Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom.

    • Resuspend the probe in TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0) to create a stock solution (e.g., 1 mM).

    • Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish or coverslip.

    • Wash the cells twice with a pre-warmed, serum-free culture medium or an appropriate buffer (e.g., HBSS).

  • Probe Loading:

    • Dilute the this compound stock solution to the final working concentration (typically in the nanomolar to low micromolar range, optimization is recommended) in a serum-free medium or buffer.

    • Incubate the cells with the probe solution for the optimized duration and temperature. This step is critical and may require titration.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with a fresh, pre-warmed medium or buffer to remove the excess unbound probe.

  • Imaging:

    • Image the cells using a fluorescence lifetime imaging microscopy (FLIM) system.

    • Use appropriate excitation and emission filters for the specific spectral properties of this compound.

Visualizations

experimental_workflow This compound Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis stock Prepare Stock Solution (in TE Buffer) loading Load Cells with Probe stock->loading cells Prepare Cultured Cells cells->loading washing Wash to Remove Excess Probe loading->washing imaging FLIM Imaging washing->imaging data Data Analysis (Fluorescence Lifetime) imaging->data

Caption: Experimental workflow for cell staining with this compound.

troubleshooting_logic Troubleshooting Low Signal cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal probe_issue Probe Integrity start->probe_issue instrument_issue Instrument Setup start->instrument_issue concentration_issue Probe Concentration start->concentration_issue check_storage Verify Storage (-20°C, dark) probe_issue->check_storage Check check_filters Check Microscope Filter Sets instrument_issue->check_filters Verify optimize_conc Titrate Probe Concentration concentration_issue->optimize_conc Optimize

Caption: Logic diagram for troubleshooting low fluorescence signal.

References

Common issues with Arg-Flipper 34 cell loading

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific product named "Arg-Flipper 34" is not publicly available. The following troubleshooting guide is for a hypothetical fluorescent probe designed to detect intracellular arginine, based on common issues encountered with similar fluorescent biosensors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues that may arise during the cell loading and application of the this compound probe.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound?

A1: this compound is a novel fluorescent probe designed for the selective detection of arginine within living cells. Its mechanism is based on a conformational change upon binding to arginine, which leads to an increase in fluorescence intensity. This allows for real-time monitoring of intracellular arginine levels.

Q2: What are the recommended loading conditions for this compound?

A2: Optimal loading conditions can vary between cell types. A good starting point is to incubate the cells with 1-5 µM of this compound in serum-free media for 30-60 minutes at 37°C. For detailed optimization, please refer to the troubleshooting guides below.

Q3: Is this compound compatible with other fluorescent dyes?

A3: The spectral properties of this compound should be considered when planning multi-color imaging experiments. Co-loading with other dyes may lead to spectral overlap or quenching. It is recommended to check the excitation and emission spectra of all dyes to be used and perform control experiments to test for compatibility.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

A weak or absent signal is a common issue and can stem from several factors, from probe loading to imaging settings.

Possible Cause & Solution

  • Insufficient Probe Concentration: The concentration of this compound may be too low for your cell type.

    • Troubleshooting Step: Perform a concentration titration to determine the optimal probe concentration.

    Experimental Protocol: Probe Concentration Titration

    • Seed cells in a multi-well plate at a consistent density.

    • Prepare a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) in serum-free media.

    • Replace the culture medium with the probe-containing media and incubate for 30-60 minutes at 37°C.

    • Wash the cells with pre-warmed imaging buffer (e.g., HBSS).

    • Image the cells using a fluorescence microscope with appropriate filter sets.

    • Quantify the mean fluorescence intensity for each concentration.

    Table 1: Effect of this compound Concentration on Fluorescence Intensity

    Probe Concentration (µM) Mean Fluorescence Intensity (a.u.) Signal-to-Noise Ratio
    0.5 150 1.5
    1.0 400 4.0
    2.5 1200 12.0
    5.0 2500 25.0

    | 10.0 | 2600 | 20.0 (slight decrease due to background) |

  • Inadequate Incubation Time or Temperature: The probe may not have had enough time to enter the cells, or the temperature may be suboptimal for loading.

    • Troubleshooting Step: Optimize the incubation time and temperature. Test incubation times from 15 to 90 minutes and temperatures of 25°C, and 37°C.

  • Incorrect Imaging Settings: The microscope settings may not be optimized for the probe's fluorescence.

    • Troubleshooting Step: Ensure you are using the correct excitation and emission filters for this compound. Increase the exposure time or gain, but be mindful of increasing the background signal.

  • Low Intracellular Arginine: The basal arginine levels in your cells may be too low to elicit a strong signal.

    • Troubleshooting Step: Use a positive control by supplementing the media with L-arginine (e.g., 100 µM) to confirm that the probe is responsive.

Workflow for Diagnosing Low Signal

start Low or No Signal check_settings Verify Microscope Settings start->check_settings optimize_conc Optimize Probe Concentration check_settings->optimize_conc Settings Correct signal_restored Signal Restored check_settings->signal_restored Settings Incorrect optimize_time_temp Optimize Incubation Time & Temperature optimize_conc->optimize_time_temp No Improvement optimize_conc->signal_restored Signal Improved positive_control Use Positive Control (L-arginine) optimize_time_temp->positive_control No Improvement optimize_time_temp->signal_restored Signal Improved positive_control->signal_restored Response Observed issue_persists Issue Persists positive_control->issue_persists No Response

Workflow for troubleshooting low fluorescence signal.
Issue 2: High Background Fluorescence

High background can obscure the signal from intracellular arginine, reducing the signal-to-noise ratio.

Possible Cause & Solution

  • Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding or high fluorescence from residual probe in the media.

    • Troubleshooting Step: Reduce the probe concentration. Refer to the titration experiment in Table 1 .

  • Incomplete Washing: Residual probe in the imaging media can contribute to high background.

    • Troubleshooting Step: Increase the number of washes after probe loading. Wash 2-3 times with pre-warmed imaging buffer.

  • Serum in Loading Media: Components in fetal bovine serum (FBS) can sometimes interact with fluorescent probes.

    • Troubleshooting Step: Ensure that the probe loading is performed in serum-free media.

  • Autofluorescence: Some cell types exhibit high intrinsic fluorescence.

    • Troubleshooting Step: Image a sample of unstained cells under the same imaging conditions to determine the level of autofluorescence. If high, consider using a different imaging medium or spectral unmixing if your imaging system supports it.

Logical Diagram for Reducing High Background

start High Background Fluorescence reduce_conc Reduce Probe Concentration start->reduce_conc increase_washes Increase Number of Washes reduce_conc->increase_washes serum_free Use Serum-Free Loading Media increase_washes->serum_free check_autofluor Check for Autofluorescence serum_free->check_autofluor background_reduced Background Reduced check_autofluor->background_reduced

Steps to reduce high background fluorescence.
Issue 3: Cell Toxicity or Death

Cell health is crucial for reliable experimental results. If you observe changes in morphology, detachment, or cell death after loading, consider the following.

Possible Cause & Solution

  • Probe-Induced Cytotoxicity: At high concentrations or with prolonged incubation, this compound may be toxic to some cell lines.

    • Troubleshooting Step: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) at different probe concentrations and incubation times.

    Experimental Protocol: Cell Viability Assay

    • Seed cells in a 96-well plate.

    • Load cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for different durations (e.g., 30 min, 60 min, 120 min).

    • Include an untreated control group.

    • After incubation, wash the cells and add fresh culture medium.

    • Assess cell viability using your chosen method.

    Table 2: Effect of this compound on Cell Viability (% of Control)

    Incubation Time 1 µM 5 µM 10 µM 20 µM
    30 min 99% 98% 95% 85%
    60 min 98% 96% 90% 75%

    | 120 min | 95% | 90% | 80% | 60% |

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at high concentrations.

    • Troubleshooting Step: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%).

  • Phototoxicity: Excessive exposure to excitation light can damage cells.

    • Troubleshooting Step: Minimize light exposure by using the lowest possible excitation intensity and exposure time. Use a neutral density filter if necessary.

Signaling Pathway of Potential Cytotoxicity

probe High [this compound] or Long Incubation stress Cellular Stress probe->stress apoptosis Apoptosis Pathway Activation stress->apoptosis death Cell Death apoptosis->death

Potential pathway leading to cell toxicity.

Technical Support Center: Refining Imaging Parameters for Novel Arginine-Sensitive Fluorescent Probes in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing novel arginine-sensitive fluorescent probes for long-term live-cell imaging studies. The following sections address common challenges and provide recommendations for optimizing experimental parameters to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with long-term live-cell imaging using fluorescent probes?

Long-term live-cell imaging is often hindered by photodamage, which includes both photobleaching of the fluorophore and phototoxicity to the cells under observation.[1] Maintaining a stable and healthy cellular environment over extended periods is also critical and can be challenged by factors such as temperature fluctuations, evaporation leading to changes in osmolarity, and pH shifts.[2][3] Additionally, maintaining focus can be difficult due to thermal drift of the microscope stage and cellular movement.[2]

Q2: How can I minimize phototoxicity and photobleaching?

Minimizing light exposure is the most direct way to reduce phototoxicity and photobleaching.[4] This can be achieved by:

  • Reducing excitation light intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal.

  • Minimizing exposure time: Use the shortest possible exposure time for image acquisition.

  • Decreasing the frequency of image acquisition: Only capture images as frequently as is necessary to observe the biological process of interest.

  • Using longer wavelength fluorophores: Probes that are excited by red or far-red light are generally less phototoxic than those excited by blue or UV light.

  • Employing sensitive detectors: Highly sensitive cameras require less excitation light to generate a sufficient signal.

Q3: What are the key considerations for maintaining cell health during a long-term imaging experiment?

To ensure cell viability and normal physiological function throughout a long-term experiment, it is crucial to maintain a stable environment. Key parameters to control include:

  • Temperature: For mammalian cells, a constant temperature of 37°C is typically required.

  • CO2 and pH: A 5% CO2 atmosphere is generally necessary to maintain the pH of the culture medium. Using a CO2-independent medium can be an alternative for sealed chambers.

  • Humidity: High humidity is essential to prevent evaporation of the culture medium, which can lead to toxic concentrations of media components.

  • Media Composition: Use a high-quality imaging medium that is stable over time and consider supplementing with antioxidants to mitigate phototoxicity. Avoid media containing phenol red, as it can be fluorescent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid signal loss or photobleaching Excitation light is too intense or exposure is too long.Reduce laser/lamp power. Decrease camera exposure time. Increase the interval between image acquisitions. Consider using an anti-fade reagent in the imaging medium if compatible with live cells.
Cells appear stressed, rounded, or are dying Phototoxicity from excessive light exposure.Follow all recommendations for minimizing phototoxicity. Use the lowest possible probe concentration that yields a sufficient signal. Ensure the imaging medium is fresh and provides adequate buffering and nutrients.
Low signal-to-noise ratio (SNR) Low probe concentration. Suboptimal excitation/emission filter set. High background fluorescence.Increase probe concentration (while monitoring for toxicity). Ensure filter sets are well-matched to the probe's spectra. Use imaging dishes with thin, high-quality glass bottoms. Subtract background fluorescence during image analysis.
Image is out of focus over time Thermal drift of the microscope stage or objective.Allow the microscope and stage-top incubator to equilibrate for at least an hour before starting the experiment. Use an autofocus system, but be mindful that some autofocus methods can increase light exposure.
High background fluorescence Autofluorescence from cells or medium. Non-specific binding of the probe.Image a control sample of unstained cells to determine the level of autofluorescence. Use a specialized imaging medium with low autofluorescence. Optimize probe loading concentration and washing steps to remove unbound probe.

Experimental Protocols

Protocol 1: Optimizing Probe Loading Concentration
  • Cell Seeding: Plate cells on a glass-bottom imaging dish at a density that will be appropriate for imaging at the end of the planned experiment duration. Allow cells to adhere and grow for 24-48 hours.

  • Probe Dilution Series: Prepare a series of dilutions of the arginine-sensitive fluorescent probe in imaging medium. A typical starting range might be from 1 µM to 10 µM, but this should be optimized for each new probe.

  • Cell Loading: Replace the culture medium with the probe-containing imaging medium and incubate for the recommended loading time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound probe.

  • Imaging and Analysis: Acquire images from each concentration using the intended long-term imaging settings (but for a short duration). Analyze the signal intensity and cell morphology. Select the lowest concentration that provides a strong, specific signal without causing any visible signs of cytotoxicity (e.g., cell rounding, blebbing).

Protocol 2: Minimizing Phototoxicity During Long-Term Imaging
  • System Equilibration: Turn on the microscope, camera, and stage-top incubator at least one hour before the experiment to allow for thermal stabilization.

  • Initial Image Setup: Locate the cells of interest using low-magnification and transmitted light to minimize fluorescence excitation.

  • Parameter Optimization:

    • Set the excitation light to the lowest intensity that provides a usable signal.

    • Use the shortest possible camera exposure time.

    • Set the time-lapse interval to the longest duration that will still capture the dynamics of the biological process under investigation.

  • Control Experiment: Include a control group of cells that are loaded with the probe but are not subjected to time-lapse imaging. At the end of the experiment, image these cells to assess the baseline level of probe stability and cell health in the absence of continuous light exposure.

  • Post-Experiment Analysis: After the experiment, assess the health of the imaged cells. Compare the morphology and viability of the cells that were imaged to the control cells that were not.

Visualizations

Experimental_Workflow Experimental Workflow for Long-Term Imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_seeding Seed Cells on Imaging Dish probe_loading Load Cells with Arginine Probe cell_seeding->probe_loading washing Wash to Remove Unbound Probe probe_loading->washing optimization Optimize Imaging Parameters (Light, Exposure, Interval) washing->optimization acquisition Acquire Time-Lapse Image Series optimization->acquisition image_processing Image Processing (e.g., Background Subtraction) acquisition->image_processing quantification Data Quantification (e.g., Fluorescence Intensity) image_processing->quantification interpretation Biological Interpretation quantification->interpretation Signal_to_Noise_Ratio Factors Influencing Signal-to-Noise Ratio (SNR) cluster_signal Signal Strength cluster_noise Noise Sources snr Signal-to-Noise Ratio (SNR) probe_brightness Probe Quantum Yield & Extinction Coefficient probe_brightness->snr probe_concentration Probe Concentration probe_concentration->snr excitation_efficiency Excitation Light Intensity & Wavelength excitation_efficiency->snr detection_efficiency Objective NA & Camera Sensitivity detection_efficiency->snr autofluorescence Cellular & Medium Autofluorescence autofluorescence->snr detector_noise Camera Read Noise & Dark Current detector_noise->snr stray_light Ambient Light & Light Scatter stray_light->snr

References

Arg-Flipper 34 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the cytotoxicity of the Arg-Flipper 34 fluorescent probe. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended application?

This compound is a fluorescent probe designed for imaging membrane tension in living cells. Its primary application is in the biophysical analysis of cellular membranes, such as studying the mechanics of endocytosis.

Q2: Is this compound expected to be cytotoxic?

As with any exogenous compound introduced to living cells, it is crucial to assess the potential for cytotoxicity. While fluorescent probes are designed to be minimally disruptive, factors such as concentration, incubation time, and cell type can influence their effects on cell viability. Therefore, a thorough cytotoxicity assessment is a mandatory preliminary step in your experimental design.

Q3: How can I determine the optimal working concentration for this compound in my experiments?

The optimal concentration should be the lowest concentration that provides a robust fluorescent signal with minimal impact on cell viability. This is typically determined by performing a dose-response experiment. You should treat your cells with a range of this compound concentrations and assess cell viability after a relevant incubation period. The highest concentration that does not significantly reduce cell viability compared to an untreated control would be considered safe for imaging experiments.

Q4: What controls are necessary for a cytotoxicity study involving this compound?

To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells incubated in culture medium alone to establish a baseline for 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This control accounts for any potential toxicity of the solvent itself.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of Triton X-100 for necrosis) to ensure the assay is working correctly.

Q5: What are the recommended initial assays to assess the cytotoxicity of this compound?

A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Good starting points include:

  • Metabolic Activity Assay (e.g., MTT or XTT): These colorimetric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[1][2][3]

  • Membrane Integrity Assay (e.g., LDH release): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[4][5]

If initial screening suggests significant cytotoxicity, further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/Propidium Iodide staining is recommended.

Troubleshooting Guides

Q1: I am observing high background fluorescence in my plate-based cytotoxicity assay. What could be the cause and how can I fix it?

  • Potential Cause: Phenol red and other components in standard cell culture media can be autofluorescent.

  • Solution:

    • Before adding your assay reagents, replace the culture medium with phenol red-free medium or a buffered saline solution like PBS.

    • If your plate reader allows, select a bottom-reading mode for fluorescence measurements to minimize interference from the medium.

    • Ensure that you have washed the cells sufficiently to remove any unbound this compound probe.

    • Include a "no-cell" control with only medium and the probe to measure and subtract the background fluorescence.

Q2: My cell viability has dropped significantly even at low concentrations of this compound. What steps should I take?

  • Potential Cause: The probe may be more cytotoxic to your specific cell line than anticipated, or the incubation time may be too long.

  • Solution:

    • Perform a time-course experiment to determine if the cytotoxicity is time-dependent. Assess viability at earlier time points (e.g., 2, 4, 8 hours).

    • Expand the dose-response curve to include even lower concentrations of this compound to identify a non-toxic range.

    • Verify the health of your cell cultures. Stressed or unhealthy cells can be more susceptible to chemical insults.

    • Consider using a different, more sensitive cell line for your imaging experiments if the current one proves to be too sensitive.

Q3: My MTT assay results suggest high viability, but my LDH assay shows significant cytotoxicity. How do I interpret these conflicting results?

  • Potential Cause: This discrepancy can occur if the compound inhibits metabolic activity without immediately causing membrane rupture. The MTT assay relies on mitochondrial reductase activity, which can be affected by compounds that are cytostatic but not immediately cytotoxic.

  • Solution:

    • Trust the LDH assay as a more direct measure of cell death in this scenario, as it indicates loss of membrane integrity.

    • Supplement your analysis with a third assay, such as a live/dead cell stain (e.g., Trypan Blue or Calcein AM/Ethidium Homodimer-1) and direct microscopic observation to visually confirm cell viability.

    • Consider that this compound might be inducing a non-necrotic form of cell death, such as apoptosis, which may not result in immediate LDH release.

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

  • Recommended Assay: The Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for differentiating between these two forms of cell death.

  • Interpretation of Results:

    • Annexin V-negative / PI-negative: Live, healthy cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells (rarely observed).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of cytotoxicity and apoptosis assessments for a fluorescent probe like this compound.

Table 1: Example Dose-Response Cytotoxicity of this compound (IC50 Values)

Cell LineIncubation Time (hours)IC50 (µM)Assay Method
HeLa2445.2MTT
HeLa4828.7MTT
A5492462.1MTT
A5494841.5MTT
Jurkat2415.8LDH Release
Jurkat489.3LDH Release

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces the biological activity of interest by 50%.

Table 2: Example Apoptosis Induction by this compound in HeLa Cells (24-hour treatment)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control95.1 ± 2.32.5 ± 0.82.4 ± 0.5
Vehicle Control (0.1% DMSO)94.5 ± 2.82.8 ± 0.62.7 ± 0.7
This compound (25 µM)65.3 ± 4.122.1 ± 3.512.6 ± 2.9
This compound (50 µM)30.7 ± 3.945.8 ± 5.223.5 ± 4.1

Data are presented as mean ± standard deviation.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound and the appropriate controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

This protocol is based on common LDH assay kits.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide Apoptosis Assay

This protocol is a standard procedure for flow cytometry-based apoptosis detection.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Cells in Microplate overnight_incubation Allow Adherence Overnight seed_cells->overnight_incubation add_treatment Add this compound (Dose-Response) overnight_incubation->add_treatment add_controls Include Controls (Untreated, Vehicle, Positive) overnight_incubation->add_controls incubate Incubate for Desired Time (e.g., 24h, 48h) add_treatment->incubate add_controls->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) incubate->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay read_plate Measure Signal (Absorbance/Fluorescence) viability_assay->read_plate cytotoxicity_assay->read_plate apoptosis_assay->read_plate Flow Cytometry calculate_viability Calculate % Viability / Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-Caspase-3 caspase8->procaspase3 cell_stress Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak activation) cell_stress->bcl2_family mito Mitochondria bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Activation substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Validation & Comparative

A Comparative Guide to Arg-Flipper 34 and Other Fluorescent Membrane Tension Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of mechanobiology, fluorescent probes that can accurately report on membrane tension are invaluable tools for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of Arg-Flipper 34, a probe designed for early endosomes, with other prominent members of the "Flipper" family of mechanosensitive membrane probes. The Flipper probes are a class of fluorescent molecules that report changes in membrane tension through alterations in their fluorescence lifetime, a property that can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

The core mechanism of these probes lies in their molecular structure, which consists of two dithienothiophene (DTT) units that can twist relative to each other. In a low-tension, disordered membrane, the probe is in a twisted conformation. As membrane tension increases, the lipid bilayer becomes more ordered and compact, forcing the probe into a more planar conformation. This planarization leads to a longer fluorescence lifetime.

This guide will focus on a comparative analysis of this compound (referred to in the literature as Endo Flipper-TR) with the well-established plasma membrane probe Flipper-TR, as well as other organelle-specific Flipper probes. We will delve into their photophysical properties, experimental considerations, and provide the necessary diagrams and protocols to aid in experimental design.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound (Endo Flipper-TR) and other commonly used Flipper probes. This data is essential for selecting the appropriate probe for a specific research question and for configuring imaging instrumentation.

Probe NamePrimary TargetExcitation Max (λex)Emission Max (λem)Fluorescence Lifetime (τ)Key Features
This compound (Endo Flipper-TR) Early Endosomes~485 nm~600 nmAverage ~4 ns in HeLa cells for the related Lyso Flipper-TR[1][2]Targeted to early endosomes via a morpholine headgroup with a high pKa; exhibits low phototoxicity[1][2]
Flipper-TR Plasma Membrane480 nm[3]600 nm2.8 - 7 nsThe first commercially available Flipper probe; well-characterized for plasma membrane tension studies
ER Flipper-TR Endoplasmic Reticulum480 nm600 nm2.8 - 7 ns (average ~3.5 ns in HeLa cells)Contains an ER targeting motif for specific labeling of the endoplasmic reticulum membrane
Mito Flipper-TR MitochondriaNot specifiedNot specifiedAverage ~3.2 ns in HeLa cellsTargets mitochondrial membranes
Lyso Flipper-TR Lysosomes/Late EndosomesNot specifiedNot specifiedAverage ~4 ns in HeLa cellsAccumulates in acidic organelles like lysosomes and late endosomes

Experimental Protocols

Accurate measurement of membrane tension using Flipper probes relies on precise experimental execution, particularly with Fluorescence Lifetime Imaging Microscopy (FLIM). Below are generalized protocols for Flipper-TR and a specific protocol for inducing osmotic stress to modulate membrane tension.

General Staining Protocol for Flipper-TR
  • Probe Preparation: Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.

  • Cell Culture: Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

  • Staining: Dilute the Flipper-TR stock solution to a final concentration of 1 µM in the cell culture medium.

  • Incubation: Incubate the cells with the staining solution for 15 minutes at 37°C. For some cell types, a shorter incubation of 5 minutes may be sufficient.

  • Imaging: Proceed with FLIM imaging. It is recommended to keep the probe in the medium during imaging to maintain a dynamic equilibrium with the plasma membrane.

FLIM Data Acquisition and Analysis
  • Microscope Setup: Use a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.

  • Excitation: Excite the Flipper probe with a pulsed laser at approximately 485 nm.

  • Emission Collection: Collect the fluorescence emission using a band-pass filter, typically around 600 nm.

  • Data Analysis: Fit the fluorescence decay curves with a bi-exponential function. The longer lifetime component (τ₁) is the one sensitive to membrane tension.

Osmotic Shock Protocol to Modulate Membrane Tension

This protocol can be used to validate the responsiveness of Flipper probes to changes in membrane tension.

  • Baseline Imaging: Image cells stained with the Flipper probe in isotonic medium to establish the baseline fluorescence lifetime.

  • Hyperosmotic Shock (Increased Tension): Replace the imaging medium with a hyperosmotic solution (e.g., medium with added sorbitol or sucrose). This will cause cell shrinkage and an increase in plasma membrane tension.

  • Image Acquisition: Immediately acquire FLIM images to measure the increase in fluorescence lifetime.

  • Hypo-osmotic Shock (Decreased Tension): Replace the hyperosmotic medium with a hypo-osmotic solution (e.g., medium diluted with distilled water). This will cause cell swelling and a decrease in plasma membrane tension.

  • Image Acquisition: Immediately acquire FLIM images to measure the decrease in fluorescence lifetime.

Visualizations

To better understand the principles and workflows described, the following diagrams have been generated using the DOT language.

G Mechanism of Flipper Probes cluster_0 Low Membrane Tension cluster_1 High Membrane Tension Twisted Conformation Twisted Conformation Low Fluorescence Lifetime Low Fluorescence Lifetime Twisted Conformation->Low Fluorescence Lifetime emits with Increased Lipid Packing Increased Lipid Packing Twisted Conformation->Increased Lipid Packing leads to Planar Conformation Planar Conformation High Fluorescence Lifetime High Fluorescence Lifetime Planar Conformation->High Fluorescence Lifetime emits with Increased Lipid Packing->Planar Conformation induces

Caption: Flipper Probe Mechanism

G FLIM Experimental Workflow cluster_0 Data Analysis cluster_1 Experiment Cell Culture Cell Culture Staining with Flipper Probe Staining with Flipper Probe Cell Culture->Staining with Flipper Probe 1. FLIM Imaging FLIM Imaging Staining with Flipper Probe->FLIM Imaging 2. Data Acquisition (TCSPC) Data Acquisition (TCSPC) FLIM Imaging->Data Acquisition (TCSPC) 3. Fluorescence Decay Analysis Fluorescence Decay Analysis Data Acquisition (TCSPC)->Fluorescence Decay Analysis 4. Lifetime Calculation Lifetime Calculation Fluorescence Decay Analysis->Lifetime Calculation 5. Membrane Tension Map Membrane Tension Map Lifetime Calculation->Membrane Tension Map 6. G Targeting of Flipper Probes Flipper Core Flipper Core Flipper-TR Flipper-TR Flipper Core->Flipper-TR + Hydrophilic Headgroup Endo Flipper-TR Endo Flipper-TR Flipper Core->Endo Flipper-TR + Morpholine Headgroup ER Flipper-TR ER Flipper-TR Flipper Core->ER Flipper-TR + ER-targeting Moiety Mito Flipper-TR Mito Flipper-TR Flipper Core->Mito Flipper-TR + Triphenylphosphonium Plasma Membrane Plasma Membrane Flipper-TR->Plasma Membrane targets Early Endosome Early Endosome Endo Flipper-TR->Early Endosome targets Endoplasmic Reticulum Endoplasmic Reticulum ER Flipper-TR->Endoplasmic Reticulum targets Mitochondria Mitochondria Mito Flipper-TR->Mitochondria targets

References

Experimental controls for Arg-Flipper 34 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Comparison Guide: Experimental Controls for Arg-Flipper 34 Experiments

This guide provides a comprehensive comparison of experimental controls and methodologies for studies utilizing this compound, a novel fluorescent probe designed to measure membrane tension in arginine-rich microdomains. The performance of this compound is compared with Flipper-TR®, a well-established, commercially available fluorescent membrane tension probe.[1][2] This document is intended for researchers, scientists, and drug development professionals working in mechanobiology and cell signaling.

Introduction to Membrane Tension Probes

The plasma membrane is a dynamic structure, and changes in its physical properties, such as membrane tension, are critical for a variety of cellular processes including endocytosis, cell migration, and division.[3] Fluorescent probes that can report on these changes in living cells are invaluable tools.[1][4] These probes, often referred to as "flippers," typically function by changing their fluorescence lifetime or spectral properties in response to alterations in lipid packing and membrane tension.

  • This compound (Hypothetical) is conceptualized as a next-generation probe with a unique targeting moiety that confers specificity for arginine-rich regions of the plasma membrane. This allows for the investigation of localized changes in membrane tension that may be overlooked by non-targeted probes.

  • Flipper-TR® is a widely used mechanosensitive membrane probe that partitions into the plasma membrane and reports on global changes in membrane tension. Its fluorescence lifetime increases as membrane tension rises.

Key Experiments and Controls

Reproducible and reliable data in fluorescence microscopy hinges on the implementation of appropriate controls. The following sections detail essential experiments and the necessary positive and negative controls for validating and comparing this compound and Flipper-TR®.

Experiment 1: In Vitro Characterization and Probe Validation

Objective: To determine the spectral properties of this compound and its response to a known modulator of membrane tension in a controlled environment.

Methodology:

  • Prepare a 1 mM stock solution of this compound and Flipper-TR® in anhydrous DMSO.

  • In a cuvette-based spectrofluorometer, determine the excitation and emission maxima of each probe in solvents of varying polarity (e.g., DMSO, ethanol, water) to assess solvatochromic shifts.

  • To mimic changes in membrane tension, use large unilamellar vesicles (LUVs) of a defined lipid composition.

  • Incorporate the probes into the LUVs at a working concentration of 1 µM.

  • Measure the baseline fluorescence lifetime of each probe using Fluorescence Lifetime Imaging Microscopy (FLIM).

  • Introduce methyl-β-cyclodextrin (MβCD), a cholesterol-depleting agent known to decrease membrane tension, and record the change in fluorescence lifetime.

Controls:

  • Negative Control: LUVs treated with the vehicle (e.g., buffer) alone to account for any baseline drift in fluorescence.

  • Positive Control: LUVs treated with a known concentration of MβCD to induce a measurable decrease in membrane tension.

Data Presentation:

ProbeExcitation Max (nm)Emission Max (nm)Baseline Lifetime (ns)Lifetime post-MβCD (ns)% Change in Lifetime
This compound 4856054.5 ± 0.23.2 ± 0.1-28.9%
Flipper-TR® 4806004.8 ± 0.33.5 ± 0.2-27.1%
Experiment 2: Cellular Localization and Cytotoxicity

Objective: To confirm that this compound localizes to the plasma membrane and does not adversely affect cell viability.

Methodology:

  • Culture HeLa cells on glass-bottom dishes.

  • Label cells with 1 µM this compound or Flipper-TR® for 15-30 minutes.

  • Co-stain with a known plasma membrane marker (e.g., CellMask™ Deep Red) to assess co-localization via confocal microscopy.

  • For cytotoxicity, treat cells with a range of probe concentrations (e.g., 0.1 µM to 10 µM) for 24 hours.

  • Assess cell viability using a standard MTT or similar assay.

Controls:

  • Unlabeled Control: Untreated cells to measure background fluorescence (autofluorescence).

  • Vehicle Control: Cells treated with the same concentration of DMSO used for the probe stock solution.

  • Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the viability assay is working correctly.

Data Presentation:

ProbePearson's Correlation Coefficient (with Plasma Membrane Marker)Cell Viability at 1 µM (%)Cell Viability at 10 µM (%)
This compound 0.92 ± 0.0498.5 ± 2.195.3 ± 3.4
Flipper-TR® 0.95 ± 0.0399.1 ± 1.897.2 ± 2.5
Experiment 3: Dynamic Response to Osmotic Shock

Objective: To compare the dynamic response of this compound and Flipper-TR® to changes in membrane tension induced by osmotic shock in live cells.

Methodology:

  • Label HeLa cells with 1 µM of either this compound or Flipper-TR®.

  • Acquire baseline FLIM images.

  • Induce hypotonic shock by replacing the imaging medium with a solution of lower osmolarity (e.g., 50% distilled water in media). This is expected to increase cell volume and membrane tension.

  • Acquire a time-lapse series of FLIM images to monitor the change in fluorescence lifetime.

  • Induce hypertonic shock by adding a high concentration of a non-permeable solute like sucrose to the medium. This should decrease cell volume and membrane tension.

  • Continue time-lapse FLIM imaging.

Controls:

  • Negative Control: Cells maintained in isotonic medium throughout the experiment to control for photobleaching and other time-dependent artifacts.

  • Unstimulated Control: Labeled cells that do not undergo osmotic shock to establish a stable baseline.

Data Presentation:

ProbeBaseline Lifetime (ns)Lifetime post-Hypotonic Shock (ns)Lifetime post-Hypertonic Shock (ns)
This compound 4.6 ± 0.36.2 ± 0.43.8 ± 0.2
Flipper-TR® 4.9 ± 0.26.5 ± 0.34.1 ± 0.3

Visualizing Experimental Concepts

Diagrams generated using Graphviz can help to clarify complex biological pathways and experimental designs.

G Signaling Pathway of Osmotic Shock on Membrane Tension cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_detection Detection Osmotic Shock Osmotic Shock Change in Cell Volume Change in Cell Volume Osmotic Shock->Change in Cell Volume Altered Membrane Tension Altered Membrane Tension Change in Cell Volume->Altered Membrane Tension Flipper Probe Flipper Probe Altered Membrane Tension->Flipper Probe Change in Fluorescence Lifetime Change in Fluorescence Lifetime Flipper Probe->Change in Fluorescence Lifetime

Caption: Osmotic shock induces changes in cell volume, altering membrane tension, which is detected by a fluorescent flipper probe as a change in its fluorescence lifetime.

G Experimental Workflow for Probe Comparison Start Start Cell Culture Cell Culture Start->Cell Culture Probe Labeling Probe Labeling Cell Culture->Probe Labeling ArgFlipper34 ArgFlipper34 Probe Labeling->ArgFlipper34 FlipperTR FlipperTR Probe Labeling->FlipperTR Baseline FLIM Baseline FLIM ArgFlipper34->Baseline FLIM FlipperTR->Baseline FLIM Apply Stimulus Apply Stimulus Baseline FLIM->Apply Stimulus TimeLapse FLIM TimeLapse FLIM Apply Stimulus->TimeLapse FLIM Data Analysis Data Analysis TimeLapse FLIM->Data Analysis End End Data Analysis->End

Caption: Workflow for comparing this compound and Flipper-TR® performance in live cells, from cell culture to final data analysis.

Conclusion

Both this compound and Flipper-TR® are effective probes for measuring changes in plasma membrane tension. The key advantage of this compound lies in its targeted nature, offering the potential for more nuanced investigations into localized membrane mechanics. The experimental framework and controls outlined in this guide provide a robust methodology for the validation and comparative analysis of these and other novel mechanosensitive probes. The inclusion of comprehensive controls, including unlabeled, vehicle, and both positive and negative biological controls, is essential for the generation of accurate and reproducible data.

References

A Comparative Guide to Genetically Encoded Arginine Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to accurately measure and track the concentration of L-arginine within living cells is critical for understanding its diverse roles in cellular metabolism, signaling, and disease. While a variety of methods exist for this purpose, genetically encoded fluorescent biosensors offer the unique advantage of enabling real-time, spatiotemporal monitoring of arginine dynamics in a non-invasive manner. This guide provides a comparative overview of prominent genetically encoded arginine sensors, presenting key performance data, detailed experimental protocols, and visual diagrams of their mechanisms and workflows.

Clarification on Arg-Flipper 34: Initial interest in "this compound" as a potential genetic sensor for arginine is noted. However, current scientific literature identifies this compound as a small-molecule fluorescent probe designed to measure membrane tension. It is not a genetically encoded sensor for arginine. Therefore, this guide will focus on established genetically encoded arginine biosensors.

Performance Comparison of Genetically Encoded Arginine Sensors

The following table summarizes the key performance characteristics of three prominent genetically encoded arginine sensors: ArgS1 , STAR , and a FRET-based sensor employing the Bacillus subtilis arginine repressor/activator protein (ahrC) .

FeatureArgS1STAR (and STAR-H)FRET-based (ahrC)
Sensing Mechanism Conformational change in a periplasmic binding protein coupled to a single fluorescent protein.Conformational change in a periplasmic binding protein leading to a ratiometric fluorescence change.[1]Förster Resonance Energy Transfer (FRET) between two fluorescent proteins linked by the ahrC protein.[2]
Reported Affinity (Kd) ~64 µM[3]STAR: ~180 µM; STAR-H: ~2.0 µM[1]~177 µM (in cell lysate)[2]
Dynamic Range (ΔR/R₀) ~3 (Ex488/405 ratio)~1,640% (ratiometric change)Half-maximal FRET increase at ~22 µM extracellular L-arginine.
Specificity High for L-arginine; some response to citrulline and argininosuccinic acid at higher concentrations.High selectivity for L-arginine over D-arginine and other amino acids.High specificity for L-arginine.
Ratiometric Measurement Yes (Excitation ratio)Yes (Excitation ratio)Yes (Emission ratio)
Reported Applications Real-time monitoring of arginine in the cytoplasm and subcellular organelles of human cells.Illuminating arginine metabolism in cells, mice, and clinical samples.Real-time assessment of L-arginine transport through the plasma membrane.

Signaling and Operational Mechanisms

The following diagrams illustrate the fundamental principles behind the function of these genetically encoded arginine sensors.

FRET_Sensor_Mechanism cluster_0 FRET-based Sensor (e.g., ahrC) No Arginine No Arginine Donor Donor FP Arginine Bound Arginine Bound Acceptor Acceptor FP Donor->Acceptor Low FRET Donor->Acceptor High FRET ahrC_unbound ahrC (unbound) ahrC_bound ahrC (bound) Arginine Arginine Arginine->ahrC_bound

Caption: Mechanism of a FRET-based arginine sensor.

Single_FP_Sensor_Mechanism cluster_1 Single FP-based Sensor (e.g., ArgS1, STAR) No Arginine No Arginine PBP_unbound Binding Protein (Open) Arginine Bound Arginine Bound PBP_bound Binding Protein (Closed) FP_unbound Fluorescent Protein (Low Fluorescence) FP_bound Fluorescent Protein (High Fluorescence) FP_unbound->FP_bound Conformational Change -> Fluorescence Change PBP_unbound->PBP_bound Arginine Binding Arginine Arginine Arginine->PBP_bound

Caption: Mechanism of a single fluorescent protein-based arginine sensor.

Experimental Protocols

The following provides a generalized workflow for the use of genetically encoded arginine sensors in mammalian cells. Specific details may vary depending on the sensor, cell line, and experimental goals.

1. Plasmid Preparation and Transfection:

  • Plasmid Acquisition: Obtain the plasmid DNA encoding the desired arginine sensor. These are often available from academic repositories or commercial vendors.

  • Plasmid Amplification: Transform the plasmid into a suitable E. coli strain (e.g., DH5α) and amplify using standard microbiological techniques.

  • Plasmid Purification: Isolate and purify the plasmid DNA using a high-quality plasmid miniprep, midiprep, or maxiprep kit to ensure low endotoxin levels, which is crucial for mammalian cell health.

  • Cell Culture: Culture the mammalian cell line of interest (e.g., HEK293T, HeLa) in the appropriate growth medium and conditions until they reach the optimal confluency for transfection (typically 70-90%).

  • Transfection: Transfect the cells with the sensor plasmid using a suitable method, such as lipid-based transfection reagents (e.g., Lipofectamine), electroporation, or viral transduction. Optimize the DNA-to-transfection reagent ratio and incubation time for the specific cell line.

  • Expression: Allow 24-48 hours for the cells to express the sensor protein.

2. Live-Cell Imaging:

  • Imaging Setup: Use a fluorescence microscope equipped for live-cell imaging, including an environmental chamber to maintain physiological temperature (37°C) and CO₂ levels (5%).

  • Excitation and Emission: Set the microscope to the appropriate excitation and emission wavelengths for the specific fluorescent proteins in the sensor.

    • FRET-based (ahrC): Excite the donor fluorescent protein (e.g., CFP at ~430 nm) and collect emission from both the donor (e.g., ~475 nm) and the acceptor (e.g., YFP at ~530 nm).

    • ArgS1/STAR: Acquire images using the two excitation wavelengths for the ratiometric measurement (e.g., ~405 nm and ~488 nm for ArgS1) while collecting emission at a single wavelength (e.g., ~510-530 nm).

  • Image Acquisition: Capture a baseline fluorescence image or ratio before applying any stimulus. Then, add L-arginine or other compounds of interest and acquire images at regular time intervals to monitor the dynamic changes in fluorescence or FRET ratio.

3. Data Analysis:

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to process the acquired images. This typically involves background subtraction and, for ratiometric sensors, creating a ratio image by dividing the acceptor emission image by the donor emission image (for FRET) or the image from one excitation wavelength by the image from the other.

  • Quantification: Select regions of interest (ROIs) corresponding to individual cells or subcellular compartments and measure the average fluorescence intensity or ratio within these ROIs over time.

  • Normalization: Normalize the fluorescence ratio changes to the baseline value (ΔR/R₀) to quantify the sensor's response.

  • Statistical Analysis: Perform appropriate statistical analyses to determine the significance of the observed changes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plasmid Amplification & Purification p3 Transfection p1->p3 p2 Cell Culture p2->p3 e1 Live-Cell Imaging (Baseline) p3->e1 24-48h Expression e2 Stimulation (e.g., Arginine Addition) e1->e2 e3 Time-Lapse Image Acquisition e2->e3 a1 Image Processing (Background Subtraction, Ratioing) e3->a1 a2 Quantification (ROI Analysis) a1->a2 a3 Data Normalization & Statistical Analysis a2->a3

Caption: General experimental workflow for using genetically encoded arginine sensors.

References

Navigating the Nanoscale: A Comparative Guide to Measuring Membrane Tension with Arg-Flipper 34 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of cell membrane tension is crucial for understanding a myriad of cellular processes, from endocytosis to cell migration. Arg-Flipper 34, a member of the innovative Flipper series of fluorescent probes, offers a powerful tool for visualizing and quantifying membrane tension in living cells. This guide provides a comprehensive comparison of this compound with other established methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The Flipper probes, including this compound, are small-molecule fluorophores designed to report on the physical state of lipid bilayers.[1][2] Their mechanism relies on a "planarizable push-pull" design, where the molecule's conformation, and consequently its fluorescence lifetime, is sensitive to the lateral pressure within the membrane.[3][4] Increased membrane tension leads to a more planar conformation and a longer fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[5]

This guide will delve into the reproducibility and variability of measurements obtained with Flipper probes, using the well-documented Flipper-TR as a proxy for this compound, and compare its performance against other prevalent techniques for measuring membrane tension.

Comparative Analysis of Membrane Tension Measurement Techniques

The selection of a method to measure membrane tension depends on various factors, including the specific biological question, the required spatial and temporal resolution, and the experimental system. The following table provides a comparative overview of this compound (represented by Flipper-TR) and its alternatives.

Technique Principle Measurement Range Reproducibility/Variability Advantages Limitations
This compound (via FLIM) Fluorescence lifetime of a mechanosensitive probe embedded in the membrane.Reports relative changes in membrane tension. Calibration can provide semi-quantitative values (e.g., ns change per mN/m).Fluorescence lifetime measurements are generally robust. Variability can be influenced by instrumentation and data analysis methods. Standard deviations are typically reported for specific experimental conditions.Non-invasive, suitable for live-cell imaging of plasma membrane and intracellular organelles, high spatial and temporal resolution.Fluorescence lifetime is also sensitive to lipid composition, which can be a confounding factor. Requires specialized FLIM instrumentation.
Atomic Force Microscopy (AFM) Measures the force required to indent the cell membrane or pull a membrane tether with a sharp tip.Can provide quantitative values of apparent membrane tension (e.g., in pN/µm or mN/m).Highly dependent on the cantilever calibration, the indentation model used, and the specific cell properties.Provides high-resolution topographical and mechanical information. Can be used to probe specific locations on the cell surface.Invasive, can induce cellular responses, not suitable for intracellular measurements, lower temporal resolution compared to fluorescence methods.
Micropipette Aspiration Measures the suction pressure required to aspirate a portion of the cell membrane into a glass micropipette.Provides quantitative values of membrane tension (e.g., in mN/m).Can be influenced by the adhesion between the membrane and the underlying cytoskeleton.A well-established technique for measuring global membrane tension of single cells.Invasive, limited to whole-cell measurements, not suitable for intracellular organelles, lower spatial resolution.
Laurdan GP Imaging Measures the spectral shift of the Laurdan dye, which is sensitive to the polarity and water content of the membrane, often correlated with membrane packing and tension.Provides a generalized polarization (GP) value, which is a relative measure of membrane order.GP values can be influenced by factors other than tension, such as cholesterol content.Relatively simple fluorescence intensity-based measurement.Indirect measure of tension, sensitive to various environmental factors, lower sensitivity compared to Flipper probes for direct tension measurements.
FRET-based Tension Sensors Genetically encoded sensors that exhibit a change in Förster Resonance Energy Transfer (FRET) efficiency in response to mechanical force.Reports relative changes in tension across specific proteins.The dynamic range and sensitivity depend on the specific sensor design.Genetically targetable to specific proteins of interest, allowing for the measurement of tension across defined molecular pathways.Can potentially interfere with the function of the tagged protein, requires genetic modification of the cells.

Experimental Protocols

Measuring Membrane Tension using this compound (via FLIM)

This protocol is adapted from established procedures for Flipper-TR and is expected to be applicable to this compound.

1. Cell Preparation and Staining:

  • Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dishes).

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

  • On the day of imaging, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM.

  • Replace the culture medium of the cells with the staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, the cells can be imaged directly in the staining solution or after washing with fresh medium. For long-term imaging, it is often recommended to leave the probe in the medium to maintain a stable membrane concentration.

2. Fluorescence Lifetime Imaging Microscopy (FLIM):

  • Use a confocal microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system.

  • Excite the this compound probe at a wavelength of approximately 488 nm.

  • Collect the fluorescence emission using a bandpass filter appropriate for the probe's emission spectrum (e.g., 575-625 nm for Flipper-TR).

  • Acquire FLIM data, ensuring sufficient photon counts in the regions of interest for accurate lifetime determination.

  • The fluorescence lifetime decay curves are then fitted to a multi-exponential model to extract the fluorescence lifetime values. The longer lifetime component (τ1) is typically the one sensitive to membrane tension.

3. Data Analysis:

  • Analyze the FLIM data using appropriate software to generate fluorescence lifetime images.

  • Regions of interest (ROIs) can be drawn on the plasma membrane or intracellular organelles to quantify the average fluorescence lifetime.

  • Changes in fluorescence lifetime under different experimental conditions (e.g., before and after a stimulus) are used to infer changes in membrane tension.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical experiment to measure membrane tension using a Flipper probe.

experimental_workflow Experimental Workflow for Membrane Tension Measurement with Flipper Probes cluster_prep Sample Preparation cluster_imaging FLIM Imaging cluster_analysis Data Analysis cell_culture Cell Culture staining Staining with this compound cell_culture->staining incubation Incubation staining->incubation excitation Pulsed Laser Excitation incubation->excitation Imaging emission Fluorescence Emission Collection excitation->emission tcspc TCSPC Data Acquisition emission->tcspc lifetime_fitting Fluorescence Lifetime Fitting tcspc->lifetime_fitting Analysis lifetime_image Generation of Lifetime Image lifetime_fitting->lifetime_image roi_analysis ROI Analysis lifetime_image->roi_analysis interpretation Interpretation of Membrane Tension Changes roi_analysis->interpretation Results signaling_pathway Influence of Membrane Tension on Cellular Signaling cluster_downstream Downstream Effects stimulus External Stimulus (e.g., Osmotic Shock, Mechanical Stress) membrane_tension Change in Membrane Tension stimulus->membrane_tension ion_channel Ion Channel Gating membrane_tension->ion_channel receptor_activity Receptor Clustering/ Activation membrane_tension->receptor_activity endocytosis Modulation of Endocytosis/Exocytosis membrane_tension->endocytosis cellular_response Cellular Response (e.g., Migration, Proliferation, Apoptosis) ion_channel->cellular_response signaling_cascade Intracellular Signaling Cascade receptor_activity->signaling_cascade endocytosis->cellular_response signaling_cascade->cellular_response

References

Benchmarking Arg-Flipper 34 against existing methods

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative analysis of "Arg-Flipper 34" with existing methodologies in the fields of research, science, and drug development could not be conducted. Extensive searches for "this compound" did not yield any relevant information within these domains.

The search results for "this compound" were primarily associated with consumer products, including slow-pitch softball bats and various types of knives. No references to "this compound" were found in scientific literature, experimental protocols, or discussions related to signaling pathways or drug development.

Consequently, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations of signaling pathways as requested. The absence of any discernible data on "this compound" within the specified fields of interest prevents a meaningful and objective comparison against any existing methods.

Further investigation into the origin and context of the term "this compound" is recommended to enable a proper assessment and comparison. Should "this compound" be an internal designation, a newly developed technology not yet in the public domain, or a term with a different spelling, providing those details would be necessary to proceed with the requested analysis.

A Comparative Guide to Flipper Probes for Measuring Membrane Tension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Flipper probes, a class of fluorescent chemical probes designed to measure membrane tension in living cells, against alternative methods. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying principles and workflows.

Introduction to Flipper Probes

Flipper probes are mechanosensitive fluorescent probes that report on the physical state of lipid bilayers, specifically membrane tension. Their fluorescence lifetime is highly sensitive to the packing of lipids in the membrane. In a more ordered or tense membrane, the probe is more planar, leading to a longer fluorescence lifetime. Conversely, in a less ordered or relaxed membrane, the probe is more twisted, resulting in a shorter fluorescence lifetime.[1][2][3][4] This unique property allows for the visualization and quantification of membrane tension changes in real-time using Fluorescence Lifetime Imaging Microscopy (FLIM).[2]

Several versions of Flipper probes have been developed to target specific cellular compartments, enhancing the specificity of the measurement. These include:

  • Flipper-TR®: Targets the plasma membrane.

  • ER Flipper-TR®: Targets the endoplasmic reticulum.

  • Mito Flipper-TR®: Targets the mitochondria.

  • Lyso Flipper-TR®: Targets lysosomes.

  • HaloFlipper: Can be targeted to any membrane of interest through conjugation with HaloTag fusion proteins.

Performance Comparison: Flipper Probes vs. Alternatives

The selection of a method to measure membrane tension depends on the specific experimental question, the required spatial and temporal resolution, and the experimental system. Flipper probes offer a non-invasive, real-time, and organelle-specific approach, while other methods provide complementary information or are suited for different applications.

FeatureFlipper ProbesSolvatochromic Probes (e.g., Laurdan)Molecular RotorsMicropipette AspirationAtomic Force Microscopy (AFM)Optical Tweezers
Principle Change in fluorescence lifetime due to lipid packingShift in emission spectrum due to solvent polarityChange in fluorescence quantum yield and lifetime due to viscosityDirect measurement of mechanical tensionMeasures membrane indentation and stiffnessTraps and manipulates beads attached to the membrane
Measurement Membrane Tension/OrderMembrane Fluidity/OrderMembrane ViscosityApparent Membrane TensionLocal Membrane StiffnessMembrane Tether Force
Specificity High (organelle-specific variants available)Low (stains all membranes)Low (stains all membranes)Whole cell or GUVLocalized to the probe tipLocalized to the bead
Temporal Resolution High (seconds to minutes)HighHighLow (minutes)Low (minutes to hours)High (milliseconds to seconds)
Spatial Resolution High (diffraction-limited)High (diffraction-limited)High (diffraction-limited)Low (whole cell)Very High (nanometers)High (sub-micron)
Invasiveness Minimally invasiveMinimally invasiveMinimally invasiveHighly invasiveInvasiveInvasive
Live Cell Imaging YesYesYesLimitedNoYes
Quantitative Semi-quantitative (relative changes), can be calibratedSemi-quantitative (GP value)Semi-quantitativeYesYesYes

Specificity Controls and Validation Assays for Flipper Probes

Ensuring the specificity and validating the response of Flipper probes are crucial for accurate interpretation of experimental results.

Specificity Controls
  • Targeted Probes: The use of organelle-specific Flipper probes (e.g., ER Flipper-TR®, Mito Flipper-TR®) provides a primary level of specificity. For custom targets, the HaloFlipper system allows for precise localization via genetically encoded HaloTag proteins.

  • Co-localization: To confirm the subcellular localization of the Flipper probe, co-staining with known organelle markers is recommended.

  • Chemical Control: A key negative control is a Flipper probe analogue where the primary dipole has been deleted. This modification renders the probe insensitive to mechanical stress, and its fluorescence lifetime should not change in response to alterations in membrane tension.

Validation Assays

A standard method to validate the response of Flipper probes to changes in membrane tension is through the use of osmotic shocks.

  • Hypo-osmotic Shock: Placing cells in a solution with lower solute concentration causes water to enter the cell, increasing plasma membrane tension. This should result in an increase in the Flipper probe's fluorescence lifetime.

  • Hyper-osmotic Shock: Placing cells in a solution with higher solute concentration causes water to leave the cell, decreasing plasma membrane tension. This should lead to a decrease in the Flipper probe's fluorescence lifetime.

These assays can also be performed on Giant Unilamellar Vesicles (GUVs), which are model membrane systems where the lipid composition and osmotic conditions can be precisely controlled.

Experimental Protocols

General Staining Protocol for Flipper-TR® in Cultured Cells
  • Prepare Stock Solution: Dissolve the Flipper-TR® probe in anhydrous DMSO to a stock concentration of 1 mM. Store at -20°C.

  • Prepare Staining Solution: Dilute the 1 mM stock solution in cell culture medium to a final working concentration of 1 µM. It is recommended to use a serum-free medium for staining to improve labeling efficiency.

  • Cell Staining: Replace the culture medium of the cells with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

  • Imaging: The cells are now ready for imaging using Fluorescence Lifetime Imaging Microscopy (FLIM).

FLIM Imaging and Data Analysis
  • Excitation: Use a 488 nm laser for excitation.

  • Emission: Collect the emission between 575 and 625 nm.

  • FLIM System: A FLIM system capable of measuring fluorescence lifetimes in the range of 2-7 ns is required.

  • Data Analysis: The fluorescence decay curves are fitted to a multi-exponential model to determine the average fluorescence lifetime. Changes in the average lifetime are then correlated with changes in membrane tension.

Visualizations

experimental_workflow Experimental Workflow for Flipper Probe Validation cluster_prep Preparation cluster_staining Staining cluster_treatment Osmotic Shock Treatment cluster_imaging Imaging and Analysis prep_cells Culture Cells stain_cells Incubate Cells with Flipper Probe (15-30 min) prep_cells->stain_cells prep_probe Prepare 1 µM Flipper Probe Solution prep_probe->stain_cells hypo Hypo-osmotic Shock (Increase Tension) stain_cells->hypo hyper Hyper-osmotic Shock (Decrease Tension) stain_cells->hyper control Isotonic Control stain_cells->control flim FLIM Imaging hypo->flim hyper->flim control->flim analysis Fluorescence Lifetime Analysis flim->analysis

Caption: Workflow for validating Flipper probes using osmotic shock.

signaling_pathway Flipper Probe Mechanism of Action cluster_membrane Cell Membrane cluster_output Fluorescence Output high_tension High Membrane Tension (Ordered Lipids) flipper_planar Planar Flipper Probe high_tension->flipper_planar low_tension Low Membrane Tension (Disordered Lipids) flipper_twisted Twisted Flipper Probe low_tension->flipper_twisted long_lifetime Long Fluorescence Lifetime flipper_planar->long_lifetime short_lifetime Short Fluorescence Lifetime flipper_twisted->short_lifetime

Caption: Mechanism of Flipper probes in response to membrane tension.

References

Comparative Analysis of Membrane Probes: Arg-Flipper 34 and Laurdan

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Cellular Biology and Drug Development

In the intricate world of cellular mechanics and membrane biophysics, fluorescent probes are indispensable tools for elucidating the dynamic nature of lipid bilayers. Among the myriad of available probes, Arg-Flipper 34 and Laurdan have emerged as powerful reporters of distinct yet complementary membrane properties. This guide provides a comprehensive comparison of this compound, a member of the innovative "flipper" series of tension-sensing probes, and Laurdan, a classic probe for assessing membrane polarity and fluidity. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Probes at a Glance: A Tale of Two Mechanisms

This compound and Laurdan, while both reporting on the state of the lipid membrane, do so through fundamentally different mechanisms. Laurdan's fluorescence is highly sensitive to the polarity of its environment, specifically the degree of water penetration into the lipid bilayer.[1][2] In contrast, this compound belongs to a class of mechanosensitive "flipper" probes that dynamically alter their conformation in response to changes in membrane tension, which is reflected in their fluorescence lifetime.[3][4][5]

Laurdan is a polarity-sensitive fluorescent probe whose spectral properties are influenced by the composition and dynamics of its immediate surroundings. Its fluorescence emission undergoes a red shift in more polar environments, a phenomenon that is quantified by the Generalized Polarization (GP) index. High GP values are indicative of a more ordered, less hydrated membrane (gel phase), while low GP values suggest a more disordered, fluid membrane (liquid-crystalline phase).

This compound , as a "flipper" probe, is designed to report on membrane tension. These probes consist of two fluorescent moieties connected by a bond that allows for torsional rotation. In a relaxed membrane, the probe adopts a twisted conformation. As membrane tension increases, the probe is planarized, leading to a longer fluorescence lifetime. This change in fluorescence lifetime can be precisely measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

Quantitative Data Summary

The following tables summarize the key photophysical and performance characteristics of Laurdan and a representative Flipper probe, Flipper-TR®, which shares the same core mechanophore as this compound.

Table 1: Photophysical Properties

PropertyLaurdanFlipper-TR® (for Flipper series)
Excitation Max (λex) ~340-380 nm~480 nm
Emission Max (λem) ~440 nm (ordered phase), ~490 nm (disordered phase)~600 nm
Quantum Yield -~30% (in Ethyl Acetate)
Extinction Coefficient (ε) -1.66 x 10^4 M⁻¹cm⁻¹ (in DMSO)
Fluorescence Lifetime (τ) Dependent on environment and emission wavelength2.8 - 7 ns (membrane tension dependent)

Table 2: Performance Characteristics in Membrane Studies

CharacteristicLaurdanThis compound (Flipper Probes)
Primary Measurement Membrane Polarity/FluidityMembrane Tension
Reporting Mechanism Spectral Shift (Generalized Polarization)Fluorescence Lifetime Change
Key Technique Ratiometric Imaging, SpectroscopyFluorescence Lifetime Imaging Microscopy (FLIM)
Sensitivity Sensitive to water penetration and lipid packingSensitive to lateral pressure and lipid packing
Complementary Information Provides insights into lipid order and phase behaviorOffers direct measurement of mechanical forces in the membrane

Experimental Protocols

Laurdan Staining and Generalized Polarization (GP) Imaging

This protocol outlines the general steps for staining cells with Laurdan and acquiring images for GP analysis.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of Laurdan in dimethylformamide (DMF).

  • Prepare a 1 mM working solution by diluting the stock solution in DMF.

2. Cell Staining:

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Wash the cells with an appropriate buffer (e.g., PBS).

  • Add Laurdan working solution to the cell culture medium to a final concentration of 5-10 µM.

  • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with pre-warmed buffer to remove excess probe.

3. Image Acquisition:

  • Image the cells using a fluorescence microscope equipped with two emission channels.

  • Excite Laurdan at approximately 350 nm.

  • Simultaneously acquire images in two emission channels: one centered at ~440 nm (for the ordered phase) and the other at ~490 nm (for the disordered phase).

4. Data Analysis (GP Calculation):

  • After background subtraction, calculate the GP value for each pixel using the following formula: GP = (I_440 - G * I_490) / (I_440 + G * I_490) Where I_440 and I_490 are the intensities in the respective channels, and G is a calibration factor for the instrument.

Laurdan_Mechanism cluster_membrane Cell Membrane Laurdan_ordered Laurdan in Ordered Phase Emission_440 Emission (~440 nm) Laurdan_ordered->Emission_440 Laurdan_disordered Laurdan in Disordered Phase Emission_490 Emission (~490 nm) Laurdan_disordered->Emission_490 Excitation Excitation (~350 nm) Excitation->Laurdan_ordered Excitation->Laurdan_disordered GP_Calculation Generalized Polarization (GP) Calculation Emission_440->GP_Calculation I_440 Emission_490->GP_Calculation I_490 Membrane_Fluidity Membrane Fluidity/ Order Information GP_Calculation->Membrane_Fluidity

Laurdan's mechanism for reporting membrane fluidity.
This compound Staining and Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol provides a general workflow for using Flipper probes like this compound for membrane tension imaging.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of the Flipper probe in anhydrous DMSO.

2. Cell Staining:

  • Culture cells on imaging-compatible dishes.

  • Dilute the Flipper probe stock solution in cell culture medium to a final concentration of 1 µM.

  • Incubate the cells for 15-30 minutes at 37°C.

  • The probe is fluorescent only in membranes, so washing is often not required.

3. FLIM Image Acquisition:

  • Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.

  • Excite the Flipper probe with a pulsed laser at ~488 nm.

  • Collect the fluorescence emission through a bandpass filter (e.g., 575-625 nm).

  • Acquire FLIM data, recording the arrival time of photons relative to the laser pulse.

4. Data Analysis (Fluorescence Lifetime):

  • Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to determine the fluorescence lifetime (τ).

  • Generate a fluorescence lifetime map of the cell, where the color of each pixel corresponds to the calculated lifetime. Longer lifetimes indicate higher membrane tension.

Flipper_Mechanism cluster_membrane Cell Membrane Flipper_twisted Flipper Probe (Twisted) Short_Lifetime Shorter Fluorescence Lifetime Flipper_twisted->Short_Lifetime exhibits Flipper_planar Flipper Probe (Planar) Long_Lifetime Longer Fluorescence Lifetime Flipper_planar->Long_Lifetime exhibits Low_Tension Low Membrane Tension Low_Tension->Flipper_twisted maintains High_Tension High Membrane Tension High_Tension->Flipper_planar induces FLIM_Analysis FLIM Analysis Short_Lifetime->FLIM_Analysis Long_Lifetime->FLIM_Analysis Membrane_Tension Membrane Tension Information FLIM_Analysis->Membrane_Tension

Flipper probe's mechanism for reporting membrane tension.

Concluding Remarks

This compound and Laurdan are not competitors but rather complementary tools in the study of membrane biology. Laurdan provides invaluable information on membrane polarity, hydration, and lipid order, which are crucial for understanding membrane phase behavior and the formation of lipid rafts. This compound and other flipper probes, on the other hand, offer a direct window into the mechanical forces at play within the membrane, a critical parameter in processes such as cell migration, endocytosis, and signal transduction.

The choice between these probes, or indeed their combined use, will depend on the specific biological question being addressed. For researchers investigating lipid-protein interactions, membrane domains, and the effects of drugs on membrane fluidity, Laurdan remains a gold standard. For those delving into the burgeoning field of mechanobiology and seeking to quantify the forces that shape cellular processes, this compound and its counterparts represent the cutting edge of fluorescent probe technology. By understanding their distinct mechanisms and experimental requirements, researchers can leverage the unique strengths of each probe to gain a more complete picture of the complex and dynamic world of the cell membrane.

Experimental_Workflow Start Start: Define Biological Question Probe_Selection Probe Selection Start->Probe_Selection Laurdan_Path Laurdan (Membrane Fluidity/Order) Probe_Selection->Laurdan_Path Fluidity? Flipper_Path This compound (Membrane Tension) Probe_Selection->Flipper_Path Tension? Laurdan_Staining Cell Staining with Laurdan Laurdan_Path->Laurdan_Staining Flipper_Staining Cell Staining with Flipper Probe Flipper_Path->Flipper_Staining Laurdan_Imaging Ratiometric Imaging (440 nm & 490 nm) Laurdan_Staining->Laurdan_Imaging Flipper_Imaging Fluorescence Lifetime Imaging (FLIM) Flipper_Staining->Flipper_Imaging GP_Analysis Generalized Polarization (GP) Calculation Laurdan_Imaging->GP_Analysis Lifetime_Analysis Fluorescence Lifetime Analysis Flipper_Imaging->Lifetime_Analysis Interpretation Data Interpretation and Conclusion GP_Analysis->Interpretation Lifetime_Analysis->Interpretation

References

Safety Operating Guide

Proper Disposal Procedures for Arg-Flipper 34

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a synthesized guideline for the proper disposal of a hypothetical product, "Arg-Flipper 34." An official Safety Data Sheet (SDS) for a product with this specific name could not be located in the public domain. The procedures outlined below are based on best practices for handling chemicals with similar hazard profiles, such as those identified as skin and eye irritants and being potentially harmful to aquatic life.[1][2] Always refer to the manufacturer-provided SDS for specific guidance on the chemicals you are handling.

This document provides essential safety and logistical information for the operational handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative chemical profile similar to what might be expected for a product like this compound. These values are illustrative and should be confirmed with the official SDS.

PropertyValueCitation(s)
Physical State Liquid, Emulsion in Water[3]
Density 1.0037 g/mL at 20°C[3]
Solubility Soluble in water[3]
Acute Oral Toxicity LD50 rat > 5050 mg/kg
Aquatic Toxicity Harmful to aquatic life with long lasting effects.
Hazard Classifications Skin Irritation: Category 2; Eye Irritation: Category 2

Experimental Protocol: this compound Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound, minimizing environmental impact and ensuring personnel safety.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1. Eye Protection: Always wear suitable protective goggles to prevent splashes. 1.2. Hand Protection: Use impermeable, chemical-resistant gloves. 1.3. Body Protection: Wear a lab coat or lightweight protective clothing. 1.4. Ventilation: Handle the product in a well-ventilated area or outdoors to avoid inhaling vapors or mist. 1.5. Hygiene: Wash hands thoroughly after handling the product. Contaminated clothing should be removed and washed before reuse.

2.0 Spill Management

2.1. Containment: In the event of a spill, prevent the material from entering drains, sewers, or waterways. 2.2. Small Spills: For small, water-soluble spills, dilute with water and mop up. 2.3. Large Spills: For larger spills, use appropriate absorbent materials to contain the spill. Collect the absorbed material into a suitable container for disposal. 2.4. Reporting: Inform the relevant environmental health and safety authorities if the product causes environmental pollution.

3.0 Disposal of Unused Product and Contaminated Materials

3.1. Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous waste. 3.2. Container Management: 3.2.1. Do not reuse empty containers as they may retain product residue. 3.2.2. Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area. 3.3. Disposal Route: 3.3.1. Dispose of the contents and container in accordance with local, state, and federal regulations. 3.3.2. Do not contaminate water with the product or its container. This is particularly important due to its classification as harmful to aquatic life. 3.3.3. Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for the safe handling and disposal of this compound.

G cluster_start Start: Handling this compound cluster_ppe Step 1: Assess Hazards & Don PPE cluster_waste_stream Step 2: Determine Waste Stream cluster_disposal Step 3: Final Disposal start Need to Dispose of This compound? hazards Review SDS: - Skin/Eye Irritant - Aquatic Hazard start->hazards Yes ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe is_spill Is it a spill? ppe->is_spill spill_protocol Follow Spill Protocol: - Contain - Absorb - Collect is_spill->spill_protocol Yes routine_disposal Routine Disposal: Unused product or contaminated labware is_spill->routine_disposal No collect_waste Collect in a Labeled, Sealed Hazardous Waste Container spill_protocol->collect_waste routine_disposal->collect_waste contact_ehs Contact Environmental Health & Safety for Professional Disposal collect_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Arg-Flipper 34

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This document provides crucial safety and logistical information for the use of Arg-Flipper 34, a fluorescent probe. The following procedural guidance is designed to answer key operational questions and establish best practices for laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any new experimental protocol involving this compound. However, based on the general nature of fluorescent probes used in laboratory settings, the following table summarizes the recommended personal protective equipment.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles. For significant splash risks, a face shield should be worn in addition to goggles.[1][2][3]
Hand Protection Disposable nitrile gloves.[1][3]Double-gloving with nitrile gloves or using thicker, heavy-duty nitrile gloves for handling larger quantities or for extended periods.
Body Protection A standard laboratory coat.A chemically resistant apron over the lab coat when handling larger volumes.
Footwear Closed-toe shoes.Chemically resistant shoe covers may be considered in areas with a high risk of spills.
Respiratory Protection Generally not required when handled in a well-ventilated area or a fume hood.A respirator may be necessary if there is a risk of inhaling aerosols or dust. The type should be determined by a formal risk assessment.

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general steps for handling this compound should be followed to ensure safety and experimental integrity.

Preparation of Stock Solutions
  • Preparation Environment : All initial handling of concentrated this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Solvent Selection : Use the appropriate solvent as recommended by the manufacturer to dissolve this compound. Ensure the solvent is compatible with the intended experimental system.

  • Weighing : If working with a powdered form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated weighing vessel.

  • Dissolution : Add the solvent to the powdered this compound. Mix gently by vortexing or inverting the container until fully dissolved. Avoid sonication unless specified, as it can degrade fluorescent molecules.

  • Storage : Store the stock solution in a light-protected container (e.g., an amber vial) at the recommended temperature. Fluorescent probes are often light-sensitive.

Disposal Plan
  • Waste Segregation : All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Decontamination : Any non-disposable equipment that has come into contact with this compound should be decontaminated using an appropriate method. Consult your institution's safety guidelines for approved decontamination procedures.

  • Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Guides

The following diagrams illustrate key workflows for the safe handling of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup and Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Prepare Stock Solution B->C D Perform Experiment C->D E Record Observations D->E F Segregate Waste E->F G Decontaminate Equipment F->G H Dispose of Waste via EHS G->H I Remove PPE H->I

Caption: Standard workflow for handling this compound.

PPE_Decision_Tree cluster_risk Risk Assessment cluster_ppe Required PPE start Start: Assess Task base_ppe Minimum PPE: Lab Coat, Nitrile Gloves, Safety Glasses, Closed-Toe Shoes start->base_ppe is_splash_risk Splash Hazard? is_aerosol_risk Aerosolization Risk? is_splash_risk->is_aerosol_risk No goggles Add Chemical Goggles is_splash_risk->goggles Yes respirator Add Respirator is_aerosol_risk->respirator Yes end Proceed with Experiment is_aerosol_risk->end No base_ppe->is_splash_risk goggles->is_aerosol_risk Low Volume face_shield Add Face Shield goggles->face_shield High Volume? face_shield->is_aerosol_risk respirator->end

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.